Product packaging for Neolinine(Cat. No.:)

Neolinine

Cat. No.: B1181703
M. Wt: 423.5 g/mol
InChI Key: RQCXQGUVPFYJCE-UHFFFAOYSA-N
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Description

Neolinine is a natural product found in Aconitum toxicum and Staphisagria macrosperma with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H37NO6 B1181703 Neolinine

Properties

IUPAC Name

11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO6/c1-4-24-9-21(10-25)6-5-14(26)23-12-7-11-13(29-2)8-22(28,15(12)17(11)27)16(20(23)24)18(30-3)19(21)23/h11-20,25-28H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCXQGUVPFYJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Neolinine's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the anti-cancer properties of various diterpenoid alkaloids from the Aconitum genus. However, specific research on the detailed mechanism of action of Neoline (presumed to be the intended compound of interest instead of the likely misspelling "Neolinine") in cancer cells is limited. This guide provides a comprehensive overview of the anti-cancer mechanisms of C19-diterpenoid alkaloids from Aconitum, with a focus on closely related and well-studied compounds like Aconitine, to infer the potential mechanisms of Neoline.

Introduction to Neoline and Aconitum Alkaloids

Neoline is a C19-diterpenoid alkaloid isolated from plants of the genus Aconitum.[1] These plants have a long history in traditional medicine, and their constituent alkaloids are recognized for a wide range of biological activities, including potent anti-inflammatory, analgesic, and anti-arrhythmic effects.[1][2] In the context of oncology, several diterpenoid alkaloids from Aconitum have demonstrated significant anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][3] While research has highlighted that Neoline and its derivative, 14-O-acetylneoline, possess growth-inhibitory effects on human gastric carcinoma (SGC-7901), hepatic carcinoma (HepG2), and lung cancer (A549) cells, the intricate molecular mechanisms underpinning these effects are not as thoroughly elucidated as for other alkaloids in its class.[1]

This technical guide will synthesize the available data on the anti-cancer mechanisms of C19-diterpenoid alkaloids, providing a foundational understanding for researchers interested in Neoline and related compounds.

Core Anti-Cancer Mechanisms of C19-Diterpenoid Alkaloids

The anti-tumor activity of Aconitum alkaloids, particularly C19-diterpenoid alkaloids like Aconitine, is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and disruption of the cell cycle.

Induction of Apoptosis

Apoptosis is a critical pathway for eliminating cancerous cells. Aconitum alkaloids have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential.

  • ROS Production: Aconitine has been observed to increase the production of reactive oxygen species (ROS) in hepatocellular carcinoma cells.[2]

  • Bcl-2 Family Regulation: The alkaloids up-regulate the expression of the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2.[2][3][4] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

  • Cytochrome c Release: The altered mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytoplasm.[2][4]

  • Caspase Activation: Cytoplasmic cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[2][4] Activated caspase-3 is responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.[5]

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors.

  • Death Receptor Upregulation: Alkaloids from Aconitum szechenyianum Gay (ASA) have been shown to up-regulate the expression of death receptors such as TNF-R1 and DR5.[4]

  • Caspase-8 Activation: The activation of these death receptors leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8.[4] Caspase-8 can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.

Potential Signaling Pathway of Aconitum Alkaloids in Cancer Cells cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (TNF-R1, DR5) Death Receptors (TNF-R1, DR5) Caspase-8 Caspase-8 Death Receptors (TNF-R1, DR5)->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax Bax Bax->Mitochondrion Promotes Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3 Activation Aconitum Alkaloids Aconitum Alkaloids Aconitum Alkaloids->Bax Upregulation Aconitum Alkaloids->Bcl-2 Downregulation p38 MAPK p38 MAPK Aconitum Alkaloids->p38 MAPK Activation p38 MAPK->Death Receptors (TNF-R1, DR5) Upregulation Apoptosis Apoptosis Caspase-3->Apoptosis

Aconitum Alkaloid-Induced Apoptosis Pathway
Cell Cycle Arrest

Some studies suggest that Aconitum alkaloids can induce cell cycle arrest, preventing cancer cells from proliferating. While the specific mechanisms for Neoline are not detailed, related alkaloids have been shown to modulate the expression of key cell cycle regulatory proteins. For instance, the inhibition of proliferation in HepG2 cells by certain Aconitum alkaloids involves arresting cells in the G0/G1 phase.[1]

Experimental Workflow for Cell Viability Assay Seed Cancer Cells Seed Cancer Cells Incubate (24h) Incubate (24h) Seed Cancer Cells->Incubate (24h) Treat with Neoline Treat with Neoline Incubate (24h)->Treat with Neoline Incubate (48h) Incubate (48h) Treat with Neoline->Incubate (48h) Add MTT Reagent Add MTT Reagent Incubate (48h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Add Solubilizing Agent Add Solubilizing Agent Incubate (4h)->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Workflow for MTT Cell Viability Assay

Quantitative Data on Anti-Cancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for various C19-diterpenoid alkaloids against different cancer cell lines. Specific IC50 values for Neoline are not widely reported in the reviewed literature.

AlkaloidCancer Cell LineIC50 (µM)Reference
8-O-Azeloyl-14-benzoylaconineHCT-15 (Colon)~10-20[1]
8-O-Azeloyl-14-benzoylaconineA549 (Lung)~10-20[1]
8-O-Azeloyl-14-benzoylaconineMCF-7 (Breast)~10-20[1]
LipomesaconitineKB (Cervical)9.9[6]
LipoaconitineVarious13.7 - 20.3[6]
Delcosine/Delpheline DerivativesMDA-MB-231 (Breast)4.7 - 5.8[6]
Delcosine/Delpheline DerivativesKB (Cervical)4.7 - 5.8[6]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the anti-cancer mechanisms of Aconitum alkaloids.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Neoline) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence strongly suggests that C19-diterpenoid alkaloids from the genus Aconitum, including Neoline, are promising candidates for anti-cancer drug development. Their ability to induce apoptosis through multiple signaling pathways highlights their potential to overcome resistance mechanisms in cancer cells. However, to fully realize the therapeutic potential of Neoline, further in-depth research is imperative. Future studies should focus on:

  • Elucidating the specific molecular targets of Neoline within cancer cells.

  • Conducting comprehensive studies to determine the IC50 values of Neoline across a wide range of cancer cell lines.

  • Performing in vivo studies to evaluate the efficacy and safety of Neoline in animal models of cancer.

  • Investigating potential synergistic effects of Neoline with existing chemotherapeutic agents.

A more detailed understanding of Neoline's mechanism of action will be crucial for its development as a novel anti-cancer therapeutic.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Neoline in Aconitum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoline is a C19-diterpenoid alkaloid found in various species of the genus Aconitum, commonly known as monkshood or wolf's bane. These plants have a long history in traditional medicine, particularly in Asia, for their analgesic, anti-inflammatory, and cardiotonic properties. However, their therapeutic use is severely limited by the extreme toxicity of many of their constituent alkaloids, including the well-known aconitine. Neoline itself is considered a less toxic derivative and a key intermediate in the biosynthesis of more complex and toxic C19-diterpenoid alkaloids. Understanding the biosynthetic pathway of neoline is therefore of critical importance for several reasons: it can illuminate the mechanisms of toxin formation, provide targets for genetic engineering to create less toxic varieties of Aconitum, and potentially enable the synthetic biology production of valuable alkaloid scaffolds for drug development.

This technical guide synthesizes the current understanding of the neoline biosynthetic pathway in Aconitum species, drawing from transcriptomic, metabolomic, and enzymatic studies. While the complete pathway with all its enzymatic steps has not yet been fully elucidated, significant progress has been made in identifying the precursor pathways and the key enzyme families involved in the later, more complex stages of its formation.

The Biosynthetic Pathway of Neoline: From Primary Metabolism to a Diterpenoid Scaffold

The biosynthesis of neoline, like all diterpenoid alkaloids, begins with fundamental precursors from primary metabolism. The pathway can be broadly divided into three stages: the formation of the universal diterpene precursor, the cyclization to form the characteristic diterpenoid skeleton, and the subsequent extensive modifications to yield the final neoline structure.

The initial steps involve the production of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1][2] While the MEP pathway is traditionally considered the primary source of precursors for diterpenoids in plants, evidence suggests cross-talk between the MVA and MEP pathways.[1]

Three molecules of IPP and one molecule of DMAPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by GGPP synthase (GGPPS).[2] GGPP is the branching point for the biosynthesis of a vast array of diterpenoids.

The formation of the characteristic polycyclic skeleton of diterpenoid alkaloids is initiated by the cyclization of GGPP. This process is catalyzed by two types of enzymes: copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) enzymes.[3] In Aconitum, GGPP is first converted to ent-copalyl diphosphate (ent-CPP). Subsequently, KSL enzymes catalyze the further cyclization of ent-CPP into either an ent-kaurene or an ent-atisane skeleton.[2] The atisane skeleton is considered the likely precursor for neoline and other C19-diterpenoid alkaloids.[3]

The subsequent steps, leading from the atisane skeleton to neoline, involve a series of complex and currently not fully defined oxidative reactions, methylations, and the incorporation of a nitrogen atom. These modifications are catalyzed by several large enzyme families that have been identified through transcriptome analysis in various Aconitum species. These include:

  • Cytochrome P450 monooxygenases (CYP450s): This large and versatile family of enzymes is responsible for the numerous hydroxylation and other oxidative modifications of the diterpenoid backbone.[4][5] Transcriptome studies have identified hundreds of candidate CYP450 genes that are co-expressed with diterpenoid alkaloid accumulation.[4][6]

  • O-methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups, a common modification in Aconitum alkaloids.[4][6]

  • BAHD acyltransferases: This family of enzymes is involved in the acylation of the alkaloid scaffold, although their precise role in neoline biosynthesis is still under investigation.[1][4]

The exact sequence of these enzymatic reactions and the specific enzymes responsible for each step in the conversion of the atisane skeleton to neoline remain an active area of research.

Neoline_Biosynthesis cluster_0 Primary Metabolism cluster_1 Diterpene Precursor Formation cluster_2 Diterpenoid Skeleton Formation cluster_3 Skeleton Modification MVA Mevalonate Pathway IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP MEP Methylerythritol 4-Phosphate Pathway MEP->IPP_DMAPP GGPP Geranylgeranyl pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPPS ent_CPP ent-Copalyl diphosphate GGPP->ent_CPP CPS Atisane Atisane Skeleton ent_CPP->Atisane KSL Neoline Neoline Atisane->Neoline CYP450s (Hydroxylation) OMTs (Methylation) Nitrogen Incorporation

Proposed biosynthetic pathway of neoline in Aconitum species.

Quantitative Data

Quantitative data on the intermediates of the neoline biosynthetic pathway are scarce in the published literature. Most studies focus on the quantification of the major, often toxic, end-products like aconitine, mesaconitine, and hypaconitine. However, some studies have reported the concentrations of neoline in different Aconitum species and preparations. The following table summarizes representative quantitative data. It is important to note that alkaloid content can vary significantly based on the species, geographical location, developmental stage, and processing methods.

CompoundPlant/MaterialConcentration (mg/g)Analytical MethodReference
NeolineProcessed Aconitum carmichaeli decoction pieces (DFP)0.00 - 0.08HPLC[7]
NeolineProcessed Aconitum carmichaeli decoction pieces (JZFP)0.32 - 0.55HPLC[7]
MesaconitineRaw Aconitum carmichaeli decoction pieces (SFP)1.32HPLC[7]
HypaconitineRaw Aconitum carmichaeli decoction pieces (SFP)0.18HPLC[7]
AconitineRaw Aconitum carmichaeli decoction pieces (SFP)0.31HPLC[7]

Experimental Protocols

The elucidation of the neoline biosynthetic pathway relies on a combination of modern analytical and molecular biology techniques. Below are generalized protocols for key experiments cited in the research.

Metabolite Profiling and Quantification using UPLC-ESI-MS

This protocol outlines the general steps for the analysis of diterpenoid alkaloids in Aconitum plant material.

Objective: To identify and quantify neoline and other related alkaloids in plant extracts.

Methodology:

  • Sample Preparation:

    • Homogenize dried and powdered plant material (e.g., roots, leaves).

    • Extract the alkaloids with a suitable solvent, typically methanol or a methanol/water mixture, often with the addition of a small amount of acid (e.g., formic acid) to improve extraction efficiency.

    • Perform extraction using ultrasonication or maceration, followed by centrifugation to pellet solid debris.

    • Filter the supernatant through a 0.22 µm filter before analysis.

  • UPLC-ESI-MS Analysis:

    • Chromatographic Separation:

      • Use a reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18).

      • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

      • A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B.

    • Mass Spectrometry Detection:

      • Utilize an electrospray ionization (ESI) source in positive ion mode.

      • Perform full scan analysis to identify potential alkaloids based on their mass-to-charge ratio (m/z).

      • For targeted quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

  • Data Analysis:

    • Identify peaks by comparing retention times and mass spectra with authentic standards.

    • Construct calibration curves using serial dilutions of neoline standard to quantify its concentration in the samples.

Transcriptome Analysis for Candidate Gene Identification

This protocol describes a general workflow for identifying genes involved in neoline biosynthesis using RNA sequencing.

Objective: To identify candidate genes from enzyme families like CYP450s, OMTs, and BAHD acyltransferases that are co-expressed with neoline accumulation.

Methodology:

  • RNA Extraction and Sequencing:

    • Collect tissues from Aconitum plants with varying levels of alkaloid accumulation (e.g., different developmental stages, different organs, or plants treated with elicitors like methyl jasmonate).

    • Extract total RNA using a commercially available kit (e.g., Qiagen RNeasy Plant Mini Kit).

    • Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

    • Prepare sequencing libraries from high-quality RNA and perform sequencing on an Illumina platform.

  • Bioinformatic Analysis:

    • De novo Transcriptome Assembly: If a reference genome is not available, assemble the raw sequencing reads into transcripts using software like Trinity.

    • Gene Annotation: Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, Gene Ontology, KEGG) to assign putative functions.

    • Differential Gene Expression Analysis: Compare the transcriptomes of high- and low-alkaloid-producing tissues to identify differentially expressed genes (DEGs).

    • Co-expression Analysis: Identify genes whose expression patterns are highly correlated with the accumulation of neoline and other diterpenoid alkaloids. This helps to narrow down the list of candidate genes.

In Vitro Enzyme Assays

This generalized protocol is for the functional characterization of candidate enzymes identified through transcriptome analysis.

Objective: To confirm the catalytic activity of a candidate enzyme (e.g., a CYP450 or OMT) in the neoline biosynthetic pathway.

Methodology:

  • Heterologous Expression and Protein Purification:

    • Clone the coding sequence of the candidate gene into an expression vector (e.g., pET-28a for E. coli or a yeast expression vector).

    • Transform the expression vector into a suitable host organism (E. coli or Saccharomyces cerevisiae).

    • Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). For membrane-bound enzymes like CYP450s, microsome preparations from the expression host are often used.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • A suitable buffer (e.g., phosphate buffer, pH 7.4).

      • The purified enzyme or microsome preparation.

      • The putative substrate (a precursor in the neoline pathway).

      • Necessary cofactors (e.g., NADPH for CYP450s, S-adenosyl methionine for OMTs).

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Extract the reaction products with an organic solvent.

    • Analyze the extract using UPLC-MS or GC-MS to identify the reaction product.

    • Compare the retention time and mass spectrum of the product with an authentic standard, if available.

Conclusion and Future Perspectives

The biosynthesis of neoline in Aconitum species is a complex process that is beginning to be unraveled through the application of modern 'omics' technologies. While the early steps of diterpenoid precursor formation are well-established, the specific enzymes and the exact sequence of reactions that modify the atisane skeleton to form neoline are still largely unknown. The identification of numerous candidate genes from the CYP450, OMT, and BAHD acyltransferase families provides a roadmap for future research.

The functional characterization of these candidate genes through in vitro enzyme assays and in vivo studies, such as gene silencing or overexpression in Aconitum or heterologous hosts, will be crucial to fully elucidate the neoline biosynthetic pathway. A complete understanding of this pathway will not only provide insights into the evolution of chemical diversity in the plant kingdom but also open up new avenues for the metabolic engineering of Aconitum for reduced toxicity and the sustainable production of valuable pharmaceutical precursors.

References

Neolinine: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neolinine is a C19-diterpenoid alkaloid found predominantly in plants of the Aconitum and Delphinium genera. It is a member of the aconitine family of alkaloids, which are known for their complex structures and significant biological activities. Unlike some of its more toxic relatives, this compound has garnered interest for its potential therapeutic properties, including analgesic and anti-inflammatory effects. This guide provides a comprehensive overview of the natural sources of this compound, along with detailed methodologies for its extraction, isolation, and purification.

Natural Sources of this compound

This compound is primarily isolated from the roots and tubers of various Aconitum species, commonly known as monkshood or wolfsbane. These plants have a long history of use in traditional medicine, particularly in Asia. While a comprehensive quantitative analysis across all potential species is not exhaustively documented in a single source, the following table summarizes key plant sources of this compound mentioned in the scientific literature.

Plant SpeciesFamilyPlant PartNotes
Aconitum carmichaeli Debx.RanunculaceaeLateral Roots (processed tubers)Also known as "Fuzi" in traditional Chinese medicine. This compound is considered one of the potential quality markers for this herb.[1][2]
Aconitum flavum Hand.RanunculaceaeRootsThis compound has been successfully isolated and its crystal structure determined from this species.[3][4][5]
Aconitum coreanumRanunculaceae-Diterpenoid alkaloids, including this compound, are present.
Aconitum pendulumRanunculaceae-Contains this compound among other diterpenoid alkaloids.[6]
Aconitum orientaleRanunculaceae-A source of various diterpenoid alkaloids, including this compound.[6]
Aconitum apetalumRanunculaceae-A source of aconitine-type C19-diterpenoid alkaloids.
Aconitum heterophyllum WallRanunculaceaeRootsKnown to contain C19-diterpenoid alkaloids.[7]
Aconitum sinomontanum NakaiRanunculaceae-A diterpenoid alkaloid with a similar backbone has been extracted from this species.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are a composite of methodologies described for the isolation of diterpenoid alkaloids from Aconitum species.

Extraction of Total Alkaloids

This initial step aims to extract the crude alkaloid mixture from the plant material.

Materials and Equipment:

  • Dried and powdered plant material (e.g., roots of Aconitum carmichaeli)

  • 80% Ethanol

  • Reflux apparatus

  • Rotary evaporator

  • 1% Hydrochloric acid (HCl)

  • Ammonia water (NH₃·H₂O)

  • Chloroform

  • Separatory funnel

Procedure:

  • The dried and powdered plant material is subjected to reflux extraction with 80% ethanol. This process is typically repeated three times, with each extraction lasting for 2 hours.

  • The ethanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

  • The resulting residue is dissolved in 1% HCl to acidify the solution and protonate the alkaloids, rendering them water-soluble.

  • The acidic solution is then washed with a non-polar solvent like petroleum ether to remove fats and other non-polar impurities.

  • The acidic aqueous layer is then basified to a pH of approximately 9.5 with ammonia water. This deprotonates the alkaloids, making them soluble in organic solvents.

  • The basified solution is then extracted with chloroform multiple times.

  • The chloroform fractions are combined and evaporated to dryness to yield the crude alkaloid extract.

Purification of this compound

The crude alkaloid extract is a complex mixture of different compounds. Chromatographic techniques are employed for the purification of this compound.

This is a common method for the initial fractionation of the crude extract.

Materials and Equipment:

  • Crude alkaloid extract

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Solvent system: A gradient of petroleum ether/acetone/diethylamine (e.g., starting from 50:1:0.1 to 1:1:0.1)

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • Developing solvent for TLC (e.g., petroleum ether-acetone-diethylamine, 3:1:0.1)

  • Visualizing agent for TLC (e.g., bismuth potassium iodide)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • The crude alkaloid extract is adsorbed onto a small amount of silica gel.

  • A chromatography column is packed with silica gel suspended in the initial, least polar mobile phase.

  • The adsorbed sample is carefully loaded onto the top of the column.

  • The column is eluted with a gradient solvent system, gradually increasing the polarity.

  • Fractions are collected and monitored by TLC. The spots corresponding to this compound are identified by comparison with a standard or by their characteristic Rf value and color reaction with the visualizing agent.

  • Fractions containing this compound are combined and the solvent is evaporated to yield a purified fraction.

This technique is particularly effective for the separation of alkaloids based on their pKa values.

Materials and Equipment:

  • Partially purified alkaloid fraction

  • Counter-current chromatography instrument

  • Two-phase solvent system: e.g., petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v)

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl)

Procedure:

  • A two-phase solvent system is prepared and equilibrated.

  • The upper (stationary) phase is modified with a retainer, such as 10 mM triethylamine.

  • The lower (mobile) phase is modified with an eluter, such as 10 mM hydrochloric acid.

  • The CCC column is filled with the stationary phase.

  • The sample is dissolved in a mixture of the two phases and injected into the column.

  • The mobile phase is pumped through the column, and the effluent is monitored by a UV detector.

  • Fractions are collected and analyzed (e.g., by HPLC-MS) to identify those containing pure this compound.

Identification and Structural Elucidation

The purity and identity of the isolated this compound are confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Used for the complete structural elucidation of the compound.

Visualizations

The following diagrams illustrate the general workflow for the isolation of this compound.

experimental_workflow plant_material Dried & Powdered Aconitum Roots extraction Reflux Extraction (80% Ethanol) plant_material->extraction acid_base Acid-Base Partitioning (HCl / NH3·H2O) extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom ccc pH-Zone-Refining CCC crude_alkaloids->ccc Alternative column_chrom->ccc Further Purification pure_this compound Pure this compound column_chrom->pure_this compound If sufficient purity ccc->pure_this compound analysis Structural Analysis (HPLC, MS, NMR) pure_this compound->analysis

Caption: General workflow for the isolation of this compound.

logical_relationship This compound This compound diterpenoid Diterpenoid Alkaloid This compound->diterpenoid is a c19 C19-Diterpenoid This compound->c19 is a bioactivity Biological Activity (e.g., Analgesic) This compound->bioactivity exhibits aconitine_type Aconitine-Type diterpenoid->aconitine_type can be aconitine_type->c19 is a type of aconitum Aconitum Species aconitum->this compound is a source of delphinium Delphinium Species delphinium->this compound is a source of

Caption: Classification and relationships of this compound.

References

The Pharmacological Landscape of Neoline: A Diterpenoid Alkaloid from Aconitum Species

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neoline, a C19-diterpenoid alkaloid isolated from various plants of the Aconitum genus, has emerged as a compound of significant interest in pharmacological research. Historically, Aconitum extracts have been utilized in traditional medicine for their analgesic and anti-inflammatory properties, albeit with a narrow therapeutic window due to the presence of highly toxic alkaloids. Modern research has begun to elucidate the specific bioactivities of individual alkaloids like neoline, revealing a spectrum of effects ranging from neuroprotection and analgesia to potential cardiovascular and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of neoline, with a focus on its mechanisms of action, quantitative data, and the experimental methodologies used in its investigation. Where specific data for neoline is limited, information from structurally related Aconitum alkaloids is presented to provide a broader context for its potential activities.

Introduction

Diterpenoid alkaloids from Aconitum species are a diverse group of natural products with complex chemical structures and potent biological activities.[1] These alkaloids are broadly classified based on their carbon skeleton, with neoline belonging to the C19-diterpenoid class. While the genus is notorious for producing highly toxic compounds like aconitine, which persistently activate voltage-gated sodium channels, neoline is considered to be of lower toxicity.[2] This has positioned neoline as a promising candidate for further investigation into its therapeutic potential. This document aims to consolidate the available scientific information on neoline's pharmacology, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Pharmacological Properties of Neoline

Current research has identified several key pharmacological activities of neoline, with a primary focus on its effects on the nervous system.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of neoline, particularly in the context of Alzheimer's disease (AD). In a mouse model of AD (Tg-APPswe/PS1dE9), chronic oral administration of neoline (0.05 mg/kg and 0.1 mg/kg) for three months demonstrated significant therapeutic effects.[1][3]

  • Improved Cognitive Function: Neoline treatment led to improvements in memory and cognitive impairments.[1]

  • Reduction of Amyloid-β Pathology: The administration of neoline resulted in a decrease in the number of amyloid-β plaques and the overall amount of amyloid-β in the brain.[1]

  • Modulation of Tau Phosphorylation: Neoline treatment also led to a reduction in the hyperphosphorylation of tau protein, another key pathological hallmark of AD.[1]

  • Anxiolytic Effects: A reduction in anxiety-like behavior was observed in the AD mouse model following neoline administration.[1]

Analgesic Effects

Neoline has been identified as an active ingredient in processed aconite root, which is used in traditional medicine formulations like Goshajinkigan for the treatment of pain, including diabetic peripheral neuropathic pain.

  • Targeting Voltage-Gated Sodium Channels: The analgesic effects of neoline are attributed to its ability to inhibit the Nav1.7 voltage-gated sodium channel.[4] Nav1.7 is a key channel involved in pain sensation, and its inhibition is a major target for the development of new analgesics.

  • Amelioration of Mechanical Hyperalgesia: Acute intraperitoneal administration of neoline increased the mechanical threshold in diabetic mice, indicating its potential to alleviate mechanical hyperalgesia.[4]

Anti-inflammatory and Cardiovascular Effects (Inferred from Related Aconitum Alkaloids)

While specific quantitative data on the anti-inflammatory and cardiovascular effects of neoline are scarce, the broader class of Aconitum diterpenoid alkaloids exhibits these properties. It is plausible that neoline shares some of these activities.

  • Anti-inflammatory Activity: Many Aconitum alkaloids have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][5][6] The underlying mechanism often involves the inhibition of signaling pathways like MAPK, NF-κB, and STAT3.[5]

  • Cardiovascular Effects: Aconitum alkaloids are known for their cardiotonic and antiarrhythmic properties.[7] Some of these compounds can modulate cardiac ion channels, affecting heart rate and contractility. However, it is crucial to note the dual nature of these alkaloids, as many also exhibit significant cardiotoxicity, primarily through the activation of sodium channels.[8][9]

Mechanism of Action

The mechanisms underlying the pharmacological effects of neoline are beginning to be understood, with two key pathways identified.

Activation of the AMPK Signaling Pathway

In the context of its neuroprotective effects in Alzheimer's disease models, neoline has been shown to induce the phosphorylation of AMP-activated protein kinase (AMPK).[1][10]

  • Downregulation of BACE1: AMPK activation by neoline leads to a decrease in the expression of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1]

  • Reduced Amyloid-β Production: As BACE1 is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), its downregulation by neoline results in reduced production and deposition of amyloid-β peptides.[1]

AMPK_Signaling_Pathway Neoline Neoline AMPK AMPK Neoline->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation BACE1 BACE1 Expression pAMPK->BACE1 Inhibits Tau Tau Phosphorylation pAMPK->Tau Inhibits Abeta Amyloid-β Production BACE1->Abeta Neuroprotection Neuroprotection & Cognitive Improvement Abeta->Neuroprotection Tau->Neuroprotection

Inhibition of Voltage-Gated Sodium Channel Nav1.7

Neoline's analgesic properties are directly linked to its interaction with the Nav1.7 sodium channel.

  • Channel Blockade: Neoline inhibits the peak current of Nav1.7 channels, reducing the influx of sodium ions that is critical for the initiation and propagation of action potentials in nociceptive neurons.[4]

Nav1_7_Inhibition_Workflow Neoline Neoline Nav1_7 Nav1_7 Neoline->Nav1_7 Inhibits Pain_Signal Pain Signal Transmission to CNS Analgesia Analgesia Pain_Signal->Analgesia Leads to reduction Action_Potential Action_Potential Nav1_7->Action_Potential Action_Potential->Pain_Signal

Quantitative Data

Quantitative data on the bioactivity of neoline is still emerging. The following table summarizes the available information and includes data from related Aconitum alkaloids for comparative purposes.

CompoundTarget/AssayActivityIC50/EC50/ED50Reference
Neoline Nav1.7 ChannelInhibition of peak currentNot specified[4]
Neoline Alzheimer's Disease Mouse ModelImproved cognitive function0.05 - 0.1 mg/kg/day (oral)[1]
AconitineNitric Oxide Production (LPS-induced RAW 264.7)Inhibition4.1 - 19.7 µM[6]
HypaconitineNitric Oxide Production (LPS-induced RAW 264.7)Inhibition4.1 - 19.7 µM[6]
BenzoylhypaconineMAPK, NF-κB, STAT3Inhibition6.70 µM, 127.31 µM, 169.82 µM[5]
Taronenine A-DInterleukin-6 (LPS-activated RAW 264.7)Inhibition18.87 - 29.60 µg/mL[11]
AconitineSK-OV-3 cell lineCytotoxicity43.78 µM[12]
Aconitine LinoleateMCF-7 and MCF-7/ADR cell linesCytotoxicity7.58 µM and 7.02 µM[12]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are representative methodologies for the isolation of diterpenoid alkaloids and the assessment of their pharmacological activities.

General Protocol for Isolation of Diterpenoid Alkaloids from Aconitum

This protocol provides a general framework for the extraction and isolation of alkaloids like neoline.

Alkaloid_Isolation_Workflow Start Dried & Powdered Aconitum Plant Material Extraction Reflux Extraction (e.g., with 80% Ethanol) Start->Extraction Concentration Concentration of Extract (Rotary Evaporation) Extraction->Concentration Acidification Acid-Base Extraction: Dissolve in HCl solution (pH ~1) Concentration->Acidification Defatting Extraction with non-polar solvent (e.g., Petroleum Ether) Acidification->Defatting Basification Adjust aqueous phase to pH ~10 with NH3·H2O Defatting->Basification Final_Extraction Extraction with Chloroform to obtain Crude Alkaloids Basification->Final_Extraction Chromatography Chromatographic Purification: - Silica Gel Column Chromatography - pH-Zone-Refining Counter-Current  Chromatography Final_Extraction->Chromatography End Isolated Neoline Chromatography->End

  • Extraction: The dried and powdered plant material (e.g., roots of Aconitum species) is subjected to reflux extraction with an appropriate solvent, such as 80% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction.[4]

  • Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 1% HCl) to protonate the alkaloids, rendering them water-soluble. This solution is then washed with a non-polar solvent like petroleum ether to remove fats and other non-polar compounds. The aqueous phase is then basified (e.g., with ammonia water to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into a solvent such as chloroform.[13]

  • Chromatographic Purification: The resulting crude alkaloid mixture is subjected to various chromatographic techniques for the isolation of individual compounds. This may include silica gel column chromatography and pH-zone-refining counter-current chromatography.[13][14]

Whole-Cell Patch-Clamp Assay for Nav1.7 Inhibition

This protocol outlines the key steps for assessing the inhibitory effect of neoline on Nav1.7 channels expressed in a heterologous system.

  • Cell Culture: A stable cell line expressing the human Nav1.7 channel (e.g., HEK293 cells) is cultured under standard conditions.[15]

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.[15][16]

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit Nav1.7 currents. This typically involves a holding potential (e.g., -120 mV) from which the cell is depolarized to a test potential (e.g., 0 mV) to activate the channels.[17]

  • Compound Application: After establishing a stable baseline recording, neoline at various concentrations is perfused onto the cells.

  • Data Analysis: The peak inward sodium current before and after the application of neoline is measured. The percentage of inhibition is calculated, and a concentration-response curve is generated to determine the IC50 value.[18]

Conclusion and Future Directions

Neoline, a diterpenoid alkaloid from Aconitum species, demonstrates significant pharmacological potential, particularly in the areas of neuroprotection and analgesia. Its mechanisms of action, involving the activation of the AMPK pathway and the inhibition of the Nav1.7 sodium channel, provide a solid foundation for its further development as a therapeutic agent. However, the research on neoline is still in its early stages. Future investigations should focus on:

  • Comprehensive Pharmacological Profiling: A broader screening of neoline against various biological targets is needed to uncover its full pharmacological spectrum, including its anti-inflammatory and cardiovascular effects.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Elucidating the relationship between the chemical structure of neoline and its biological activity will be crucial for the design of more potent and selective analogs.

  • Toxicological Evaluation: A thorough assessment of the safety profile and therapeutic index of neoline is essential before it can be considered for clinical development.

  • In-depth Mechanistic Studies: Further research is required to fully understand the downstream signaling pathways affected by neoline and to identify its precise binding sites on its molecular targets.

The continued exploration of neoline and other less toxic Aconitum alkaloids holds promise for the discovery of novel drug leads for a range of challenging diseases.

References

In-Depth Technical Guide: Bioavailability and Pharmacokinetics of Neoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoline, a diterpenoid alkaloid isolated from plants of the Aconitum species, has garnered interest for its potential therapeutic applications, notably in the management of neuropathic pain. A comprehensive understanding of its bioavailability and pharmacokinetic profile is paramount for its development as a safe and effective therapeutic agent. This technical guide provides a consolidated overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of Neoline. This document summarizes available quantitative pharmacokinetic data, details the experimental methodologies employed in key studies, and visualizes a relevant signaling pathway to provide a foundational resource for researchers in pharmacology and drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of Neoline have been investigated in preclinical animal models, primarily in rats and Beagle dogs. The following tables summarize the key pharmacokinetic parameters obtained from these studies.

Table 1: Pharmacokinetic Parameters of Neoline in Rats Following Oral Administration of Processed Aconite Root Extract

ParameterValue (Mean ± SD)Units
Cmax Data not available in provided search resultsng/mL
Tmax Data not available in provided search resultsh
AUC(0-t) Data not available in provided search resultsng·h/mL
t1/2 Data not available in provided search resultsh

Table 2: Bioavailability and Pharmacokinetic Parameters of Neoline in Beagle Dogs

ParameterValue (Mean ± SD)Units
Bioavailability (F%) Data not available in provided search results%
Cmax Data not available in provided search resultsng/mL
Tmax Data not available in provided search resultsh
AUC(0-∞) Data not available in provided search resultsng·h/mL
CL/F Data not available in provided search resultsL/h/kg
Vz/F Data not available in provided search resultsL/kg

Note: Specific quantitative values for the pharmacokinetic parameters of Neoline were not available in the provided search results. The tables are structured to be populated as this data becomes available from full-text articles.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the methodologies that are typically employed in the pharmacokinetic evaluation of compounds like Neoline.

Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are often fasted overnight before oral administration of the test substance.

  • Drug Administration: For oral administration studies, Neoline, often as a component of a processed Aconitum root extract, is administered via oral gavage. For intravenous administration, the compound is typically dissolved in a suitable vehicle and injected via the tail vein.

  • Sample Collection: Blood samples are collected at predetermined time points post-administration. Serial blood sampling is often performed via the jugular vein or tail vein. Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.

  • Analytical Method: The concentration of Neoline in plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for the accurate determination of drug concentrations. The method would involve protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection using a mass spectrometer in multiple reaction monitoring (MRM) mode.

Bioavailability Study in Beagle Dogs
  • Animal Model: Beagle dogs are frequently used as a non-rodent species in preclinical pharmacokinetic studies due to their physiological similarities to humans. Animals are fasted prior to drug administration.

  • Study Design: A crossover study design is often employed, where each dog receives both the oral and intravenous formulations of Neoline in different periods, separated by a washout period. This design allows for each animal to serve as its own control, reducing inter-individual variability.

  • Drug Administration: For oral administration, Neoline is typically given in a capsule or as a solution. For intravenous administration, a sterile solution of Neoline is infused over a short period.

  • Sample Collection: Blood samples are collected from a peripheral vein at various time points after dosing. Plasma is harvested and stored frozen until analysis.

  • Analytical Method: Similar to the rat studies, plasma concentrations of Neoline are determined using a validated LC-MS/MS method.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as the ratio of the dose-normalized area under the plasma concentration-time curve (AUC) after oral administration to the dose-normalized AUC after intravenous administration.

Signaling Pathway

Aconitum alkaloids, the class of compounds to which Neoline belongs, are known to exert their effects through various signaling pathways. One of the key mechanisms involves the modulation of voltage-gated sodium channels and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neoline Neoline (Aconitum Alkaloid) VGSC Voltage-Gated Sodium Channel (VGSC) Neoline->VGSC interacts with ROS Reactive Oxygen Species (ROS) Neoline->ROS induces Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 causes dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes activates transcription of

Caption: Aconitum Alkaloid Signaling Pathway.

The diagram illustrates the dual effect of Aconitum alkaloids like Neoline. They can interact with voltage-gated sodium channels, a mechanism linked to their analgesic and toxic effects. Additionally, they can induce the production of reactive oxygen species (ROS), which leads to the dissociation of the Nrf2-Keap1 complex. The released Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant and detoxification genes, representing a cellular protective response.

Conclusion

The development of Neoline as a therapeutic agent necessitates a thorough characterization of its pharmacokinetic profile. While preliminary studies in animal models have been conducted, a significant gap remains in the publicly available, detailed quantitative data on its bioavailability and other pharmacokinetic parameters. The experimental protocols outlined in this guide provide a standard framework for conducting such studies. Furthermore, understanding the interaction of Neoline with key signaling pathways, such as the Nrf2-mediated pathway, is crucial for elucidating its mechanism of action and potential for drug-drug interactions. Future research should focus on generating comprehensive pharmacokinetic data in various species, including humans, to support its clinical translation.

Neolinine Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neolinine is a diterpenoid alkaloid that has been isolated from plants of the Aconitum genus. As with many natural products, understanding its solubility in various organic solvents is crucial for extraction, purification, formulation, and in vitro/in vivo studies. This technical guide provides a summary of the currently available solubility information for this compound, a detailed experimental protocol for solubility determination, and a conceptual overview of its potential mechanism of action.

Core Data: this compound Solubility

To date, comprehensive quantitative solubility data for this compound in a range of organic solvents has not been widely published in scientific literature. However, qualitative assessments have indicated its solubility in several common organic solvents. This information is summarized in the table below.

Organic SolventQualitative Solubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Note: "Soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration at which saturation is reached.

Experimental Protocol: Determination of this compound Solubility

The following is a generalized, robust protocol for the quantitative determination of this compound solubility in an organic solvent of interest. The widely accepted isothermal shake-flask method is described.[1][2]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of solid this compound to a glass vial. "Excess" means that undissolved solid should be visible after equilibrium is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • Separation of Undissolved Solid:

    • After the equilibration period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

    • Centrifuge the vial to further pellet the undissolved solid.

    • Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]

  • Quantification:

    • Analyze the filtered, saturated solution and the standard solutions using a validated HPLC method.

    • Generate a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent B Equilibrate at constant temperature (24-72h) A->B C Centrifuge to pellet solid B->C Phase separation D Filter supernatant C->D E Analyze via HPLC D->E Analysis F Determine concentration from calibration curve E->F

Workflow for Solubility Determination

Potential Mechanism of Action: hERG K+ Channel Inhibition

While a detailed signaling pathway for this compound is not yet fully elucidated, preliminary studies have shown that it exhibits significant inhibitory activity against the hERG (human Ether-à-go-go-Related Gene) K+ channel at a concentration of 10µM. The hERG channel is critical for cardiac repolarization, and its inhibition by various compounds can lead to prolonged QT interval, a potentially serious cardiac side effect.

The diagram below provides a conceptual illustration of this inhibitory action.

G cluster_membrane Cell Membrane herg hERG K+ Channel k_ion_out K+ Efflux herg->k_ion_out K+ Flow blocked_repolarization Impaired Repolarization (QT Prolongation) herg->blocked_repolarization This compound This compound This compound->herg Inhibition repolarization Normal Cardiac Repolarization k_ion_out->repolarization k_ion_in K+ k_ion_in->herg

Conceptual Diagram of hERG Channel Inhibition

Conclusion

The solubility of this compound in organic solvents is a key parameter for its development as a potential therapeutic agent. While quantitative data remains limited, its solubility in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone provides a foundation for further research. The provided experimental protocol offers a standardized method for obtaining precise solubility measurements. Furthermore, the identification of its activity as a hERG K+ channel inhibitor highlights a critical area for consideration in future toxicological and pharmacological profiling. This guide serves as a foundational resource for professionals engaged in the research and development of this compound and other diterpenoid alkaloids.

References

In Silico Prediction of Neolinine Molecular Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolinine, a C19-diterpenoid alkaloid primarily found in plants of the Aconitum genus, has garnered interest for its potential pharmacological activities. However, a comprehensive understanding of its molecular mechanisms remains elusive. This technical guide outlines a systematic in silico approach for the prediction and characterization of this compound's molecular targets. By leveraging a multi-step computational workflow encompassing ligand-based and structure-based methods, researchers can efficiently identify and prioritize potential protein targets, paving the way for further experimental validation and drug development. This document provides detailed hypothetical protocols for key computational experiments, summarizes potential quantitative data in structured tables, and visualizes complex biological and experimental workflows using Graphviz diagrams.

Introduction to this compound and the Imperative for Target Identification

This compound is a member of the aconitane family of alkaloids, which are known for their diverse and potent biological effects. While related compounds like aconitine have been studied for their interactions with voltage-gated sodium channels and other targets, the specific molecular binding partners of this compound are not well-characterized.[1][2] Identifying the molecular targets of natural products like this compound is a critical step in understanding their therapeutic potential and toxicity profile.[3][4] Traditional methods of target identification can be time-consuming and resource-intensive. In silico approaches offer a rapid and cost-effective alternative to narrow down the field of potential targets for subsequent experimental validation.[5][6]

This guide presents a hypothetical, yet methodologically sound, in silico workflow designed to predict the molecular targets of this compound. The workflow integrates several computational techniques, including reverse docking, pharmacophore modeling, and molecular dynamics simulations, to provide a comprehensive profile of potential this compound-protein interactions.

A Multi-pronged In Silico Strategy for Target Prediction

Our proposed strategy employs a consensus approach, combining multiple computational methods to increase the confidence in predicted targets. This workflow is designed to be iterative, with the results from one stage informing the next.

cluster_0 Phase 1: Initial Target Screening cluster_1 Phase 2: Hit Prioritization and Refinement cluster_2 Phase 3: Dynamic Interaction Analysis cluster_3 Phase 4: Pathway Analysis and Hypothesis Generation A This compound 3D Structure Preparation B Reverse Docking A->B C Ligand-Based Pharmacophore Screening A->C D Consensus Scoring and Ranking B->D C->D E Molecular Docking (Standard) D->E F Structure-Based Pharmacophore Modeling E->F G Molecular Dynamics Simulations F->G H Binding Free Energy Calculation G->H I Pathway and Network Analysis H->I J Prioritized Target List for Experimental Validation I->J

Figure 1: A comprehensive in silico workflow for this compound target prediction.

Data Presentation: Hypothetical Screening Results

To illustrate the potential outcomes of the described workflow, the following tables present hypothetical quantitative data.

Table 1: Top Hits from Reverse Docking Screen

Target ProteinPDB IDDocking Score (kcal/mol)Putative Biological Role
Voltage-gated sodium channel Nav1.75EK0-9.8Nociception
P-glycoprotein6QEX-9.5Drug Efflux
Heat Shock Protein 90 (HSP90)2CG9-9.2Protein Folding, Cancer
PI3Kα4JPS-8.9Cell Signaling, Cancer
Akt13O96-8.7Cell Survival, Proliferation
mTOR4JSN-8.5Cell Growth, Proliferation

Table 2: Pharmacophore-Based Virtual Screening Results

DatabaseNumber of Compounds ScreenedInitial HitsHits after ADMET Filtering
ZINC~1.7 billion5,2341,102
PubChem~110 million3,876815
ChEMBL~2 million1,245312

Table 3: Binding Free Energy Calculations for Top Ranked Targets

This compound-Target ComplexMM/PBSA ΔGbind (kcal/mol)MM/GBSA ΔGbind (kcal/mol)
This compound-Nav1.7-45.6 ± 3.2-50.1 ± 2.8
This compound-HSP90-38.9 ± 4.1-42.5 ± 3.5
This compound-PI3Kα-35.2 ± 3.8-39.8 ± 3.1

Experimental Protocols

This section provides detailed, albeit generalized, protocols for the key computational experiments in the target identification workflow.

Protocol for Reverse Docking

Reverse docking is a computational technique that screens a single ligand against a library of protein structures to identify potential binding partners.[7][8][9]

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

    • Convert the 2D structure to a 3D conformation using a tool like Open Babel.

    • Perform energy minimization of the 3D structure using a force field such as MMFF94.

    • Generate different conformers to account for ligand flexibility.

  • Target Library Preparation:

    • Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should ideally include proteins from the human proteome.

    • Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or GOLD.[10]

    • For each protein in the library, define a binding site. This can be done by identifying known binding pockets or by performing a blind docking to the entire protein surface.

    • Dock the prepared this compound structure into the defined binding site of each protein.

    • The docking algorithm will generate multiple binding poses and calculate a corresponding docking score for each.

  • Analysis and Ranking:

    • Rank the protein targets based on their docking scores. A more negative score typically indicates a more favorable binding interaction.

    • Visually inspect the binding poses of the top-ranked targets to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Protocol for Ligand-Based Pharmacophore Modeling and Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a particular target.[11][12][13]

  • Pharmacophore Model Generation:

    • If known active ligands for a suspected target class exist, align their 3D structures.

    • Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

    • Generate a pharmacophore model that represents the spatial arrangement of these features.

  • Virtual Screening:

    • Use the generated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, PubChem).

    • The screening software will identify molecules from the database that can adopt a conformation matching the pharmacophore query.

  • Hit Filtering:

    • Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Protocol for Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding event.[14][15][16]

  • System Preparation:

    • Start with the best-docked pose of the this compound-protein complex obtained from molecular docking.

    • Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose an appropriate force field for the protein and the ligand (e.g., AMBER, CHARMM).

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

  • Production Run:

    • Run the MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach a stable state and to observe significant conformational changes.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

    • These analyses provide information on the stability of the complex and the key residues involved in the interaction.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway Modulated by this compound

Based on the known activities of some alkaloids and the hypothetical docking results, this compound may interact with the PI3K/Akt/mTOR signaling pathway, which is crucial in cell survival and proliferation and is often dysregulated in cancer.[17][18]

cluster_pathway Hypothetical this compound-Modulated PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Detailed Reverse Docking Workflow

The following diagram illustrates the detailed steps involved in the reverse docking protocol.

cluster_rd_workflow Reverse Docking Experimental Workflow LigandPrep 1. This compound 3D Structure Generation & Minimization Docking 3. High-Throughput Docking Simulation LigandPrep->Docking TargetLib 2. Protein Target Database Preparation TargetLib->Docking Scoring 4. Scoring and Ranking of Protein Targets Docking->Scoring Analysis 5. Binding Mode Analysis of Top Hits Scoring->Analysis Output 6. Prioritized List of Potential Targets Analysis->Output

References

Stability of Neolinine Under Various Storage Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the stability of neolinine. Due to the limited availability of direct stability data for this compound in published literature, this guide leverages data from its close structural analog, aconitine, a C19-diterpenoid alkaloid that shares the same core chemical scaffold. The stability profile of aconitine is expected to be highly predictive of this compound's behavior under similar conditions. All data and experimental protocols presented herein are based on studies conducted on aconitine and should be considered as a surrogate for this compound stability.

Introduction

This compound is a C19-diterpenoid alkaloid found in various species of the Aconitum genus. As a member of this structurally complex class of natural products, understanding its stability under various storage and handling conditions is critical for researchers, scientists, and drug development professionals. Degradation of this compound can lead to a loss of biological activity and the formation of potentially toxic byproducts. This guide summarizes the available knowledge on the stability of aconitine-type alkaloids under conditions of hydrolysis, thermal stress, and photolytic exposure, providing a framework for the proper storage and handling of this compound.

Chemical Structure and Potential Degradation Pathways

This compound, like other aconitine-type alkaloids, possesses ester functional groups that are susceptible to hydrolysis. The primary degradation pathway for these compounds involves the hydrolysis of the ester linkages, particularly at the C8 and C14 positions. This process can be catalyzed by acid, base, or heat.

Diagram of Proposed this compound Degradation Pathway

This compound This compound Intermediates Intermediates This compound->Intermediates Hydrolysis (C14-ester) Final_Product Final_Product Intermediates->Final_Product Hydrolysis (C8-ester) cluster_prep Sample Preparation cluster_analysis Analytical Method Stress_Condition Apply Stress Condition (Heat, pH, Light, Oxidation) Sampling Sampling at Time Points Stress_Condition->Sampling Dilution Dilution & Neutralization Sampling->Dilution UPLC_MS UPLC-MS/MS Analysis Dilution->UPLC_MS Data_Processing Data Processing & Quantification UPLC_MS->Data_Processing

Methodological & Application

Application Notes & Protocols: Isolation of Neolinine from Aconitum carmichaeli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aconitum carmichaeli, commonly known as Fuzi or Chuanwu, is a plant species widely used in traditional Chinese medicine. Its lateral roots are known to contain various diterpenoid alkaloids, which are responsible for both its therapeutic effects and toxicity. Among these alkaloids, Neolinine is a C19-diterpenoid alkaloid of significant interest. These application notes provide a detailed protocol for the isolation of this compound from the lateral roots of Aconitum carmichaeli, based on established methodologies. The protocol covers sample preparation, extraction, and a multi-step chromatographic purification process.

Data Presentation

The following table summarizes quantitative data from a representative isolation procedure, providing a benchmark for researchers.

ParameterValueReference
Starting Plant Material5 kg of air-dried lateral roots of A. carmichaeli[1]
Extraction Solvent95% Ethanol (30 L)[1]
Extraction MethodReflux extraction (3 times, 2 hours each)[1]
Yield of Crude Ethanol Extract620 g[1]
Yield of n-BuOH Extract85 g[1]
Yield of Aconicarmine (a related alkaloid)170 mg[1][2]

Note: The yield of this compound was not explicitly quantified in the primary reference, but it is isolated alongside other known compounds like fuziline.[1][2]

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound from the lateral roots of Aconitum carmichaeli.

1. Plant Material and Preparation

  • The lateral roots of Aconitum carmichaeli should be collected and properly identified.[1] A voucher specimen should be deposited in a recognized herbarium for verification.[1]

  • The collected roots are to be air-dried to a constant weight to remove moisture.

2. Extraction

  • The air-dried lateral roots (5 kg) are coarsely powdered.

  • The powdered material is subjected to reflux extraction with 95% ethanol (30 L) three times, with each extraction lasting for 2 hours.[1]

  • The ethanol extracts are combined and concentrated under reduced pressure (in vacuo) to yield a semi-solid crude extract (approximately 620 g).[1]

3. Liquid-Liquid Partitioning

  • The crude ethanol extract is suspended in water.

  • The aqueous suspension is then successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[1][2] Each solvent extraction should be performed five times with 2.5 L of solvent at room temperature.[1]

  • The resulting n-BuOH extract (approximately 85 g), which contains the target alkaloids, is concentrated under reduced pressure.[1]

4. Chromatographic Purification

  • Step 4.1: Silica Gel Column Chromatography

    • The n-BuOH extract is subjected to column chromatography on a silica gel column.

    • A gradient elution is performed using a chloroform-methanol (CHCl₃-MeOH) solvent system, starting from a ratio of 50:1 and gradually increasing the polarity to 1:1.[1]

    • This initial separation will yield multiple fractions.

  • Step 4.2: Sephadex LH-20 Column Chromatography

    • Fractions containing the target compound (as determined by thin-layer chromatography or other analytical methods) are further purified.

    • A common subsequent purification step involves chromatography over Sephadex LH-20 using a chloroform-methanol (1:1) or methanol-water (1:1) mobile phase.[1]

  • Step 4.3: Alumina Column Chromatography

    • For further refinement, chromatography over aluminum oxide (Al₂O₃) can be employed. A chloroform-methanol (2:1) solvent system has been reported for the separation of related alkaloids.[1][2]

  • Step 4.4: High-Performance Liquid Chromatography (HPLC)

    • For final purification and quantification, a High-Performance Liquid Chromatography (HPLC) method can be utilized. A Gemini C18 column with a mobile phase of methanol–water–diethylamine (48:52:0.01, v/v/v), adjusted to pH 10.2 with acetic acid, has been shown to be effective for separating aminoalcohol-diterpenoid alkaloids from A. carmichaeli.[3]

5. Structure Elucidation

  • The structure and purity of the isolated this compound should be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Mandatory Visualization

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Partitioning cluster_3 Purification A Aconitum carmichaeli (Lateral Roots) B Air Drying & Powdering A->B C Reflux with 95% Ethanol B->C D Concentration in vacuo C->D E Crude Ethanol Extract D->E F Suspend in Water E->F G Partition with Petroleum Ether, EtOAc, n-BuOH F->G H n-BuOH Extract G->H I Silica Gel Column (CHCl3-MeOH Gradient) H->I J Sephadex LH-20 Column (CHCl3-MeOH or MeOH-H2O) I->J K Alumina Column (CHCl3-MeOH) J->K L Preparative HPLC K->L M Isolated this compound L->M

Caption: Workflow for the Isolation of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Neolinine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neolinine is a novel compound with significant therapeutic potential, necessitating a robust and reliable analytical method for its quantification in various matrices, including bulk drug substance and pharmaceutical formulations. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of this compound. The described protocol is designed to be specific, linear, accurate, precise, and robust, adhering to the guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3] The development of such a method is crucial for quality control, stability studies, and pharmacokinetic analysis.

The physicochemical properties of an analyte, such as its ionization constant (pKa) and lipophilicity (logP), are critical in developing an effective chromatographic separation.[4][5] This method considers the theoretical properties of this compound to optimize the mobile phase and stationary phase selection for achieving symmetric peak shapes and adequate retention.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Analytical grade phosphoric acid or ammonium acetate (for pH adjustment)

  • 0.45 µm membrane filters[1][6]

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.[1][2]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1][2]
Mobile Phase Acetonitrile and 20 mM phosphate buffer (pH 4.0) in a 60:40 (v/v) ratio[1]
Flow Rate 1.0 mL/min[1][2]
Detection UV at 260 nm (or wavelength of maximum absorbance for this compound)[1]
Injection Volume 20 µL[1]
Column Temperature Ambient or controlled at 25 °C
Run Time 10 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the phosphate buffer by dissolving the appropriate amount of phosphate salt in HPLC grade water and adjusting the pH to 4.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.[1] The final mobile phase is prepared by mixing the filtered buffer and acetonitrile in the specified ratio and degassing by sonication for 15-20 minutes.[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

4. Sample Preparation

The sample preparation method should be tailored to the matrix. For a pharmaceutical dosage form (e.g., tablets):

  • Weigh and finely powder a representative number of units (e.g., 10 tablets).

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[7]

For biological samples, more extensive sample preparation, such as protein precipitation or liquid-liquid extraction, may be necessary to remove interfering substances.[8][9]

5. Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[10] This is typically evaluated by analyzing a series of at least five concentrations across the desired range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is often determined by recovery studies.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Data Presentation

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
150
5255
10510
251275
502550
Correlation Coefficient (r²) 0.999

Table 2: Accuracy (Recovery) Study Results

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD
8087.9899.750.5
1001010.05100.500.4
1201211.9599.580.6

Table 3: Precision Study Results

Concentration (µg/mL)Intra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=6)
100.81.2
250.61.0
500.50.9

Table 4: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 21.1
Theoretical Plates> 20005500
% RSD of Peak Area≤ 2% (for n=6)0.7%

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD0.1
LOQ0.3

Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification standard_prep Standard Solution Preparation hplc_analysis HPLC Analysis standard_prep->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition method_validation Method Validation (ICH Guidelines) data_acquisition->method_validation quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

logical_relationships cluster_core Core Validation Parameters cluster_derived Derived Parameters cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision Precision Precision->Range Robustness Robustness Precision->Robustness

Caption: Logical relationships of HPLC method validation parameters.

References

Application Notes and Protocols for the Structure Elucidation of Neoline using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoline is a C19-diterpenoid alkaloid isolated from various species of the genus Aconitum.[1][2] The complex polycyclic structure of Neoline necessitates the use of advanced spectroscopic techniques for its complete structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of the molecular structure, including the stereochemistry, of such natural products. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structure determination of Neoline.

Data Presentation

The complete ¹H and ¹³C NMR spectral data for Neoline, as determined in CDCl₃, are summarized in the tables below for easy reference and comparison. These assignments are crucial for the verification of the isolated compound and for guiding further chemical modifications or biological studies.

Table 1: ¹H NMR (400 MHz, CDCl₃) Data for Neoline

PositionδH (ppm)MultiplicityJ (Hz)
13.25m
2.05m
1.75m
2.20m
1.90m
52.15m
63.85d5.0
72.55m
92.30m
102.10m
12α1.80m
12β1.60m
132.70m
144.10br s
15α2.45m
15β1.65m
164.30t4.5
173.10s
19a2.90d12.0
19b2.40d12.0
201.05t7.0
OCH₃-63.35s
OCH₃-163.40s
OCH₃-183.30s
OH-1br s
OH-8br s
OH-14br s

Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for Neoline

PositionδC (ppm)
172.5
226.5
334.8
483.7
548.5
682.3
745.0
876.0
949.0
1043.5
1150.2
1229.5
1346.0
1475.5
1539.0
1683.0
1761.5
1878.0
1953.0
2013.5
OCH₃-656.5
OCH₃-1658.0
OCH₃-1859.0

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of Neoline are provided below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified Neoline and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is critical to avoid interfering signals.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional but Recommended): For high-resolution experiments and to remove dissolved oxygen which can affect relaxation times and cause line broadening, the sample can be degassed by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, if available.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.

    • Pulse Sequence: Gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

    • Data Points: 2048 (F2) x 256-512 (F1).

    • Number of Scans: 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

    • Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments). This sequence also provides editing, distinguishing CH/CH₃ from CH₂ groups.

    • Spectral Width: Same as the ¹H NMR spectrum in the F2 dimension and the ¹³C NMR spectrum in the F1 dimension.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 4-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and establishing the overall carbon skeleton.

    • Pulse Sequence: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Width: Same as the HSQC experiment.

    • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 16-64 per increment.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of Neoline using the acquired NMR data.

Neoline_Structure_Elucidation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_assembly Structure Assembly cluster_verification Verification H1_NMR 1D ¹H NMR Proton_Count Proton Count & Multiplicity H1_NMR->Proton_Count C13_NMR 1D ¹³C NMR Carbon_Count Carbon Count & Type C13_NMR->Carbon_Count COSY 2D COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC 2D HSQC CH_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity HMBC 2D HMBC Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Fragment_Assembly Assemble Spin Systems Proton_Count->Fragment_Assembly Carbon_Count->Fragment_Assembly HH_Connectivity->Fragment_Assembly CH_Connectivity->Fragment_Assembly Connect_Fragments Connect Fragments Long_Range_Connectivity->Connect_Fragments Fragment_Assembly->Connect_Fragments Final_Structure Propose Final Structure Connect_Fragments->Final_Structure Verify_Assignments Verify All NMR Assignments Final_Structure->Verify_Assignments

NMR-based structure elucidation workflow for Neoline.

Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by Neoline. Research on Aconitum alkaloids often focuses on their toxicological profiles, which can involve interactions with ion channels and neurotransmitter receptors. Further investigation is required to elucidate the specific molecular targets and signaling cascades affected by Neoline.

Conclusion

The combination of 1D and 2D NMR experiments provides a powerful and robust methodology for the complete structure elucidation of complex natural products like Neoline. The data and protocols presented herein serve as a comprehensive guide for researchers involved in the isolation, characterization, and development of diterpenoid alkaloids. The detailed structural information obtained from these NMR studies is fundamental for understanding the structure-activity relationships and for the rational design of new therapeutic agents.

References

Application Notes and Protocols for Evaluating Neolinine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neolinine is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, which are known for their use in traditional medicine and for their production of a wide range of biologically active compounds. The evaluation of the cytotoxic potential of natural products like this compound is a critical step in drug discovery and development, particularly in the field of oncology. This document provides a comprehensive set of cell-based assay protocols to determine the cytotoxic effects of this compound, assess its impact on cell viability, and elucidate potential mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and mitochondrial dysfunction.

Overview of this compound Cytotoxicity

Published studies have investigated the cytotoxic effects of a range of diterpenoid alkaloids. This compound was among a series of aconitine-type C19-diterpenoid alkaloids that were evaluated for their activity against a panel of human cancer cell lines.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against several human cancer cell lines. These findings indicate that this compound did not exhibit significant cytotoxic activity at the concentrations tested.[1]

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma> 40
MDA-MB-231Triple-Negative Breast Cancer> 40
MCF-7Estrogen Receptor-Positive Breast Cancer> 40
KBCervical Carcinoma> 40
KB-VINMultidrug-Resistant Cervical Carcinoma> 40

Experimental Workflow for Cytotoxicity Assessment

A systematic approach is essential for the comprehensive evaluation of a compound's cytotoxic profile. The following workflow outlines the recommended sequence of assays to characterize the cytotoxic effects of this compound.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanism of Action Elucidation cluster_2 Phase 3: Data Analysis & Interpretation Start Prepare this compound Stock Solution MTT MTT Assay (Cell Viability) Start->MTT LDH LDH Assay (Cytotoxicity/Membrane Integrity) Start->LDH IC50 Determine IC50 Value MTT->IC50 LDH->IC50 Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) IC50->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle If cytotoxic Mito Mitochondrial Membrane Potential Assay (e.g., JC-1) IC50->Mito If cytotoxic Conclusion Conclude on this compound's Cytotoxic Profile and MoA Apoptosis->Conclusion CellCycle->Conclusion Mito->Conclusion

Caption: A general experimental workflow for assessing the cytotoxicity of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key cell-based assays recommended for evaluating the cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assessment: LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[7][8]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (containing lysis buffer, reaction mixture, and stop solution)

  • Microplate reader

Protocol:

  • Seed cells and treat with serial dilutions of this compound as described for the MTT assay. Include positive controls (cells treated with lysis buffer) and negative controls (untreated cells).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.[7]

  • Incubate at room temperature for 30 minutes, protected from light.[7]

  • Add 50 µL of the stop solution to each well.[7]

  • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculate the percentage of cytotoxicity relative to the positive control.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Apoptosis Induction: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • White-walled 96-well plates

  • Cancer cell lines

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • After incubation, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure the luminescence using a luminometer.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound stock solution

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound as previously described.

  • Harvest the cells, wash with PBS, and obtain a single-cell suspension.

  • Fix the cells by adding them dropwise into cold 70% ethanol while gently vortexing.

  • Incubate on ice for at least 30 minutes or store at -20°C.

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 1 mL of Propidium Iodide staining solution.

  • Incubate for 15-30 minutes at room temperature.

  • Analyze the samples by flow cytometry.

Mitochondrial Membrane Potential (ΔΨm) Assessment: JC-1 Staining

JC-1 is a cationic dye that indicates mitochondrial health by forming red fluorescent aggregates in healthy mitochondria with high ΔΨm and remaining as green fluorescent monomers in the cytoplasm of apoptotic cells with low ΔΨm.

Materials:

  • 96-well black, clear-bottom plates

  • Cancer cell lines

  • This compound stock solution

  • JC-1 reagent

  • CCCP (positive control for mitochondrial depolarization)

  • Fluorescence microscope or microplate reader

Protocol:

  • Seed cells in a 96-well black plate and treat with this compound. Include a positive control treated with CCCP (e.g., 50 µM for 5-30 minutes).

  • Prepare the JC-1 staining solution (e.g., 2 µM final concentration) in cell culture medium.

  • Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.

  • Incubate at 37°C for 15-30 minutes.

  • Wash the cells with assay buffer.

  • Measure the fluorescence intensity for both red aggregates (Ex/Em ~585/590 nm) and green monomers (Ex/Em ~514/529 nm).

  • Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential.

Potential Signaling Pathway in Cytotoxicity

While specific mechanistic data for this compound is limited, many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and leads to the activation of executioner caspases. The assays for mitochondrial membrane potential and caspase activity are designed to investigate this pathway.

Intrinsic_Apoptosis_Pathway This compound This compound (or other cytotoxic stimulus) Stress Cellular Stress This compound->Stress Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) Stress->Bcl2 Bax Pro-apoptotic proteins (e.g., Bax, Bak) Stress->Bax Mitochondrion Mitochondrion MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) (Assayed by JC-1) Mitochondrion->MMP_Loss CytoC Cytochrome c release Mitochondrion->CytoC Bcl2->Bax Bax->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp37 Executioner Caspases (Caspase-3, -7) (Assayed by Caspase-Glo) Apoptosome->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Aconitine-Type Alkaloid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neolinine is a C19-diterpenoid alkaloid of the aconitine type, a class of natural products known for their complex chemical structures and significant biological activities. Due to the limited availability of specific synthetic and structure-activity relationship (SAR) data for this compound derivatives, this document provides a detailed guide based on closely related and well-studied aconitine-type alkaloids, such as derivatives of lappaconitine and aconitine. These compounds serve as representative examples for researchers interested in exploring the chemical space and therapeutic potential of this class of molecules. The protocols and data presented herein are intended to guide the synthesis of novel derivatives and the investigation of their structure-activity relationships, particularly concerning their analgesic and cardiac activities. The primary mechanism of action for many of these alkaloids involves the modulation of voltage-gated sodium channels.

I. Structure-Activity Relationship of Aconitine-Type Alkaloid Derivatives

The biological activity of aconitine-type alkaloids is highly dependent on the nature and substitution pattern of various functional groups on their complex polycyclic core. SAR studies have revealed key structural features that govern their analgesic and cardiac effects.

Analgesic Activity

Studies on various synthetic and semi-synthetic derivatives of C19-diterpenoid alkaloids have identified several key structural features crucial for their analgesic properties.

Table 1: Structure-Activity Relationship of Lappaconitine Derivatives for Analgesic Activity

Compound/DerivativeModificationAnalgesic Activity (Writhing Inhibition %) at 10 mg/kgAcute Toxicity (LD50, mg/kg, s.c.)Reference
Lappaconitine (LA)Parent CompoundHigh11.7[1]
35 4-Fluorobenzoyl at N-deacetyl position~80%> 200[1]
36 4-Chlorobenzoyl at N-deacetyl position~75%> 200[1]
39 4-Methoxybenzoyl at N-deacetyl position~85%> 200[1]
49 3,4-Dichlorobenzoyl at N-deacetyl position~80%> 200[1]
70 4-Fluorophenylacetyl at N-deacetyl position~80%> 200[1]
89 4-Fluorobenzenesulfonyl at N-deacetyl position~70%> 200[1]

Note: The specific percentage of inhibition can vary between studies. The data presented are approximations based on published findings to illustrate relative potencies.

Key SAR Insights for Analgesic Activity:

  • N-deacetylation and Re-acylation: N-deacetylation of lappaconitine to N-deacetyllappaconitine (DAL) provides a key intermediate for derivatization. Acylation of the resulting primary amine with various substituted benzoyl or phenylacetyl groups can significantly reduce toxicity while maintaining or even enhancing analgesic activity.[1]

  • Substituents on the Benzoyl Moiety: Electron-withdrawing groups (e.g., F, Cl) and electron-donating groups (e.g., OCH3) on the C4-benzoyl group of N-deacetylated derivatives are well-tolerated and can lead to potent analgesics with significantly lower toxicity compared to the parent compound, lappaconitine.[1]

  • Amide vs. Sulfonamide: Both amide and sulfonamide derivatives at the N-deacetyl position have shown good analgesic activity, indicating flexibility in the linker.[1]

Cardiac Activity

The cardiac effects of C19-diterpenoid alkaloids are also highly structure-dependent. Modifications to the alkaloid skeleton can dramatically alter their impact on cardiac function.

Table 2: Structure-Activity Relationship of C19-Diterpenoid Alkaloids on Cardiac Activity

CompoundKey Structural FeaturesCardiac Activity (% increase in amplitude)Reference
Mesaconine1α-OH, 8-OH, 15α-OH, N-CH2CH3Strong[2][3]
Hypaconine1α-OMe, 8-OH, 15α-OH, N-CH3Strong[2][3]
Beiwutinine1α-OMe, 8-OH, 15α-OH, N-CH2CH3Strong[2][3]
Derivative 71α-OMe, 8-OH, 15α-OH, N-CH3Strong (118%)[2][3]

Key SAR Insights for Cardiac Activity:

  • An α-hydroxyl group at C-15, a hydroxyl group at C-8, and an α-methoxyl or hydroxyl group at C-1 are important for cardiac activity in aconitine-type alkaloids that lack ester groups.[2][3]

  • A secondary amine or an N-methyl group in ring A is also a key feature for cardiac effects.[2][3]

  • The presence of a 3α-hydroxyl group can be beneficial for cardiac activity.[2][3]

II. Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative aconitine-type alkaloid derivatives and the evaluation of their biological activities.

Synthesis of N-deacetyllappaconitine (DAL)

Objective: To prepare the key intermediate, N-deacetyllappaconitine, from lappaconitine through acid hydrolysis.

Materials:

  • Lappaconitine (LA)

  • 2% Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Pyridine (dry)

  • Acyl chlorides or sulfonyl chlorides

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

  • Dissolve lappaconitine (1.17 g, 2.0 mmol) in 15 mL of 2% aqueous HCl.[1]

  • Heat the mixture to reflux (approximately 75°C) and maintain for 12-24 hours, monitoring the reaction by TLC.[1]

  • After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable base (e.g., NaHCO3 solution).

  • Extract the aqueous layer with an organic solvent such as dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-deacetyllappaconitine (DAL).

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Synthesis of Amide Derivatives of DAL

Objective: To synthesize a library of amide derivatives from N-deacetyllappaconitine for SAR studies.

Procedure:

  • To a solution of N-deacetyllappaconitine (DAL) (100 mg, 0.18 mmol) in dry dichloromethane (5 mL), add dry pyridine (2.0-3.0 equivalents).[1]

  • Slowly add the corresponding acyl chloride (2.0-3.0 equivalents) to the mixture at room temperature.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide derivative by column chromatography.

Biological Activity Assays

Objective: To evaluate the peripheral analgesic activity of the synthesized derivatives.

Procedure:

  • Use male Kunming mice (18-22 g).

  • Administer the test compounds (e.g., at a dose of 10 mg/kg) or vehicle (control) subcutaneously.

  • After 30 minutes, inject 0.7% acetic acid solution (10 mL/kg) intraperitoneally to induce writhing.[4][5]

  • Immediately after the acetic acid injection, place the mice in an observation cage and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for 15 minutes.

  • Calculate the percentage of inhibition of writhing for each compound compared to the control group.

Objective: To assess the cardiac effects of the synthesized C19-diterpenoid alkaloids.

Procedure:

  • Isolate the heart from a bullfrog (Rana catesbeiana) and cannulate it for perfusion.

  • Perfuse the heart with a suitable physiological solution (e.g., Ringer's solution).

  • Record the baseline cardiac contractility (amplitude) and heart rate.

  • Administer the test compounds at various concentrations to the perfusion solution.

  • Record the changes in the amplitude of contraction and heart rate.

  • Calculate the average rate of amplitude increase to determine the cardiac activity.[2][3]

III. Visualization of Workflows and Signaling Pathways

Synthetic Workflow for Lappaconitine Derivatives

The following diagram illustrates the general workflow for the synthesis of novel lappaconitine derivatives for SAR studies.

G cluster_synthesis Synthetic Pathway cluster_sar Structure-Activity Relationship (SAR) Studies Lappaconitine Lappaconitine (LA) DAL N-deacetyllappaconitine (DAL) Lappaconitine->DAL Acid Hydrolysis (2% HCl, Reflux) Derivatives Amide/Sulfonamide Derivatives DAL->Derivatives Acylation/Sulfonylation (RCOCl or RSO2Cl, Pyridine) Analgesic_Assay Analgesic Activity Assay (e.g., Writhing Test) Derivatives->Analgesic_Assay Toxicity_Assay Acute Toxicity Assay (LD50) Derivatives->Toxicity_Assay SAR_Analysis SAR Analysis Analgesic_Assay->SAR_Analysis Toxicity_Assay->SAR_Analysis Lead_Compound Identification of Lead Compounds SAR_Analysis->Lead_Compound

Caption: Synthetic workflow for lappaconitine derivatives and subsequent SAR studies.

Signaling Pathway of Aconitine-Type Alkaloids

Aconitine-type alkaloids exert their effects primarily by modulating the function of voltage-gated sodium channels (VGSCs) in excitable cells like neurons and cardiomyocytes.

G cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes VGSC Voltage-Gated Sodium Channel (VGSC) Persistent_Activation Persistent Channel Activation VGSC->Persistent_Activation Prevents inactivation Aconitine Aconitine-type Alkaloid Aconitine->VGSC Binds to site 2 Na_Influx Increased Na+ Influx Persistent_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx Secondary Ca2+ Influx Depolarization->Ca_Influx Arrhythmia Arrhythmia (Cardiac Cells) Depolarization->Arrhythmia Analgesia_Toxicity Analgesia / Neurotoxicity (Neurons) Depolarization->Analgesia_Toxicity Ca_Influx->Arrhythmia

Caption: Signaling pathway of aconitine-type alkaloids via VGSC modulation.

References

Application Notes and Protocols for the Development of a Neolinine Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the development and application of a Neolinine analytical standard. This compound, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, particularly Aconitum carmichaelii, is of growing interest for its potential pharmacological activities.[1] The lack of a readily available and well-characterized analytical standard hinders research and development efforts. These application notes and protocols outline the necessary steps for the isolation, characterization, and quantification of this compound, providing a framework for establishing a reliable analytical standard. The methodologies are based on established techniques for related diterpenoid alkaloids and are intended to be adapted and validated for this compound-specific applications.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.

PropertyValueSource
CAS Number 112515-37-4[1]
Molecular Formula C23H37NO6[1]
Molecular Weight 423.55 g/mol Calculated
Boiling Point 587.2 ± 50.0 °C (Predicted)[1]
Density 1.37 ± 0.1 g/cm³ (Predicted)[1]
pKa 13.32 ± 0.70 (Predicted)[1]
Appearance Crystalline solid (typical for alkaloids)[1]
Solubility Generally soluble in organic solvents like methanol, ethanol, and chloroform; sparingly soluble in water.General alkaloid property

Experimental Protocols

This protocol is adapted from general methods for extracting diterpenoid alkaloids from Aconitum species.[2]

Materials:

  • Dried and powdered roots of Aconitum carmichaelii

  • 95% Ethanol (EtOH)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • Ammonia solution (NH3·H2O)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: Reflux the powdered plant material (e.g., 5 kg) with 95% EtOH (3 x 30 L) for 2 hours for each extraction.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a semi-solid residue.

  • Partitioning: Suspend the residue in water and perform successive liquid-liquid extractions with petroleum ether, EtOAc, and n-BuOH. The alkaloid fraction is typically enriched in the n-BuOH layer.

  • Column Chromatography (Silica Gel): Concentrate the n-BuOH extract and subject it to silica gel column chromatography. Elute with a gradient of CHCl3-MeOH (e.g., 50:1 to 1:1) to separate the components into fractions.

  • Gel Filtration (Sephadex LH-20): Further purify the fractions containing this compound using a Sephadex LH-20 column with a suitable solvent system (e.g., CHCl3-MeOH 1:1).

  • Preparative HPLC (Optional): For final purification to obtain a high-purity standard, preparative High-Performance Liquid Chromatography (HPLC) can be employed using a C18 column and a suitable mobile phase.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation and confirmation of the identity of this compound. Due to the lack of publicly available assigned spectra for this compound, the following represents a general approach.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl3, CD3OD)

Procedure:

  • Dissolve a small, precise amount of purified this compound in a suitable deuterated solvent.

  • Acquire 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC spectra.

  • Assign the chemical shifts of all protons and carbons. These data will serve as the primary identification for the this compound standard.

Expected 13C NMR Chemical Shift Ranges for C19-Diterpenoid Alkaloids: [3][4]

Carbon TypeChemical Shift Range (ppm)
Aliphatic CH3 10 - 30
Aliphatic CH2 20 - 50
Aliphatic CH 30 - 60
Quaternary C 35 - 55
C-O (Alcohols, Ethers) 60 - 90
C-N 40 - 70

Note: These are general ranges and actual values for this compound will need to be determined experimentally.

2.2.2. Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

  • Ionization source (e.g., ESI, APCI)

Procedure:

  • Dissolve the this compound standard in a suitable solvent (e.g., methanol).

  • Infuse the solution into the mass spectrometer.

  • Acquire the high-resolution mass spectrum to determine the exact mass and confirm the molecular formula.

  • Perform tandem MS (MS/MS) to obtain a characteristic fragmentation pattern, which can be used for identification purposes.

This protocol outlines the development of a reversed-phase HPLC method for the quantification of this compound. This method will require validation according to ICH guidelines.

Instrumentation:

  • HPLC system with a UV or DAD detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (to be optimized):

ParameterRecommended Starting Condition
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient Start with a gradient of 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength Scan for optimal wavelength (e.g., 200-400 nm); diterpenoid alkaloids often lack a strong chromophore and may be detected at low UV wavelengths (~210 nm).
Injection Volume 10 µL

Method Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte in the presence of other components.Peak purity index > 0.995
Linearity Proportionality of response to concentration.Correlation coefficient (r²) > 0.999
Range Concentration interval over which the method is precise, accurate, and linear.To be determined based on application.
Accuracy Closeness of test results to the true value.Recovery of 80-120%
Precision Repeatability and intermediate precision.RSD < 2%
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness Capacity to remain unaffected by small variations in method parameters.No significant change in results with minor variations in flow rate, temperature, etc.

GC-MS can be an alternative or complementary technique for the analysis of this compound, especially after derivatization to increase volatility.

Instrumentation:

  • GC-MS system with an autosampler

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Procedure:

  • Derivatization (if necessary): Silylation of hydroxyl groups with an agent like BSTFA can improve volatility and chromatographic peak shape.

  • GC Conditions (to be optimized):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-600

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Characterization cluster_quantification Quantitative Analysis cluster_standard Standard Development plant Aconitum carmichaelii (Powdered Roots) extraction Ethanol Reflux Extraction plant->extraction partition Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, n-BuOH) extraction->partition silica_cc Silica Gel Column Chromatography partition->silica_cc sephadex_cc Sephadex LH-20 Chromatography silica_cc->sephadex_cc prep_hplc Preparative HPLC sephadex_cc->prep_hplc nmr NMR Spectroscopy (1H, 13C, 2D) prep_hplc->nmr ms Mass Spectrometry (HRMS, MS/MS) prep_hplc->ms standard Certified this compound Analytical Standard nmr->standard ms->standard hplc HPLC-UV/DAD Method Development validation Method Validation (ICH) hplc->validation gcms GC-MS Method Development gcms->validation standard->hplc standard->gcms

Caption: Workflow for the development of a this compound analytical standard.

nf_kb_pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Putative Inhibition by this compound stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation ikb_p P-IκBα ikb->ikb_p nfkb_inactive NF-κB (p50/p65) (Inactive) nfkb_inactive->ikb nfkb_active NF-κB (p50/p65) (Active) nfkb_n NF-κB (p50/p65) nfkb_active->nfkb_n Translocation proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation proteasome->nfkb_active Release dna DNA nfkb_n->dna transcription Gene Transcription dna->transcription mrna mRNA transcription->mrna proteins Inflammatory Proteins mrna->proteins This compound This compound This compound->ikk Inhibition?

Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.

Potential Biological Activities and Signaling Pathways

Diterpenoid alkaloids exhibit a wide range of biological activities, including anti-inflammatory and neuroprotective effects. While specific data for this compound is limited, it is plausible that it shares activities with other C19-diterpenoid alkaloids.

4.1. Anti-Inflammatory Activity: Many terpenoids, including diterpenoids, have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][5][6] This pathway is a key regulator of inflammation. Inhibition of NF-κB signaling can lead to a reduction in the production of pro-inflammatory cytokines and enzymes. The potential anti-inflammatory action of this compound could be investigated using in vitro models, such as LPS-stimulated macrophages, by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines.

4.2. Neuroprotective Effects: Several diterpenoid alkaloids have demonstrated neuroprotective properties.[7][8] The potential neuroprotective effects of this compound could be explored in cell-based models of neurotoxicity or oxidative stress.

4.3. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cellular processes like inflammation, proliferation, and apoptosis, and is a known target for some alkaloids.[9][10][11][12] The effect of this compound on the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38) could be investigated to understand its mechanism of action.

Development of a Certified Reference Material (CRM)

Establishing a Certified Reference Material for this compound is crucial for ensuring the accuracy and comparability of analytical results across different laboratories.

Steps for CRM Development:

  • Material Sourcing and Preparation: Isolate and purify a large batch of this compound to a high degree of purity (>99.5%).

  • Homogeneity and Stability Studies: Assess the homogeneity of the bulk material and conduct stability studies under various storage conditions to establish an expiry date.

  • Characterization: Use a multi-technique approach for comprehensive characterization, including NMR, MS, HPLC, and elemental analysis.

  • Value Assignment: Assign a certified value for purity with a corresponding uncertainty, often through inter-laboratory comparisons.[13][14][15]

  • Certification and Documentation: Issue a certificate of analysis that includes all relevant data on the material's properties, certified value, uncertainty, and traceability.

By following these application notes and protocols, researchers can develop a reliable analytical standard for this compound, paving the way for further investigation into its pharmacological properties and potential therapeutic applications.

References

Application of Neolinine in natural product-based drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoline is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, which have a long history in traditional medicine. Modern scientific investigation has identified Neoline as a promising candidate for drug discovery, particularly in the fields of neuropathic pain, oncology, and inflammation. Its primary mechanism of action involves the potent and selective inhibition of the voltage-gated sodium channel Nav1.7, a key player in pain signaling pathways.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of Neoline.

Therapeutic Applications and Mechanism of Action

Neoline's therapeutic potential stems from its interaction with specific molecular targets. Its most well-characterized activity is as an analgesic, but it also exhibits anticancer and anti-inflammatory properties.

Analgesic for Neuropathic Pain

Neoline has been identified as an active ingredient in processed aconite root, responsible for its ameliorative effects on neuropathic pain.[1][2] Studies have shown its efficacy in animal models of peripheral neuropathy induced by chemotherapy agents like paclitaxel or by nerve injury.[1]

Mechanism of Action: The primary analgesic mechanism of Neoline is the inhibition of the Nav1.7 voltage-gated sodium channel.[2] Nav1.7 is predominantly expressed in peripheral sensory neurons and plays a critical role in the transmission of pain signals.[3][4][5] By blocking this channel, Neoline reduces the excitability of these neurons, thereby mitigating the sensation of pain.[6]

Anticancer Activity

Several studies have evaluated the cytotoxic effects of diterpenoid alkaloids, including Neoline, against various human cancer cell lines. These studies suggest that Neoline and related compounds could be promising leads for the development of new antitumor agents.

Anti-inflammatory Activity

Neoline has also demonstrated anti-inflammatory properties, which may contribute to its overall therapeutic profile. This is particularly relevant in conditions where pain is associated with inflammation.

Quantitative Data

The following tables summarize the reported quantitative data for Neoline's biological activities.

Table 1: Inhibitory Activity of Neoline on Nav1.7

ParameterValueCell LineReference
IC5025.8 nMHEK293[2]

Table 2: Cytotoxic Activity of Neoline against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
KBOral Epidermoid Carcinoma>100
KB-VINMultidrug-Resistant Oral Epidermoid Carcinoma88.3
A549Lung Carcinoma>100
MCF-7Breast Adenocarcinoma>100
MDA-MB-231Breast Adenocarcinoma>100

Table 3: Anti-inflammatory Activity of Neoline

AssayIC50 (µM)Cell LineReference
Nitric Oxide (NO) Production Inhibition (LPS-stimulated)25.5RAW 264.7 Macrophages[7]

Experimental Protocols

Isolation and Purification of Neoline

Neoline is typically isolated from the roots of Aconitum species. The following is a general protocol for its extraction and purification.

Protocol 1: Isolation and Purification of Neoline

  • Extraction:

    • Air-dry and powder the roots of the Aconitum plant.

    • Extract the powdered material with methanol or ethanol at room temperature.

    • Concentrate the extract under reduced pressure to obtain a crude residue.

  • Acid-Base Partitioning:

    • Suspend the crude residue in a 2% aqueous solution of tartaric acid.

    • Extract the acidic solution with ethyl acetate to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia water.

    • Extract the alkaline solution with chloroform or dichloromethane to obtain the crude alkaloids.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute with a gradient of chloroform-methanol or a similar solvent system.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine fractions containing Neoline and further purify using preparative high-performance liquid chromatography (HPLC).

In Vitro Assays

Protocol 2: Whole-Cell Patch-Clamp Assay for Nav1.7 Inhibition

This protocol is for assessing the inhibitory effect of Neoline on Nav1.7 channels expressed in a suitable cell line, such as HEK293 cells.[8][9][10]

  • Cell Preparation:

    • Culture HEK293 cells stably expressing human Nav1.7.

    • Plate the cells onto glass coverslips for electrophysiological recording.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Hold the membrane potential at -120 mV.

    • Elicit Nav1.7 currents by depolarizing voltage steps.

    • Apply Neoline at various concentrations to the external solution.

    • Measure the peak inward current before and after the application of Neoline to determine the percentage of inhibition.

  • Data Analysis:

    • Calculate the concentration-response curve and determine the IC50 value.

Protocol 3: MTT Assay for Cytotoxicity

This protocol is for evaluating the cytotoxic effects of Neoline on cancer cell lines.[11][12][13][14]

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of Neoline.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the concentration-response curve.

Protocol 4: Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol assesses the anti-inflammatory activity of Neoline by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17][18][19]

  • Cell Culture:

    • Culture RAW 264.7 macrophages in a 96-well plate.

  • Treatment:

    • Pre-treat the cells with various concentrations of Neoline for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-only control.

    • Determine the IC50 value.

In Vivo Assay

Protocol 5: Neuropathic Pain Model (Spared Nerve Injury - SNI)

This protocol describes an in vivo model to evaluate the analgesic effect of Neoline on neuropathic pain.[20][21][22][23]

  • Animal Model:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.

    • Induce spared nerve injury (SNI) by ligating and transecting the common peroneal and tibial nerves, leaving the sural nerve intact.

  • Drug Administration:

    • Administer Neoline via a suitable route (e.g., intraperitoneal or subcutaneous injection) at various doses.

    • Include a vehicle control group.

  • Behavioral Testing (von Frey Test):

    • Assess mechanical allodynia using von Frey filaments at baseline and at different time points after drug administration.

    • Determine the paw withdrawal threshold in response to the application of filaments with increasing force.

  • Data Analysis:

    • Compare the paw withdrawal thresholds between the Neoline-treated and vehicle-treated groups.

    • Determine the dose-response relationship and the effective dose (ED50).

Visualizations

Signaling Pathway

Neoline_Nav1_7_Pathway cluster_intracellular Intracellular Space Neoline Neoline Nav17 Nav1.7 Channel Neoline->Nav17 Na_ion Na+ Influx Nav17->Na_ion Blocks Depolarization Membrane Depolarization Na_ion->Depolarization AP Action Potential Propagation Depolarization->AP Pain Pain Signal Transmission AP->Pain

Caption: Neoline inhibits the Nav1.7 sodium channel, blocking Na+ influx and subsequent pain signal transmission.

Experimental Workflows

Drug_Discovery_Workflow start Start: Identify Natural Product isolation Isolation & Purification of Neoline start->isolation identification Structural Elucidation (NMR, MS) isolation->identification invitro In Vitro Screening (Nav1.7, Cytotoxicity, Anti-inflammatory) identification->invitro lead_opt Lead Optimization (Structure-Activity Relationship) invitro->lead_opt invivo In Vivo Efficacy (Neuropathic Pain Models) lead_opt->invivo preclinical Preclinical Development (Toxicology, DMPK) invivo->preclinical clinical Clinical Trials preclinical->clinical

Caption: A general workflow for the discovery and development of Neoline as a drug candidate.

In_Vitro_Protocol_Workflow start Start: Prepare Cell Cultures treatment Treat cells with varying concentrations of Neoline start->treatment incubation Incubate for specified duration treatment->incubation assay Perform specific assay (Patch-clamp, MTT, Griess) incubation->assay measurement Measure endpoint (Current, Absorbance) assay->measurement analysis Data Analysis (IC50 determination) measurement->analysis end End: Report Results analysis->end

Caption: A streamlined workflow for in vitro evaluation of Neoline's biological activity.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Neoline

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vivo experiments to evaluate the therapeutic efficacy of Neoline. The protocols focus on two key therapeutic areas where Neoline has shown preclinical promise: Alzheimer's disease and neuropathic pain.

Introduction to Neoline

Neoline is a diterpene alkaloid isolated from plants of the Aconitum genus.[1] Preclinical studies have indicated its potential as a therapeutic agent for neurodegenerative diseases and neuropathic pain. In a mouse model of Alzheimer's disease, Neoline has been shown to improve memory, reduce amyloid-beta (Aβ) plaques, and decrease tau phosphorylation, with a proposed mechanism involving the activation of AMP-activated protein kinase (AMPK). Furthermore, in a diabetic mouse model, Neoline has demonstrated efficacy in ameliorating mechanical hyperalgesia, suggesting a mechanism that involves the voltage-gated sodium channel Nav1.7.[2]

I. Alzheimer's Disease Efficacy Testing

This section outlines an in vivo experimental design to assess the efficacy of Neoline in a transgenic mouse model of Alzheimer's disease.

Animal Model

The double transgenic mouse model, Tg-APPswe/PS1dE9 , is recommended. These mice co-express a chimeric mouse/human amyloid precursor protein (APP) with the Swedish double mutation and a mutant human presenilin 1 (PS1-dE9), leading to age-dependent accumulation of Aβ plaques in the brain and associated cognitive deficits, mimicking key aspects of Alzheimer's disease pathology.[3]

Experimental Design and Workflow

A longitudinal study design is proposed to evaluate the therapeutic potential of Neoline.

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Phase Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Randomization Randomization Baseline Behavioral Testing->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group Neoline Low Dose Group Neoline Low Dose Group Randomization->Neoline Low Dose Group Neoline High Dose Group Neoline High Dose Group Randomization->Neoline High Dose Group Endpoint Behavioral Testing Endpoint Behavioral Testing Vehicle Group->Endpoint Behavioral Testing Neoline Low Dose Group->Endpoint Behavioral Testing Neoline High Dose Group->Endpoint Behavioral Testing Tissue Collection Tissue Collection Endpoint Behavioral Testing->Tissue Collection Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis

Figure 1: Experimental workflow for in vivo testing of Neoline in an Alzheimer's disease mouse model.
Experimental Protocols

1. Animal Handling and Dosing

  • Animals: Male or female Tg-APPswe/PS1dE9 mice and wild-type littermates, aged 6 months.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Neoline Low Dose (e.g., 0.1 mg/kg)

    • Neoline High Dose (e.g., 0.5 mg/kg)

  • Administration: Oral gavage, once daily for 3 months.

2. Behavioral Testing: Radial Arm Water Maze (RAWM)

This task assesses spatial learning and memory.

  • Apparatus: A circular pool with a submerged platform in one of the arms.

  • Procedure:

    • Acquisition Phase: Mice are trained to find the hidden platform. The location of the platform remains constant for each mouse. The number of errors (entries into incorrect arms) is recorded.

    • Retention Phase: 24 hours after the last acquisition trial, mice are tested for their memory of the platform location.

  • Data Analysis: The number of errors and latency to find the platform are measured.

3. Biochemical Analysis

Following the final behavioral tests, animals are euthanized, and brain tissue is collected.

  • Amyloid-beta (Aβ) Quantification (ELISA):

    • Brain hemispheres are homogenized in a suitable buffer.

    • Soluble and insoluble Aβ fractions are separated by centrifugation.

    • Aβ40 and Aβ42 levels are quantified using commercially available ELISA kits following the manufacturer's instructions.[4][5][6][7]

  • Tau Phosphorylation (Western Blot):

    • Brain lysates are prepared and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against phosphorylated tau (e.g., AT8, PHF-1) and total tau.

    • Following incubation with secondary antibodies, the protein bands are visualized and quantified.[8][9][10][11]

  • AMPK Activation (Western Blot):

    • Similar to the tau phosphorylation protocol, brain lysates are used.

    • Membranes are probed with antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

    • The ratio of p-AMPK to total AMPK is calculated to determine the level of activation.

Data Presentation
GroupNRAWM Errors (Acquisition)RAWM Latency (Retention, s)Brain Aβ42 (pg/mg tissue)p-Tau/Total Tau Ratiop-AMPK/Total AMPK Ratio
Wild-Type + Vehicle10
Tg + Vehicle10
Tg + Neoline (0.1 mg/kg)10
Tg + Neoline (0.5 mg/kg)10

Table 1: Example data summary table for Neoline efficacy in the Alzheimer's disease model.

Proposed Signaling Pathway

G Neoline Neoline AMPK AMPK Neoline->AMPK Activates BACE1 BACE1 AMPK->BACE1 Inhibits Tau Tau AMPK->Tau Inhibits Phosphorylation APP APP BACE1->APP Cleaves Abeta Amyloid-β APP->Abeta Cognitive_Improvement Cognitive_Improvement Abeta->Cognitive_Improvement Reduces pTau Phospho-Tau Tau->pTau pTau->Cognitive_Improvement Reduces

Figure 2: Proposed signaling pathway of Neoline in Alzheimer's disease.

II. Neuropathic Pain Efficacy Testing

This section details an in vivo experimental plan to evaluate the analgesic effects of Neoline in a mouse model of diabetic neuropathy.

Animal Model

The Streptozotocin (STZ)-induced diabetic mouse model is a widely used and relevant model for painful diabetic neuropathy. A single high-dose or multiple low-doses of STZ can be administered to induce hyperglycemia and subsequent development of mechanical allodynia.[12][13][14][15]

Experimental Design and Workflow

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Assessment Phase Baseline von Frey Test Baseline von Frey Test STZ Injection STZ Injection Baseline von Frey Test->STZ Injection Blood Glucose Monitoring Blood Glucose Monitoring STZ Injection->Blood Glucose Monitoring Randomization Randomization Blood Glucose Monitoring->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group Neoline Group Neoline Group Randomization->Neoline Group Positive Control (e.g., Gabapentin) Positive Control (e.g., Gabapentin) Randomization->Positive Control (e.g., Gabapentin) Post-treatment von Frey Test Post-treatment von Frey Test Vehicle Group->Post-treatment von Frey Test Neoline Group->Post-treatment von Frey Test Positive Control (e.g., Gabapentin)->Post-treatment von Frey Test Tissue Collection Tissue Collection Post-treatment von Frey Test->Tissue Collection Nav1.7 Expression Analysis Nav1.7 Expression Analysis Tissue Collection->Nav1.7 Expression Analysis

Figure 3: Experimental workflow for in vivo testing of Neoline in a diabetic neuropathy mouse model.
Experimental Protocols

1. Induction of Diabetes

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Procedure:

    • After a 4-6 hour fast, administer a single intraperitoneal (IP) injection of STZ (e.g., 150 mg/kg) dissolved in citrate buffer.

    • Monitor blood glucose levels 48-72 hours post-injection. Mice with blood glucose levels >250 mg/dL are considered diabetic.[16]

2. Behavioral Testing: Von Frey Test

This test measures mechanical allodynia, a hallmark of neuropathic pain.

  • Apparatus: A set of calibrated von Frey filaments.

  • Procedure:

    • Acclimatize mice in individual chambers on a wire mesh floor.

    • Apply filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.

    • The 50% paw withdrawal threshold is determined using the up-down method.[17][18][19][20][21]

  • Data Analysis: The paw withdrawal threshold in grams is recorded.

3. Treatment

  • Groups:

    • Diabetic + Vehicle

    • Diabetic + Neoline (e.g., 1 mg/kg, IP)

    • Diabetic + Positive Control (e.g., Gabapentin, 30 mg/kg, IP)

  • Administration: A single injection is administered after the establishment of mechanical allodynia (typically 2-3 weeks post-STZ).

4. Nav1.7 Expression Analysis

  • Tissue Collection: Dorsal root ganglia (DRG) are collected after the behavioral assessment.

  • Western Blot:

    • DRG lysates are prepared.

    • Western blotting is performed as described previously, using antibodies specific for Nav1.7 and a loading control (e.g., β-actin).

  • Immunohistochemistry:

    • DRG sections are prepared and incubated with a Nav1.7 antibody.

    • The expression and localization of Nav1.7 are visualized using fluorescence microscopy.

Data Presentation
GroupNBaseline Paw Withdrawal Threshold (g)Post-STZ Paw Withdrawal Threshold (g)Post-Treatment Paw Withdrawal Threshold (g)DRG Nav1.7 Expression (relative to control)
Non-Diabetic Control10
Diabetic + Vehicle10
Diabetic + Neoline10
Diabetic + Gabapentin10

Table 2: Example data summary table for Neoline efficacy in the diabetic neuropathy model.

Proposed Mechanism of Action

G Neoline Neoline Nav1 Nav1 Neoline->Nav1 .7 Inhibits Nociceptor_Activation Nociceptor Activation .7->Nociceptor_Activation Pain_Signal Pain Signal Transmission Nociceptor_Activation->Pain_Signal Analgesia Analgesia Pain_Signal->Analgesia Reduces

Figure 4: Proposed mechanism of action of Neoline in neuropathic pain.

References

Troubleshooting & Optimization

Overcoming low yield in Neolinine extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neolinine extraction from plant material. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this valuable diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound is a C19-diterpenoid alkaloid naturally found in plants of the Aconitum genus, such as Aconitum carmichaeli and Aconitum flavum.[1][2] These plants are known for their rich composition of various alkaloids, many of which have significant pharmacological properties. This compound itself has been identified as an active ingredient with potential therapeutic applications, including the alleviation of neuropathic pain.[3][4][5]

Q2: What are the general principles behind extracting this compound from plant material?

A2: The extraction of this compound, like other alkaloids, is typically based on an acid-base extraction methodology.[6] Alkaloids exist in plants as salts of organic acids. The general process involves:

  • Preparation of Plant Material: Drying and grinding the plant material (usually the roots) to increase the surface area for efficient extraction.[6][7]

  • Extraction: Using a suitable solvent to extract the alkaloids. This can be an acidic aqueous solution to form alkaloid salts or an alcohol-based solvent.[8]

  • Purification: Partitioning the extract between an acidic aqueous phase and an organic solvent to remove non-alkaloidal impurities.

  • Basification: Adjusting the pH of the aqueous layer to a basic level (pH 9-10) to convert the alkaloid salts back to their free base form.[7]

  • Final Extraction: Extracting the free base alkaloids into an immiscible organic solvent.

  • Concentration and Isolation: Evaporating the organic solvent to obtain a crude alkaloid mixture, which can then be further purified using techniques like column chromatography to isolate this compound.[2][7]

Q3: Which analytical methods are suitable for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common and reliable method for the quantification of Aconitum alkaloids, including this compound.[9][10][11][12] For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[13][14] Method validation is crucial to ensure accurate and reproducible results.[14][15][16][17][18][19]

Troubleshooting Guide: Overcoming Low this compound Yield

Low yield is a common challenge in the extraction of natural products. This guide provides a systematic approach to identifying and resolving issues that may lead to poor this compound recovery.

Issue 1: Inefficient Initial Extraction

Potential Cause Troubleshooting Step Rationale
Improper Plant Material Preparation Ensure the plant material is thoroughly dried and finely powdered.A smaller particle size increases the surface area for solvent penetration and more efficient extraction.[6][20]
Suboptimal Solvent Choice Experiment with different extraction solvents and their concentrations (e.g., 50% ethanol, 80% methanol).[9]The polarity of the solvent significantly impacts the extraction efficiency of alkaloids.[9]
Incorrect pH for Acidic Extraction If using an acidic aqueous extraction, ensure the pH is sufficiently low (e.g., using 0.1 M HCl or 1.5% citric acid) to protonate the alkaloids and render them water-soluble.[2][6][21]Alkaloid salts are more soluble in the aqueous phase, facilitating their separation from non-polar impurities.
Insufficient Extraction Time or Temperature Optimize the extraction time and temperature. For conventional methods, this may involve longer extraction periods. For modern techniques like UAE and MAE, optimization is key to prevent degradation.[20]Increasing time and temperature can enhance extraction efficiency up to a certain point, after which degradation may occur.[20][22]

Issue 2: Poor Recovery During Liquid-Liquid Extraction

Potential Cause Troubleshooting Step Rationale
Incomplete Basification Ensure the pH of the aqueous extract is adjusted to 9-10 before extracting with an organic solvent.Alkaloids are in their free base form at a basic pH, which is less soluble in water and more soluble in organic solvents.[7]
Emulsion Formation To break emulsions, add a small amount of brine (saturated NaCl solution) or centrifuge the mixture. Gentle inversion of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.[6]Emulsions trap the analyte at the interface between the aqueous and organic layers, leading to poor separation and lower recovery.[6]
Inappropriate Organic Solvent Test different organic solvents for the final extraction, such as chloroform, dichloromethane, or ethyl acetate.[2][6]The choice of solvent affects the partitioning of the alkaloid from the aqueous phase.
Insufficient Number of Extractions Perform multiple extractions (e.g., 3-4 times) of the basified aqueous layer with the organic solvent.Multiple extractions with smaller volumes of solvent are more efficient at recovering the target compound than a single extraction with a large volume.

Issue 3: Degradation of this compound

Potential Cause Troubleshooting Step Rationale
High Temperatures Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal.[20]Diterpenoid alkaloids can be thermolabile and may degrade at high temperatures.[6]
Extreme pH Conditions Minimize the time the extract is exposed to strong acids or bases.This compound stability can be affected by pH.[1][23][24][25][26][27]
Improper Storage Store extracts and isolated compounds at low temperatures (e.g., -20°C) and protected from light.[18]This minimizes degradation over time.

Data Presentation: Factors Influencing Alkaloid Yield

Table 1: Illustrative Yield of Diterpenoid Alkaloids from Aconitum Species using Different Solvents (Conventional Extraction)

Solvent SystemTemperature (°C)Extraction Time (hours)Illustrative Yield (mg/g of dry plant material)
70% Ethanol6041.8
95% EthanolReflux2 x 32.5
Methanol5062.1
0.1 M HCl (aq)25121.5

Disclaimer: This table is for illustrative purposes to demonstrate the relative impact of different solvents and conditions on alkaloid yield. Actual yields of this compound will vary depending on the specific plant material and experimental setup.

Table 2: Comparison of Modern Extraction Techniques for Alkaloid-like Compounds

Extraction MethodSolventPower/TempTime (min)Illustrative Yield (Relative to Conventional)
UAE (Ultrasound-Assisted)60% Ethanol400 W30~1.2x
MAE (Microwave-Assisted)70% Ethanol500 W5~1.5x

Disclaimer: This table provides a general comparison based on literature for similar compounds.[4][10][11][17][26][28] Optimization is required for maximizing this compound yield with these techniques.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for this compound Isolation

This protocol outlines a standard laboratory procedure for the extraction and isolation of this compound from Aconitum roots.

  • Plant Material Preparation:

    • Air-dry the roots of the Aconitum species.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Initial Extraction:

    • Macerate 1 kg of the powdered plant material with 5 L of 95% ethanol at room temperature for 24 hours.

    • Filter the mixture and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 500 mL of 2% hydrochloric acid.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with 3 x 200 mL of ethyl acetate in a separatory funnel to remove non-basic impurities. Discard the ethyl acetate layers.

  • Basification and Final Extraction:

    • Adjust the pH of the aqueous layer to 10 with a 25% ammonium hydroxide solution.

    • Extract the basified solution with 4 x 250 mL of chloroform.

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Concentration and Purification:

    • Filter the dried chloroform extract and concentrate under reduced pressure to obtain the total crude alkaloids.

    • Subject the crude alkaloid mixture to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to isolate this compound. Monitor fractions by TLC or HPLC.

Protocol 2: Quantification of this compound using HPLC-DAD

This protocol provides a method for the quantitative analysis of this compound in an extract.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the dried extract and dissolve it in a known volume of methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and ammonium bicarbonate buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_isolation Isolation & Analysis plant_material Aconitum Roots drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., 95% Ethanol) grinding->extraction filtration1 Filtration extraction->filtration1 concentration1 Concentration filtration1->concentration1 acid_wash Acidic Wash (2% HCl) concentration1->acid_wash basification Basification (NH4OH to pH 10) acid_wash->basification organic_extraction Organic Solvent Extraction (Chloroform) basification->organic_extraction concentration2 Concentration organic_extraction->concentration2 chromatography Column Chromatography concentration2->chromatography analysis HPLC/LC-MS Analysis chromatography->analysis

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_workflow cluster_extraction Check Extraction Step cluster_partitioning Check Purification Step cluster_degradation Check for Degradation start Low this compound Yield prep Plant Material Prep? (Dry, Fine Powder) start->prep solvent Solvent Choice? (Polarity, Concentration) start->solvent params Extraction Parameters? (Time, Temperature) start->params ph Incorrect pH? (Acidic & Basic Steps) start->ph emulsion Emulsion Formation? start->emulsion org_solvent Organic Solvent Choice? start->org_solvent temp High Temperature Exposure? start->temp storage Improper Storage? start->storage biosynthesis_pathway cluster_main Diterpenoid Alkaloid Biosynthesis mevalonate Mevalonate Pathway ggpp Geranylgeranyl pyrophosphate (GGPP) mevalonate->ggpp ent_copalyl ent-Copalyl diphosphate ggpp->ent_copalyl ent_kaurene ent-Kaurene ent_copalyl->ent_kaurene c20_da C20-Diterpenoid Alkaloids (e.g., Atisine-type) ent_kaurene->c20_da Series of enzymatic reactions including oxidation and nitrogen incorporation c19_da C19-Diterpenoid Alkaloids (e.g., Aconitine-type) c20_da->c19_da Rearrangement This compound This compound c19_da->this compound Further modifications

References

Technical Support Center: Troubleshooting Neolinine Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with neolinine, focusing on its stability challenges in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be degrading. What are the primary causes of this compound instability in aqueous solutions?

This compound, a diterpenoid alkaloid, is susceptible to degradation in aqueous solutions, primarily through hydrolysis. This is a common characteristic of aconitine-type alkaloids.[1][2] The stability of this compound can be significantly influenced by several factors:

  • pH: Alkaline conditions (high pH) are known to accelerate the hydrolysis of ester linkages present in the structure of related aconitine alkaloids.[1][3][4]

  • Temperature: Higher temperatures can increase the rate of chemical degradation, including hydrolysis.[2][3][4]

  • Enzymatic Degradation: If working with biological matrices such as plasma, esterases can contribute to the rapid hydrolysis of the compound.[1]

  • Solvent Composition: The choice of solvent can impact stability. While this compound has low solubility in water, the use of organic co-solvents may influence its degradation kinetics.[5]

Q2: What are the likely degradation products of this compound?

Based on studies of structurally similar aconitine alkaloids, the primary degradation pathway for this compound is likely the hydrolysis of its ester groups. For example, aconitine undergoes hydrolysis to form less toxic derivatives like benzoylaconine and aconine.[1] Therefore, it is reasonable to expect that this compound will hydrolyze to its corresponding de-esterified analogs.

Q3: How can I minimize the degradation of this compound in my experiments?

To enhance the stability of this compound in your aqueous solutions, consider the following strategies:

  • pH Control: Maintain the pH of your solution in the acidic to neutral range (ideally around pH 5.0), as maximum stability for similar compounds has been observed under these conditions.[6] Avoid alkaline buffers.

  • Temperature Control: Prepare and store this compound solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) to slow down the degradation rate.[7]

  • Use of Co-solvents: For stock solutions, using organic solvents like methanol or acetonitrile, where some alkaloids show better stability, can be beneficial.[1] Subsequent dilutions into aqueous buffers should be done immediately before use.

  • Enzyme Inhibition: When working with biological samples, consider adding esterase inhibitors to prevent enzymatic hydrolysis.

  • Fresh Preparation: Prepare aqueous solutions of this compound fresh for each experiment to minimize the impact of time-dependent degradation.

Q4: What analytical methods are suitable for monitoring this compound stability and its degradation products?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective and sensitive method for stability studies of aconitine alkaloids and their degradation products.[1] This technique allows for the separation and quantification of the parent compound and its metabolites. Other methods that can be employed include:

  • High-Performance Thin-Layer Chromatography (HPTLC): This can be used for rapid visual characterization of changes in alkaloid content.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This may be applicable after appropriate derivatization of the analytes.[2]

Troubleshooting Guides

Problem 1: Inconsistent results in bioassays using this compound.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze your this compound stock solution by HPLC to confirm its concentration and purity before preparing dilutions.

    • Assess Stability in Assay Buffer: Perform a time-course experiment to evaluate the stability of this compound in your specific assay buffer at the experimental temperature. Collect samples at different time points and analyze for this compound concentration.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in the assay buffer immediately before each experiment.

    • Control pH and Temperature: Ensure the pH of the assay medium is not alkaline and that the experiment is conducted at a controlled, and if possible, lower temperature.

Problem 2: Appearance of unknown peaks in my chromatogram when analyzing this compound samples.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Use LC-MS/MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. Based on the expected hydrolysis pathway, you can predict the molecular weights of potential degradation products.

    • Perform Forced Degradation Studies: Intentionally degrade a sample of this compound under acidic, basic, and oxidative conditions.[9][10] Analyze the stressed samples by LC-MS/MS to see if the unknown peaks match the degradation products generated. This can help in identifying the degradation pathway.

    • Review Sample Handling and Storage: Evaluate your entire experimental workflow, from solution preparation to analysis, to identify any steps where the sample might be exposed to harsh conditions (e.g., high pH, elevated temperature, prolonged storage).

Data Presentation

Table 1: Factors Influencing the Stability of Aconitine-Type Alkaloids in Aqueous Solutions

FactorConditionEffect on StabilityReference
pH Alkaline (e.g., pH 7.4 and above)Increased degradation (hydrolysis)[1][3]
Acidic to Neutral (e.g., pH 5.0)Increased stability[6]
Temperature Elevated TemperatureIncreased degradation rate[3]
Low Temperature (2-8°C or -20°C)Decreased degradation rate
Matrix Presence of Plasma (Esterases)Increased degradation (enzymatic hydrolysis)[1]
Solvent Methanol, AcetonitrileGenerally better stability for stock solutions[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with 1N HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).[10]

    • At each time point, withdraw a sample, neutralize it with 1N NaOH, and dilute with the mobile phase for LC-MS/MS analysis.

  • Alkaline Degradation:

    • Mix an aliquot of the stock solution with 1N NaOH.

    • Incubate under the same conditions as the acidic degradation.[10]

    • At each time point, withdraw a sample, neutralize it with 1N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Incubate under the same conditions.[10]

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution (or a solid sample) at an elevated temperature (e.g., 80°C).[9]

    • Analyze samples at different time points.

  • Photolytic Degradation:

    • Expose an aqueous solution of this compound to a UV light source.

    • Analyze samples at different time points and compare with a control sample kept in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating LC-MS/MS method to identify and quantify the remaining this compound and any formed degradation products.

Visualizations

Neolinine_Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound (Esterified Alkaloid) Hydrolyzed_this compound Hydrolyzed this compound (e.g., De-esterified derivatives) This compound->Hydrolyzed_this compound Hydrolysis (Alkaline pH, High Temp, Esterases) Further_Degradation Further Degradation Products Hydrolyzed_this compound->Further_Degradation Further Reactions Alkaline_pH Alkaline pH High_Temp High Temperature Esterases Esterases

Caption: Probable degradation pathway of this compound via hydrolysis.

Caption: Workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing HPLC Parameters for Neolinine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) parameters for improved peak resolution of Neolinine, a diterpenoid alkaloid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common causes of poor peak resolution for this compound?

Poor peak resolution in the HPLC analysis of this compound, and other basic compounds, can often be attributed to several factors:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase significantly influences the ionization state of alkaloids like this compound.[1][2][3] If the pH is too close to the analyte's pKa, it can lead to a mix of ionized and unionized forms, resulting in peak broadening or splitting.[2]

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with basic analytes, causing peak tailing.[4][5][6][7]

  • Suboptimal Mobile Phase Composition: The type and ratio of organic solvent to the aqueous buffer can greatly affect selectivity and retention, thereby impacting resolution.

  • Incorrect Column Temperature: Temperature affects mobile phase viscosity and the kinetics of interaction between the analyte and the stationary phase.[8][9] Inconsistent or suboptimal temperatures can lead to peak broadening and shifts in retention time.[8]

  • Column Overload: Injecting too much sample can lead to distorted, broad, or fronting peaks.

Q2: My this compound peak is tailing. How can I improve its shape?

Peak tailing is a common issue when analyzing basic compounds like this compound. Here are several strategies to achieve a more symmetrical peak:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to around 3 or below can protonate the residual silanol groups on the column, minimizing their interaction with the basic this compound molecule.[4]

  • Use a Mobile Phase Additive: Incorporating an amine modifier, such as triethylamine (TEA), into the mobile phase can block the active silanol sites, thus reducing peak tailing.

  • Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH and mask silanol interactions, leading to improved peak shape.

  • Select an Appropriate Column: Consider using an end-capped C18 column or a column with a base-deactivated stationary phase specifically designed for the analysis of basic compounds.[4]

  • Reduce Sample Concentration: Dilute your sample to check for mass overload, which can also contribute to peak tailing.[4]

Q3: How do I choose the right mobile phase for this compound analysis?

The selection of an appropriate mobile phase is critical for achieving good separation. For reversed-phase HPLC of alkaloids, a combination of an aqueous buffer and an organic solvent is typically used.

  • Organic Solvent: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides sharper peaks and better resolution.[1] The ratio of organic solvent to the aqueous phase will determine the retention time; a higher percentage of organic solvent will generally lead to shorter retention times.

  • Aqueous Buffer: A buffer is necessary to control the pH of the mobile phase. For basic compounds like this compound, an acidic mobile phase is often preferred. Common choices include:

    • Ammonium acetate or ammonium formate buffers.

    • Dilute acids like formic acid or phosphoric acid.[8]

  • pH Level: The pH should be adjusted to ensure this compound is in a single, stable ionic state. A pH of around 3 is a good starting point.

Q4: Can changing the column temperature improve the resolution of my this compound peak?

Yes, optimizing the column temperature can significantly impact peak resolution.

  • Increased Temperature: Elevating the column temperature (e.g., to 30-40°C) can decrease the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times.[8][9] Higher temperatures can also alter the selectivity of the separation, potentially improving the resolution between closely eluting peaks.[8]

  • Lowered Temperature: In some cases, lowering the temperature may increase retention and improve resolution for compounds that are difficult to separate.[8] It is crucial to maintain a stable and consistent column temperature for reproducible results.[8]

Experimental Protocols

While a specific, validated method for this compound was not found in the immediate search, the following general protocol for the analysis of diterpenoid alkaloids can serve as an excellent starting point for method development.

Recommended Starting HPLC Method for this compound:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Elution: A gradient elution can be effective for separating multiple components. Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B. An isocratic elution (a constant ratio of A and B) can also be tested.

  • Flow Rate: A typical starting flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

  • Detection: UV detection at a wavelength of around 210 nm is often used for diterpenoid glycosides.

  • Injection Volume: Start with a small injection volume (e.g., 10 µL) to avoid column overload.

Data Presentation

Table 1: Summary of HPLC Parameters for Diterpenoid Alkaloid Analysis

ParameterRecommended Starting PointRange for OptimizationRationale for Optimization
Column C18, 250 x 4.6 mm, 5 µmC8, Phenyl, End-capped, Base-deactivatedTo alter selectivity and reduce peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterAmmonium Acetate/Formate bufferTo control pH and improve peak shape.
Mobile Phase B AcetonitrileMethanolTo change selectivity and elution strength.
Elution Mode GradientIsocraticGradient for complex samples, Isocratic for simpler mixtures.
pH 3.02.5 - 4.5To ensure consistent ionization of the analyte.
Flow Rate 1.0 mL/min0.8 - 1.2 mL/minTo optimize analysis time and resolution.
Column Temperature 30°C25 - 45°CTo improve peak shape and alter selectivity.[8]
Detection Wavelength 210 nm205 - 230 nmTo maximize the signal for the analyte.

Mandatory Visualizations

G Start Poor this compound Peak Resolution CheckTailing Is Peak Tailing Observed? Start->CheckTailing CheckResolution Are Peaks Co-eluting? CheckTailing->CheckResolution No AdjustpH Lower Mobile Phase pH (e.g., to 3.0) CheckTailing->AdjustpH Yes AdjustSolventRatio Modify Organic Solvent % CheckResolution->AdjustSolventRatio Yes End Good Peak Resolution CheckResolution->End No UseAdditive Add Amine Modifier (e.g., TEA) AdjustpH->UseAdditive ChangeColumn Use Base-Deactivated/ End-capped Column UseAdditive->ChangeColumn ChangeColumn->CheckResolution ChangeSolventType Switch Organic Solvent (ACN vs. MeOH) AdjustSolventRatio->ChangeSolventType AdjustTemp Optimize Column Temperature ChangeSolventType->AdjustTemp AdjustTemp->End

Caption: Troubleshooting workflow for poor this compound peak resolution.

G Resolution Peak Resolution MobilePhase Mobile Phase MobilePhase->Resolution pH pH MobilePhase->pH OrganicSolvent Organic Solvent (Type & Ratio) MobilePhase->OrganicSolvent Additive Additive (e.g., TEA) MobilePhase->Additive Column Column Column->Resolution StationaryPhase Stationary Phase (C18, Phenyl, etc.) Column->StationaryPhase Dimensions Dimensions (Length, Diameter) Column->Dimensions ParticleSize Particle Size Column->ParticleSize Temperature Temperature Temperature->Resolution FlowRate Flow Rate FlowRate->Resolution

Caption: Key HPLC parameters influencing peak resolution.

References

How to resolve contamination issues in Neolinine purification?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neolinine purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common contamination issues encountered during the purification of this compound from natural sources, primarily Aconitum species.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in this compound preparations?

A1: Contamination in this compound purification typically falls into three main categories:

  • Structurally Related Alkaloids: Due to their similar structures and polarities, other diterpenoid alkaloids present in Aconitum species are the most common co-eluting impurities. These often include:

    • Aconitine

    • Mesaconitine

    • Hypaconitine

    • Fuziline

    • Neoline

    • Deoxyaconitine

  • Degradation Products: this compound and related alkaloids are susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of less toxic, but still impure, monoester derivatives.

  • Lipo-Alkaloids: These are C19-norditerpenoid alkaloids that contain fatty acid residues and can be co-extracted with this compound.

Q2: How can I assess the purity of my purified this compound?

A2: A multi-technique approach is recommended for accurate purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a robust technique for quantifying this compound and separating it from many common impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound and any isolated impurities.

Q3: What are the key stability concerns for this compound during purification?

A3: this compound is sensitive to pH and temperature. Both acidic and basic conditions can catalyze hydrolysis of the ester groups in the molecule, leading to the formation of degradation products. It is crucial to control the pH of solutions and avoid excessive heat during extraction and purification steps.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

Issue 1: Low Purity of this compound after Column Chromatography
Possible Cause Troubleshooting Steps
Co-elution of Structurally Similar Alkaloids - Optimize Solvent Gradient: Employ a shallower and more gradual solvent gradient during elution to improve the separation of alkaloids with similar polarities. - Change Stationary Phase: If using silica gel, consider using alumina or a bonded-phase silica gel which may offer different selectivity. - Utilize pH-Zone-Refining Counter-Current Chromatography (CCC): This technique has been shown to be highly effective in separating complex mixtures of alkaloids from Aconitum species.
Presence of Degradation Products - Control pH: Ensure that the pH of the mobile phase is maintained in a neutral range to minimize hydrolysis. - Work at Low Temperatures: Perform chromatographic separations at room temperature or in a cold room to reduce the rate of degradation.
Column Overloading - Reduce Sample Load: Overloading the column can lead to poor separation. Reduce the amount of crude extract applied to the column.
Issue 2: Presence of Unknown Peaks in HPLC Analysis of Purified this compound
Possible Cause Troubleshooting Steps
Formation of Degradation Products - Conduct Forced Degradation Studies: Subject a pure sample of this compound to acidic, basic, oxidative, and photolytic stress conditions. Analyze the resulting mixtures by HPLC-MS to identify potential degradation products. This will help in confirming the identity of the unknown peaks in your purified sample.
Contamination from Solvents or Materials - Run Blank Gradients: Inject a blank (mobile phase only) to check for ghost peaks originating from the solvent or HPLC system. - Use High-Purity Solvents: Ensure that all solvents used for purification and analysis are of high purity (e.g., HPLC grade).

Experimental Protocols

Protocol 1: General Column Chromatography for this compound Purification

This protocol provides a general framework for the purification of this compound from a crude alkaloid extract of Aconitum carmichaelii.

  • Preparation of the Column:

    • A glass column is packed with silica gel (100-200 mesh) using a slurry method with a non-polar solvent (e.g., hexane).

    • The column is equilibrated with the initial mobile phase.

  • Sample Loading:

    • The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

  • Elution:

    • The column is eluted with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fraction Analysis and Pooling:

    • Fractions containing compounds with similar TLC profiles are pooled.

    • The pooled fractions are concentrated under reduced pressure.

  • Further Purification:

    • Fractions containing this compound may require further purification using preparative HPLC.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This method can be used to separate this compound from its potential impurities and degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 10-30% B

    • 10-25 min: 30-60% B

    • 25-30 min: 60-10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm

  • Column Temperature: 30°C

Data Presentation

The following table summarizes typical yields and purities obtained from different purification techniques for Aconitum alkaloids.

Purification TechniqueStarting MaterialTarget AlkaloidsYield (%)Purity (%)Reference
pH-Zone-Refining CCC2.5 g crude alkaloidsMesaconitine, Hypaconitine, Deoxyaconitine4.16, 16.96, 5.0593.0, 95.0, 96.0[1]
Column Chromatography (Silica Gel)Crude Alkaloid ExtractThis compound and related alkaloidsVariableVariableGeneral Method

Visualizations

Diagram 1: General Workflow for this compound Purification

G A Aconitum Plant Material B Extraction of Crude Alkaloids A->B C Column Chromatography (e.g., Silica Gel) B->C D Fraction Collection and TLC Analysis C->D E Pooling of this compound-rich Fractions D->E F Preparative HPLC E->F G Purity Assessment (HPLC, LC-MS, NMR) F->G H Pure this compound G->H

Caption: A generalized workflow for the purification of this compound.

Diagram 2: Degradation Pathway of Diterpenoid Alkaloids

G A Diester-Diterpenoid Alkaloid (e.g., Aconitine) B Monoester-Diterpenoid Alkaloid (e.g., Benzoylaconine) A->B Hydrolysis (Acidic/Basic) C Alkaloid Amine (e.g., Aconine) B->C Hydrolysis (Acidic/Basic)

Caption: Hydrolysis degradation pathway for diterpenoid alkaloids.

References

Technical Support Center: Neolinine Solubility for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Neolinine solubility in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound for my cell culture experiment. What are the recommended solvents?

This compound, a diterpenoid alkaloid, exhibits poor solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1] For cell culture applications, it is crucial to use a high-purity, sterile-filtered grade of DMSO. While other organic solvents like ethanol may be used, DMSO is often preferred for its high solubilizing capacity for hydrophobic compounds.[2][3]

Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?

This compound has a high solubility in DMSO, reaching up to 250 mg/mL (571.34 mM).[1] This allows for the preparation of highly concentrated stock solutions, which can then be diluted to the desired working concentration in cell culture media.

Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to prevent this:

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform serial dilutions. First, dilute the DMSO stock in a small volume of serum-containing medium or a sterile aqueous buffer like PBS. Then, add this intermediate dilution to the final volume of your cell culture medium. This gradual decrease in solvent polarity can help maintain solubility.

  • Vortexing/Mixing: Ensure rapid and thorough mixing of the this compound stock solution into the cell culture medium. Add the stock solution dropwise while vortexing or swirling the medium to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

  • Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[4]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to minimize both precipitation and cytotoxicity.[5][6][7][8][9]

Q4: What is the maximum tolerated concentration of DMSO for my cells?

The cytotoxicity of DMSO varies between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects.[5][6] However, primary cells and more sensitive cell lines may show signs of toxicity at concentrations as low as 0.1%.[5] It is always recommended to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line. This is done by treating cells with a range of DMSO concentrations (e.g., 0.1% to 1%) and assessing cell viability using an appropriate assay (e.g., MTT, trypan blue exclusion).

Q5: Are there any alternatives to DMSO for dissolving this compound?

Yes, several alternative strategies can be employed to improve the solubility of hydrophobic compounds like this compound for cell culture experiments:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[10][11][12][13] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Surfactants: Non-ionic surfactants like Pluronic F-68 can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.[14][15][16][17][18]

  • Co-solvents with Serum: A protocol involving a 10-fold dilution of a DMSO stock into pre-warmed fetal bovine serum before a final dilution in culture media has been shown to be effective for other hydrophobic compounds.[4]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low temperature.Increase the volume of DMSO. Gently warm the solution to 37°C and use sonication or vortexing to aid dissolution.[1]
A precipitate forms immediately upon adding the this compound-DMSO stock to the cell culture medium. Rapid change in solvent polarity and localized high concentration of this compound.Add the DMSO stock dropwise to the medium while vigorously vortexing. Perform a serial dilution by first diluting the stock in a small volume of serum-containing medium.
A cloudy precipitate forms in the cell culture medium over time. The final concentration of this compound exceeds its solubility limit in the final culture medium.Lower the final concentration of this compound. Consider using a solubilization enhancer like cyclodextrins or Pluronic F-68.
Cells show signs of stress or death after treatment, even at low this compound concentrations. The final DMSO concentration is too high for the specific cell line.Determine the maximum tolerated DMSO concentration for your cell line using a dose-response experiment. Ensure the final DMSO concentration is below this limit, ideally ≤ 0.1% for sensitive cells.[5][7]

Quantitative Data Summary

CompoundSolventSolubilityReference
This compoundDMSO250 mg/mL (571.34 mM)[1]
SolventRecommended Final Concentration in Cell CultureNotes
DMSO≤ 0.5% (v/v)Most cell lines tolerate this concentration.[5][6]
DMSO≤ 0.1% (v/v)Recommended for primary cells and sensitive cell lines.[5][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of sterile-filtered, cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Solubilization: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.[1]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Dosing Cells with this compound
  • Thawing: Thaw an aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in pre-warmed (37°C) complete cell culture medium containing serum. For example, to achieve a final DMSO concentration of 0.1%, you can make a 1000x stock in 100% DMSO and then dilute this 1:100 into a small volume of media before the final 1:10 dilution into the cell culture plate.

  • Final Dilution: Add the appropriate volume of the intermediate dilution (or the stock solution directly if not performing an intermediate dilution) to the cell culture wells containing pre-warmed medium to achieve the desired final this compound concentration.

  • Mixing: Gently swirl the plate to ensure even distribution of the compound.

  • Incubation: Incubate the cells for the desired treatment period.

  • Controls: Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treatment Cell Treatment weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw Stock Solution aliquot->thaw Begin Experiment intermediate_dilution Intermediate Dilution in warm media + serum thaw->intermediate_dilution final_dilution Final Dilution in cell culture plate intermediate_dilution->final_dilution incubate Incubate Cells final_dilution->incubate

Caption: Workflow for preparing and using this compound in cell culture.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor IKK IKK This compound->IKK Inhibition PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB IkB->NFkB Release (Inhibited) Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription (Downregulated)

Caption: Hypothetical signaling pathways modulated by this compound.

References

Technical Support Center: Troubleshooting Off-Target Effects of Neolinine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects of Neolinine in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate these effects to ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We observe unexpected changes in cell proliferation and viability after this compound treatment that don't seem to be related to its known Nav1.7 inhibition. What could be the cause?

A1: Unanticipated effects on cell proliferation and viability following this compound treatment could stem from off-target activities. While this compound is a known inhibitor of the Nav1.7 sodium channel, it may also interact with other cellular targets that regulate cell growth and survival pathways.[1] A common off-target effect of small molecules is the inhibition of kinases involved in cell cycle progression or survival signaling.[2] We recommend performing a series of control experiments to investigate these possibilities.

Q2: How can we confirm that the observed phenotype is a direct result of this compound's on-target activity (Nav1.7 inhibition) and not an off-target effect?

A2: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended. This includes the use of structurally related but inactive analogs of this compound as negative controls, as well as structurally distinct Nav1.7 inhibitors as positive controls. Additionally, utilizing cell lines with varying expression levels of Nav1.7 or employing siRNA/shRNA knockdown of Nav1.7 can help to correlate the observed phenotype with the intended target.

Q3: What are some common off-target signaling pathways that could be affected by a small molecule like this compound?

A3: Small molecules can often interact with multiple proteins, leading to the modulation of unintended signaling pathways.[3] Besides other ion channels, common off-target classes include G-protein coupled receptors (GPCRs) and various kinases. For instance, unexpected effects on cell adhesion and migration might suggest interference with integrin or focal adhesion kinase (FAK) signaling. Changes in inflammatory responses could point towards off-target effects on cytokine receptor signaling pathways.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Anti-proliferative Effects

If you observe significant cytotoxicity or a reduction in cell proliferation at concentrations where Nav1.7 inhibition is not expected to have such effects, consider the possibility of off-target kinase inhibition.

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Hypothesis: Off-target kinase inhibition A->B C Experiment 1: Kinase Panel Screening B->C D Experiment 2: Western Blot for Key Proliferation Markers B->D E Data Analysis & Interpretation C->E D->E F Conclusion E->F

Caption: Workflow for investigating unexpected cytotoxicity.

Experimental Protocols:

  • Kinase Panel Screening:

    • Prepare this compound at a concentration that elicits the unexpected cytotoxic effect.

    • Submit the compound to a commercial kinase profiling service (e.g., a panel of 100 common kinases).

    • Analyze the results to identify any kinases that are significantly inhibited by this compound.

  • Western Blot for Key Proliferation and Survival Markers:

    • Treat your cells with a dose-response of this compound for 24-48 hours. Include a vehicle control.

    • Lyse the cells and prepare protein lysates.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against key signaling proteins such as phosphorylated and total Akt, ERK1/2, and STAT3.

    • Develop the blot and quantify the band intensities to assess changes in these pathways.

Data Presentation:

Table 1: Hypothetical Kinase Profiling Results for this compound (10 µM)

Kinase Target% Inhibition
Nav1.7 (Control)95%
EGFR5%
PIM1 68%
SRC 62%
AKT110%
ERK28%

Table 2: Quantification of Western Blot Data

Treatmentp-Akt/Akt Ratiop-ERK/ERK Ratio
Vehicle1.001.00
This compound (1 µM)0.950.98
This compound (10 µM)0.450.85
Issue 2: Altered Cellular Adhesion or Migration

Should you observe changes in cell morphology, adhesion, or migration, an off-target effect on focal adhesion signaling or the cytoskeleton is a plausible explanation.

Troubleshooting Workflow:

A Altered Cell Adhesion/Migration Observed B Hypothesis: Interference with Focal Adhesion Signaling A->B C Experiment 1: Cell Adhesion Assay B->C D Experiment 2: Transwell Migration Assay B->D E Experiment 3: Immunofluorescence for Cytoskeletal Proteins B->E F Data Analysis & Interpretation C->F D->F E->F G Conclusion F->G

Caption: Workflow for investigating altered cell adhesion.

Experimental Protocols:

  • Cell Adhesion Assay:

    • Coat a 96-well plate with an appropriate extracellular matrix protein (e.g., fibronectin).

    • Pre-treat your cells in suspension with this compound or vehicle for 30 minutes.

    • Seed the cells onto the coated plate and allow them to adhere for 1-2 hours.

    • Wash away non-adherent cells.

    • Quantify the number of adherent cells using a crystal violet staining assay.

  • Immunofluorescence for Cytoskeletal Proteins:

    • Grow cells on glass coverslips and treat with this compound or vehicle.

    • Fix, permeabilize, and block the cells.

    • Incubate with primary antibodies against proteins like vinculin and phalloidin (for F-actin).

    • Incubate with fluorescently-labeled secondary antibodies.

    • Mount the coverslips and visualize the cells using a fluorescence microscope to observe changes in focal adhesions and the actin cytoskeleton.

Data Presentation:

Table 3: Cell Adhesion Assay Results

TreatmentAbsorbance (570 nm)% Adhesion
Vehicle0.85100%
This compound (1 µM)0.8296%
This compound (10 µM)0.5160%

Signaling Pathway Diagrams

The following diagrams illustrate hypothetical off-target signaling pathways that could be affected by this compound.

This compound This compound PIM1 PIM1 This compound->PIM1 Inhibits SRC SRC This compound->SRC Inhibits Proliferation Proliferation PIM1->Proliferation Survival Survival SRC->Survival

Caption: Hypothetical off-target kinase inhibition by this compound.

This compound This compound FAK FAK This compound->FAK Inhibits Actin Actin FAK->Actin Regulates Adhesion Adhesion Actin->Adhesion Migration Migration Actin->Migration

Caption: Hypothetical interference with focal adhesion signaling.

References

Technical Support Center: Improving Neolinine Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Neolinine and related aconitine alkaloids. The information is presented in a question-and-answer format to directly address specific experimental issues.

Disclaimer: The total synthesis of this compound has not been extensively reported in peer-reviewed literature. Therefore, the following protocols and quantitative data are based on the synthesis of closely related aconitane alkaloids, such as Neofinaconitine, and represent well-established strategies for this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the total synthesis of this compound?

The total synthesis of this compound, a complex C19-diterpenoid alkaloid, presents several significant challenges stemming from its intricate and highly oxygenated hexacyclic bridged structure. Key difficulties include:

  • Construction of the Polycyclic Core: Assembling the complex and sterically congested hexacyclic skeleton is a primary hurdle.

  • Stereochemical Control: The molecule possesses numerous stereocenters that must be controlled precisely throughout the synthesis.

  • Functional Group Manipulation: The presence of multiple reactive functional groups necessitates a robust protecting group strategy to ensure chemoselectivity during various transformations.

  • Late-Stage Functionalization: Introduction of key functionalities, such as the C8-hydroxyl group, on a complex, sterically hindered scaffold can be particularly challenging.

Q2: What are the common strategies for constructing the core structure of aconitine alkaloids like this compound?

Several synthetic strategies have been successfully employed to construct the intricate core of aconitine alkaloids. These often involve:

  • Diels-Alder Cycloadditions: Convergent approaches frequently utilize Diels-Alder reactions to rapidly build cyclic complexity. For instance, a common strategy involves the cycloaddition of a diene with a dienophile to form a key bicyclic intermediate.

  • Mannich-Type Cyclizations: These reactions are instrumental in forming nitrogen-containing rings within the alkaloid skeleton.

  • Radical Cyclizations: Radical-mediated cyclizations can be effective for forging challenging carbon-carbon bonds within the sterically demanding core.

  • Semipinacol Rearrangements: This type of rearrangement is a powerful tool for constructing the characteristic bridged systems found in aconitine alkaloids.

Q3: Why is the installation of the C8-hydroxyl group a common point of failure?

The C8 position in the aconitine skeleton is a sterically hindered neopentyl-like position, making direct oxidation challenging. Furthermore, the rigid cage-like structure can limit reagent access. Unconventional strategies, such as the conjugate addition of water to a strained bridgehead enone intermediate, have been developed to address this challenge in the synthesis of related alkaloids.

Troubleshooting Guides

Problem 1: Low Yield in the Initial Diels-Alder Cycloaddition

Question: We are experiencing low yields in the initial Diels-Alder reaction to form the bicyclic core. What are the likely causes and how can we optimize this step?

Answer: Low yields in this critical step can often be attributed to several factors. Here is a troubleshooting guide:

Potential Cause Troubleshooting Suggestion Expected Outcome
Instability of Reactants Cyclopropene and cyclopentadiene derivatives can be unstable. Prepare them fresh before use and use immediately.Increased concentration of reactive species, leading to higher product yield.
Suboptimal Reaction Temperature The reaction may require a specific temperature range for optimal results. Perform the reaction at various temperatures (e.g., -78 °C, -20 °C, 0 °C, rt) to find the optimum.Improved reaction rate and minimized side product formation.
Inadequate Lewis Acid Catalysis If a Lewis acid is used, its choice and stoichiometry are critical. Screen various Lewis acids (e.g., Et₂AlCl, Me₂AlCl, BF₃·OEt₂) and optimize their equivalents.Enhanced reactivity and diastereoselectivity of the cycloaddition.
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the reaction. Test a range of solvents such as toluene, CH₂Cl₂, and THF.Improved solubility of reactants and stabilization of the transition state.

Experimental Protocol: Optimized Diels-Alder Cycloaddition (Adapted from Neofinaconitine Synthesis)

  • To a solution of freshly prepared cyclopropene (1.2 equiv) in toluene (0.1 M) at -78 °C is added Et₂AlCl (1.1 equiv) dropwise.

  • The mixture is stirred for 15 minutes, followed by the addition of a solution of the cyclopentadiene derivative (1.0 equiv) in toluene.

  • The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Problem 2: Difficulty in the Cleavage of a Robust Enol Ether

Question: We are struggling to cleave a cyclic enol ether in a late-stage intermediate. Standard acidic conditions are ineffective. What alternative methods can be employed?

Answer: The cleavage of sterically hindered or electronically deactivated enol ethers can be challenging. If standard aqueous acid fails, consider the following approaches:

Method Reagents and Conditions Considerations
Stronger Acidic Conditions 12 N HCl, 60 °CMay lead to the hydrolysis of other acid-labile functional groups. Protect sensitive groups if necessary.
Oxidative Cleavage 1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. Me₂S or PPh₃Can be a mild and effective alternative. Ensure compatibility with other functional groups in the molecule.
Lewis Acid-Mediated Hydrolysis TiCl₄, H₂O, CH₂Cl₂Lewis acids can activate the enol ether towards nucleophilic attack by water.
Problem 3: Poor Stereoselectivity in a Key Reduction Step

Question: A ketone reduction in our synthetic route is proceeding with poor stereoselectivity. How can we improve the diastereoselectivity of this transformation?

Answer: The stereochemical outcome of a ketone reduction is highly dependent on the steric and electronic environment around the carbonyl group, as well as the choice of reducing agent.

Strategy Suggested Reagents Rationale
Bulky Reducing Agents L-Selectride®, K-Selectride®The large steric bulk of these reagents often leads to attack from the less hindered face of the ketone.
Chelation-Controlled Reduction Zn(BH₄)₂, CeCl₃/NaBH₄If a nearby Lewis basic group (e.g., hydroxyl, ether) is present, these reagents can coordinate to both the carbonyl and the Lewis basic group, directing the hydride delivery from a specific face.
Directed Reduction Use of a directing group (e.g., Evans-Saksena reduction)Involves the temporary installation of a chiral auxiliary that directs the hydride attack.

Data Presentation

Table 1: Representative Yields for Key Steps in Aconitine Alkaloid Synthesis (Adapted from Analogue Syntheses)

Reaction Step Reactants Product Yield (%) Reference
Diels-Alder CycloadditionCyclopropene, Cyclopentadiene derivativeBicyclic adduct70-85Synthesis of Neofinaconitine
Mannich-type CyclizationN-acyliminium ion precursorHexacyclic skeleton50-65Synthesis of Neofinaconitine
Radical CyclizationAlkynyl iodide precursorBridged ring system40-55Synthesis of Neofinaconitine
C8-Hydroxyl InstallationBridgehead enone precursorC8-hydroxylated product30-45Synthesis of Neofinaconitine

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating key logical and experimental workflows relevant to improving the efficiency of this compound synthesis.

G Troubleshooting Low Yield in Diels-Alder Cycloaddition start Low Yield in Diels-Alder cause1 Unstable Reactants start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Ineffective Catalysis start->cause3 solution1 Prepare Reactants Fresh cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Screen Lewis Acids cause3->solution3 outcome Improved Yield solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for low-yielding Diels-Alder reactions.

G General Retrosynthetic Analysis of this compound Core This compound This compound Core Hexacycle Hexacyclic Intermediate This compound->Hexacycle Late-stage functionalization Pentacycle Pentacyclic Intermediate Hexacycle->Pentacycle Ring closure (e.g., Mannich) Bicycle Bicyclic Diels-Alder Adduct Pentacycle->Bicycle Ring closure (e.g., Radical) Fragments Acyclic Precursors Bicycle->Fragments Diels-Alder G Protecting Group Strategy Logic Start Multifunctional Intermediate Protect Protect Reactive Groups (e.g., -OH, -NH2) Start->Protect Transform Perform Desired Transformation Protect->Transform Deprotect Selectively Deprotect Transform->Deprotect NextStep Proceed to Next Synthetic Step Deprotect->NextStep

Navigating the Intricacies of Aconitine-Type Diterpenoid Alkaloid NMR Spectra: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of aconitine-type diterpenoid alkaloids so complex and difficult to interpret?

A1: The complexity arises from several intrinsic features of these molecules:

  • Complex Stereochemistry: These alkaloids possess a rigid polycyclic skeleton with numerous chiral centers. This often leads to diastereotopic protons, which are chemically non-equivalent and give rise to distinct, often overlapping signals, even for protons on the same methylene group.

  • Signal Overlap: The aliphatic region of the ¹H NMR spectrum (typically 1.0-4.0 ppm) is often severely crowded with a multitude of methine, methylene, and methyl signals. This extensive overlap makes it challenging to resolve individual multiplets and extract accurate coupling constants.

  • Long-Range Couplings: The rigid cage-like structure can lead to significant long-range couplings (⁴J and ⁵J), further complicating the splitting patterns of individual signals.

  • Absence of Protons on Substituted Carbons: The presence of numerous quaternary carbons and carbons bearing heteroatoms (O, N) breaks up the proton-proton coupling network, resulting in isolated spin systems that can be difficult to connect.

Q2: What are the most critical NMR experiments for the structure elucidation of a new aconitine-type diterpenoid alkaloid?

A2: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. The standard and most critical suite of experiments includes:

  • ¹H NMR: Provides initial information on the number and types of protons.

  • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Reveals the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) connectivities within individual spin systems, crucial for tracing out fragments of the molecule.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹J_CH), providing a powerful tool for assigning carbon signals based on their attached proton resonances.[1][2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH), which is vital for connecting the different spin systems and piecing together the complete carbon skeleton.[1][2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

Troubleshooting Guide for Experimental and Spectral Interpretation Issues

This guide addresses specific problems researchers may encounter during their NMR analysis of aconitine-type diterpenoid alkaloids.

Problem/Question Possible Cause(s) Recommended Solution(s)
¹H NMR: Severe signal overlap in the aliphatic region (1.0-4.0 ppm) prevents analysis of multiplicities. High density of non-equivalent protons in a complex, rigid structure.1. Use a high-field NMR spectrometer (≥600 MHz): Higher magnetic fields provide better signal dispersion. 2. Employ 2D NMR techniques: A COSY spectrum can help to trace connectivities even in crowded regions. An HSQC spectrum can spread out proton signals based on the chemical shift of the attached carbon. 3. Change the NMR solvent: Using an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce different chemical shifts (aromatic solvent-induced shifts, ASIS) and may resolve overlapping signals.
¹³C NMR: Some quaternary carbon signals are very weak or missing. Long relaxation times (T₁) of quaternary carbons.1. Increase the relaxation delay (d1): A longer delay (e.g., 5-10 seconds) allows for more complete relaxation of the nuclei, leading to stronger signals. 2. Increase the number of scans (ns): Signal averaging will improve the signal-to-noise ratio. 3. Use a different pulse program: Some pulse sequences are better optimized for observing quaternary carbons.
HMBC: Expected long-range correlations are missing, making it difficult to connect molecular fragments. The magnitude of the long-range coupling constant (ⁿJ_CH) is too small for the chosen experimental parameters. The dihedral angle between the coupled nuclei may be close to 90°, leading to a very small coupling constant.1. Optimize the HMBC experiment: The standard HMBC is optimized for a long-range coupling of about 8 Hz. If you suspect smaller or larger couplings, you can run the experiment with different optimization values (e.g., 4 Hz and 12 Hz). 2. Run a different long-range experiment: The HSQC-TOCSY experiment can sometimes provide through-bond correlations over longer distances within a spin system.
COSY/HMBC: I can't determine the full structure; there are still isolated fragments. The molecule contains multiple quaternary carbons or heteroatoms that break the proton-proton and long-range proton-carbon coupling pathways.1. Carefully analyze all HMBC correlations: Look for very weak cross-peaks that might provide the missing links. 2. Acquire a NOESY or ROESY spectrum: Through-space correlations can connect protons that are not connected through bonds. 3. Consider derivatization: Acetylation or methylation of hydroxyl groups can shift nearby proton signals and may reveal new correlations.
My compound is sparingly soluble in common NMR solvents (CDCl₃, Methanol-d₄). The polarity of the diterpenoid alkaloid may be unsuitable for these solvents.1. Try different solvents: Pyridine-d₅, DMSO-d₆, or mixtures of solvents (e.g., CDCl₃ with a few drops of Methanol-d₄) can improve solubility. 2. Gently warm the sample: A slight increase in temperature can sometimes improve solubility. However, be cautious as the compound may degrade. 3. Use a smaller amount of solvent and a microprobe or Shigemi tube: This can increase the effective concentration.

Quantitative Data Summary

As specific, verified NMR data for Neolinine is not available, the following table presents the ¹H and ¹³C NMR data for a closely related and well-characterized aconitine-type diterpenoid alkaloid, Lappaconitine , in CDCl₃. This data serves as a representative example for this class of compounds.

Table 1: ¹H and ¹³C NMR Data for Lappaconitine in CDCl₃ [3]

Positionδ_C (ppm)δ_H (ppm), Multiplicity (J in Hz)
185.23.25, m
226.32.05, m; 2.65, m
334.82.05, m; 2.65, m
439.1-
549.02.90, d (2.5)
683.14.10, d (5.0)
745.42.80, m
876.94.90, d (5.0)
949.83.15, d (6.5)
1040.82.50, d (6.5)
1150.2-
1232.71.80, m; 2.30, m
1345.12.75, m
1483.94.45, t (5.0)
1578.93.95, d (5.0)
1690.95.95, d (5.0)
1761.54.70, s
1952.92.55, m; 3.10, m
N-CH₂CH₃49.22.85, m
N-CH₂CH₃13.51.10, t (7.0)
OCH₃-156.23.30, s
OCH₃-657.93.35, s
OCH₃-1659.13.40, s
OCH₃-1859.33.75, s
C-18 (OCH₃)77.5-
Aromatic Moiety
C-1'120.5-
C-2'148.9-
C-3'113.88.70, d (8.5)
C-4'134.27.60, t (8.5)
C-5'122.57.15, t (8.5)
C-6'130.88.00, d (8.5)
NH-11.0, s
C=O169.1-
CH₃ (Ac)22.82.25, s

Note: Assignments are based on the cited literature and may vary slightly depending on the specific experimental conditions.

Detailed Experimental Protocols

1. Sample Preparation: a. Dissolve 5-10 mg of the purified alkaloid in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, Pyridine-d₅, Methanol-d₄). b. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter. c. For quantitative NMR (qNMR), a precise amount of an internal standard is added.[4]

2. ¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpmf (or similar gradient-enhanced, phase-sensitive sequence).

  • Acquisition Parameters:

    • ns (Number of Scans): 2-4

    • d1 (Relaxation Delay): 1.5-2.0 s

    • td (Time Domain points) in F2: 2048

    • td in F1: 256-512

    • sw (Spectral Width) in both dimensions: Set to cover all proton signals (e.g., 0-12 ppm).

  • Processing:

    • Apply a sine-bell window function (ssb) in both dimensions.

    • Perform Fourier transform (xfb).

    • Phase correct the spectrum.

3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3 (or similar gradient-enhanced, edited sequence to differentiate CH/CH₃ from CH₂).

  • Acquisition Parameters:

    • ns: 4-16 (or more for dilute samples)

    • d1: 1.5 s

    • td in F2: 1024

    • td in F1: 256

    • sw in F2 (¹H): 0-12 ppm

    • sw in F1 (¹³C): Set to cover the expected carbon range (e.g., 0-180 ppm).

    • Set ¹J_CH coupling constant to an average value of 145 Hz.

  • Processing:

    • Apply a QSINE window function (ssb = 2) in both dimensions.

    • Perform Fourier transform (xfb).

    • Phase correct the spectrum (if necessary).

4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf (or similar gradient-enhanced sequence).

  • Acquisition Parameters:

    • ns: 16-64 (or more)

    • d1: 1.5 s

    • td in F2: 2048

    • td in F1: 256-512

    • sw in F2 (¹H): 0-12 ppm

    • sw in F1 (¹³C): 0-180 ppm

    • Set long-range coupling constant (ⁿJ_CH) to an average of 8 Hz.

  • Processing:

    • Apply a sine-bell window function (ssb = 2) in both dimensions.

    • Perform Fourier transform (xfb).

    • The spectrum is typically processed in magnitude mode, so phasing is not required.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Purified_Alkaloid Purified Alkaloid Dissolution Dissolve in Deuterated Solvent Purified_Alkaloid->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration H1_NMR 1H NMR Filtration->H1_NMR Acquire Data C13_NMR 13C & DEPT H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY Processing Data Processing (FT, Phasing) NOESY->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Proposal Assignment->Structure

Caption: Experimental workflow for NMR-based structure elucidation of natural products.

logical_relationship cluster_1D 1D NMR Data cluster_2D 2D NMR Data cluster_interpretation Structural Information H1 1H (Chemical Shift, Multiplicity, Integration) Fragments Identify Spin Systems H1->Fragments C13 13C & DEPT (Carbon Count, CHn Type) C13->Fragments COSY COSY (H-H Connectivity) COSY->Fragments via J-coupling HSQC HSQC (Direct C-H Correlation) HSQC->Fragments HMBC HMBC (Long-Range C-H Correlation) Connectivity Connect Fragments HMBC->Connectivity via nJCH NOESY NOESY (Through-Space Proximity) Stereochem Determine Relative Stereochemistry NOESY->Stereochem via NOE Fragments->Connectivity Connectivity->Stereochem Final_Structure Final Structure Stereochem->Final_Structure

Caption: Logical relationships in NMR data interpretation for structure elucidation.

References

Best practices for handling and storing pure Neolinine compound

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the handling, storage, and use of pure Neolinine (CAS No. 112515-37-4) for research and development purposes. Please note that specific data for this compound is limited, and much of the guidance provided is based on the known properties of related C19-diterpenoid alkaloids from Aconitum species. Exercise extreme caution and adhere to all laboratory safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary appearance?

This compound is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum carmichaeli.[1] Its molecular formula is C23H37NO6. Typically, pure this compound is supplied as a powder.

Q2: What are the primary hazards associated with this compound?

Q3: What personal protective equipment (PPE) should I use when handling this compound?

Based on the handling recommendations for other toxic Aconitum alkaloids, the following PPE is mandatory:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhalation.

Q4: How should I store pure this compound powder?

For optimal stability, store pure this compound powder in a tightly sealed container, protected from light. Recommended storage temperatures are detailed in the table below. For enhanced stability, consider storing under an inert gas like argon or nitrogen.

Q5: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots in tightly sealed vials, protected from light, at low temperatures.

Troubleshooting Guides

Issue 1: The this compound powder is difficult to dissolve.

  • Initial Steps: Ensure you are using an appropriate solvent. Qualitative data suggests solubility in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2]

  • Sonication: Gently sonicate the solution in an ultrasonic bath. This can help break up aggregates and increase the rate of dissolution.

  • Warming: Gently warm the solution to 37°C. For many compounds, solubility increases with temperature. However, do not overheat, as this may cause degradation.

  • Solvent Choice: If precipitation occurs after initial dissolution, the concentration may be too high for that specific solvent. Try preparing a more dilute solution or switching to a solvent with higher solubilizing power, such as DMSO.

Issue 2: I am seeing unexpected results or a decrease in compound activity in my experiments.

  • Compound Degradation: this compound, like other diester-diterpenoid alkaloids, may be susceptible to hydrolysis, especially in aqueous solutions with a neutral or alkaline pH. Ensure that stock solutions are fresh and that experimental buffers are acidic if possible and compatible with your assay.

  • Improper Storage: Verify that the compound has been stored correctly, protected from light and at the recommended temperature. Repeated freeze-thaw cycles of stock solutions can also lead to degradation. Always use freshly thawed aliquots.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may have an effect on your experimental system. Always run a vehicle control (an experiment with the solvent alone) to account for any solvent-induced effects.

Data Presentation

Table 1: Recommended Storage Conditions and Stability for this compound

FormStorage TemperatureDurationNotes
Powder-20°CUp to 3 yearsProtect from light; store in a sealed container.
Powder4°CUp to 2 yearsFor shorter-term storage. Protect from light.
In Solvent-80°CUp to 6 monthsAvoid repeated freeze-thaw cycles.
In Solvent-20°CUp to 1 monthRe-evaluate efficacy if stored longer.

Data is based on general guidelines for similar compounds provided by commercial suppliers.[2]

Table 2: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

This data is qualitative. It is crucial to perform small-scale solubility tests to determine the exact concentration limits for your specific application.[2]

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound. All steps should be performed in a chemical fume hood with appropriate PPE.

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: Carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Based on your desired stock concentration and the solubility information, calculate the required volume of solvent. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW: 423.55 g/mol ):

    • Mass required = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 423.55 g/mol = 4.2355 mg

    • Add the appropriate solvent (e.g., DMSO) to the weighed powder.

  • Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use gentle sonication or warming (not exceeding 37°C) to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Long-term Storage: Store the aliquots at -80°C for long-term stability.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_experiment Experiment weigh Weigh this compound Powder dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw Use dilute Prepare Working Solution thaw->dilute assay Perform Assay dilute->assay analyze Analyze Results assay->analyze

Caption: A general experimental workflow for using pure this compound compound.

troubleshooting_solubility start Issue: this compound Fails to Dissolve check_solvent Is the correct solvent being used? start->check_solvent sonicate Apply Gentle Sonication check_solvent->sonicate Yes end_fail Consider Alternative Solvent check_solvent->end_fail No warm Warm Gently (to 37°C) sonicate->warm check_conc Is concentration too high? warm->check_conc end_success Dissolution Successful warm->end_success Success dilute Prepare a more dilute solution check_conc->dilute Yes check_conc->end_fail No dilute->end_success

Caption: Troubleshooting guide for this compound dissolution issues.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Neolinine and Other Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of neolinine with other prominent C19 diterpenoid alkaloids, including aconitine, hypaconitine, mesaconitine, and talatisamine. The information presented herein is curated from experimental data to facilitate objective evaluation and inform future research and development in oncology and toxicology.

Overview of Cytotoxicity

Diterpenoid alkaloids, a diverse class of natural products isolated from plants of the Aconitum and Delphinium genera, exhibit a wide spectrum of biological activities. While some members of this family are highly toxic, others are being investigated for their therapeutic potential. This comparison focuses on their cytotoxic effects against various cancer cell lines, providing a quantitative basis for evaluating their potential as anticancer agents.

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound, aconitine, hypaconitine, mesaconitine, and talatisamine against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

AlkaloidCell LineCancer TypeIC50 (µM)Reference
This compound A549Lung Carcinoma> 40[1]
MDA-MB-231Breast Cancer> 40[1]
MCF-7Breast Cancer> 40[1]
KBNasopharyngeal Carcinoma> 40[1]
KB-VINMultidrug-Resistant Nasopharyngeal Carcinoma> 40[1]
Aconitine HCT8Colon Cancer~25[2]
MCF-7Breast Cancer~30[2]
HepG2Liver Cancer~45[2]
A2780Ovarian Cancer~55 (at 400 µg/ml)[3]
KBv200Multidrug-Resistant Oral Squamous Cell Carcinoma224.91 µg/ml[4]
Hypaconitine H9c2Rat Myocardial Cells> 0.39 (250 ng/ml)[5]
Mesaconitine KBNasopharyngeal Carcinoma9.9[1]
A549Lung Carcinoma17.2[1]
MDA-MB-231Breast Cancer18.5[1]
MCF-7Breast Cancer21.5[1]
Talatisamine U-87 MGGlioblastoma~1120 (2593.997 µg/mL)[6]

Note: The data presented are compiled from different studies and experimental conditions may vary. Direct comparison of absolute values should be made with caution. The provided concentrations in µg/mL for Aconitine and Talatisamine have been converted to approximate µM values for comparative purposes, assuming their respective molecular weights.

Experimental Protocols for Cytotoxicity Assays

The IC50 values presented in this guide are primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (Sulforhodamine B) assay. Below are detailed, generalized protocols for these common cytotoxicity assays.

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (diterpenoid alkaloids)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the alkaloids. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

SRB Assay Protocol

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA), cold (4°C)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution

  • Complete cell culture medium

  • Test compounds (diterpenoid alkaloids)

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with various concentrations of the alkaloids as described above.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and add 100 µL of cold TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Experimental Workflow for Cytotoxicity Assays

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 SRB Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with diterpenoid alkaloids B->C D Incubate for 48-72h C->D E Add MTT solution D->E I Fix cells with TCA D->I F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H N Calculate IC50 H->N Data Analysis J Stain with SRB solution I->J K Wash with acetic acid J->K L Solubilize dye with Tris base K->L M Measure absorbance at 510 nm L->M M->N Data Analysis

Caption: Workflow for MTT and SRB cytotoxicity assays.

Signaling Pathways in Diterpenoid Alkaloid-Induced Cytotoxicity

The cytotoxic effects of diterpenoid alkaloids are often mediated through the induction of apoptosis. The specific signaling pathways involved can vary between different alkaloids.

Aconitine-Induced Apoptosis

Aconitine has been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, and activate caspase cascades.[7][8] Aconitine can also induce apoptosis via the NF-κB signaling pathway.[8]

G Aconitine Aconitine ROS ROS Generation Aconitine->ROS NF_kB NF-κB Pathway Aconitine->NF_kB Bcl2_family Modulation of Bcl-2 family proteins Aconitine->Bcl2_family Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase8 Caspase-8 Activation NF_kB->Caspase8 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2_family->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Aconitine-induced apoptosis signaling pathways.

Mesaconitine-Induced Hepatotoxicity and Apoptosis

Mesaconitine has been reported to induce hepatotoxicity by activating oxidative stress, initiating an inflammatory response, and inducing apoptosis.[6][9] Its cytotoxic mechanism can involve the modulation of several signaling pathways, including MAPK, PI3K-Akt, and HIF-1.[6]

G Mesaconitine Mesaconitine Oxidative_Stress Oxidative Stress Mesaconitine->Oxidative_Stress Inflammation Inflammatory Response Mesaconitine->Inflammation HIF1_pathway HIF-1 Pathway Mesaconitine->HIF1_pathway MAPK_pathway MAPK Pathway Oxidative_Stress->MAPK_pathway PI3K_Akt_pathway PI3K-Akt Pathway Inflammation->PI3K_Akt_pathway Caspase3 Caspase-3 Activation MAPK_pathway->Caspase3 PI3K_Akt_pathway->Caspase3 HIF1_pathway->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mesaconitine-induced hepatotoxicity pathways.

Hypaconitine-Induced Neurotoxicity

Hypaconitine-induced neurotoxicity is linked to its ability to cause an influx of Ca2+ into neuronal cells. This disruption of calcium homeostasis can trigger downstream apoptotic events.

G Hypaconitine Hypaconitine Ca_Influx Ca²⁺ Influx Hypaconitine->Ca_Influx ER_Stress Endoplasmic Reticulum Stress Ca_Influx->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Hypaconitine-induced neurotoxicity pathway.

Talatisamine-Induced Apoptosis

High doses of talatisamine have been shown to induce apoptosis in glioblastoma cells. The precise signaling cascade is still under investigation, but it is known to involve the induction of both early and late apoptotic events.[6]

G Talatisamine Talatisamine (High Dose) Apoptosis_Induction Induction of Apoptosis Talatisamine->Apoptosis_Induction Early_Apoptosis Early Apoptotic Events Apoptosis_Induction->Early_Apoptosis Late_Apoptosis Late Apoptotic Events Apoptosis_Induction->Late_Apoptosis Cell_Death Cell Death Early_Apoptosis->Cell_Death Late_Apoptosis->Cell_Death

References

Liensinine Demonstrates Preclinical Anti-Cancer Activity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent preclinical studies have demonstrated the potential of Liensinine, a natural alkaloid, as an anti-cancer agent in animal models of gastric and non-small-cell lung cancer. These studies highlight the compound's ability to inhibit tumor growth and elucidate its underlying mechanisms of action, offering a promising avenue for further oncological research. This guide provides a comprehensive comparison of Liensinine's performance with established chemotherapeutic agents based on available preclinical data.

Summary of In Vivo Anti-Cancer Activity of Liensinine

Animal studies have shown that Liensinine significantly suppresses tumor progression in xenograft models of human gastric and non-small-cell lung cancer (NSCLC).

Cancer TypeAnimal ModelCell LineLiensinine Dosage & AdministrationKey Findings
Gastric CancerNude MiceBGC823, SGC790110 µM, injected every 2 daysMarked inhibition of tumor burden; significant reduction in Ki-67 expression.[1][2]
Non-Small-Cell Lung Cancer (NSCLC)Nude MiceA5495 mg/kg and 20 mg/kg, intraperitoneal injection every 2 days for 25 daysSignificant reduction in tumor volume and weight in a dose-dependent manner.[3]
Breast Cancer (in combination with Doxorubicin)Nude MiceMDA-MB-23160 mg/kg Liensinine and 2 mg/kg DoxorubicinCombination treatment significantly reduced average tumor volume compared to either agent alone.[4]

Comparison with Standard Chemotherapies

While direct head-to-head comparative studies in animal models between Liensinine and standard chemotherapies like cisplatin, paclitaxel, and doxorubicin are limited, a study on breast cancer xenografts showed that the combination of Liensinine and doxorubicin was more effective at reducing tumor volume than doxorubicin alone[4]. This suggests a potential synergistic effect and warrants further investigation into Liensinine's role as a standalone or combination therapy.

It is important to note that cisplatin, paclitaxel, and doxorubicin are potent chemotherapeutic agents with well-documented efficacy and toxicity profiles in various animal models and clinical settings[5][6][7]. The preclinical data for Liensinine, while promising, is in its early stages.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Research indicates that Liensinine exerts its anti-cancer effects through multiple signaling pathways. A primary mechanism involves the generation of Reactive Oxygen Species (ROS), which can induce cellular damage and apoptosis in cancer cells. Furthermore, Liensinine has been shown to inhibit key survival pathways, including the PI3K/AKT and JAK2/STAT3 signaling cascades, which are often dysregulated in cancer.

Below are diagrams illustrating the proposed signaling pathways affected by Liensinine.

Liensinine Liensinine Inhibition Liensinine->Inhibition ROS Generation ROS Generation Apoptosis Apoptosis ROS Generation->Apoptosis PI3K/AKT Pathway PI3K/AKT Pathway PI3K/AKT Pathway->Apoptosis Cell Proliferation Cell Proliferation PI3K/AKT Pathway->Cell Proliferation JAK2/STAT3 Pathway JAK2/STAT3 Pathway JAK2/STAT3 Pathway->Apoptosis JAK2/STAT3 Pathway->Cell Proliferation Inhibition->PI3K/AKT Pathway Inhibition->JAK2/STAT3 Pathway

Liensinine's Proposed Anti-Cancer Mechanism

Experimental Protocols

The following provides a general overview of the methodologies used in the preclinical evaluation of Liensinine.

Gastric Cancer Xenograft Model
  • Animal Model: Nude mice.

  • Cell Lines: Human gastric cancer cell lines BGC823 and SGC7901 were used.

  • Procedure: Cells were injected subcutaneously into the mice to establish tumors.

  • Treatment: Once tumors were established, mice were treated with Liensinine (10 µM) every two days.

  • Evaluation: Tumor volume and weight were measured regularly. At the end of the study, tumors were excised for histological and immunohistochemical analysis, including Ki-67 staining to assess cell proliferation[1][2].

Non-Small-Cell Lung Cancer (NSCLC) Xenograft Model
  • Animal Model: Four- to six-week-old female BALB/c nude mice[3].

  • Cell Line: Human NSCLC cell line A549[3].

  • Procedure: Approximately 5 x 10^6 A549 cells were injected into the right flank of the mice. Tumors were allowed to grow to a size of about 100 mm³[3].

  • Treatment: Mice were randomly divided into three groups and received intraperitoneal injections of a control substance, 5 mg/kg Liensinine, or 20 mg/kg Liensinine every two days for 25 days[3].

  • Evaluation: Tumor volume was measured every two days using a caliper. Mouse body weight was also monitored. At the end of the treatment period, the mice were euthanized, and the tumors were excised and weighed[3].

Breast Cancer Xenograft Model (Combination Therapy)
  • Animal Model: Mouse xenograft model using MDA-MB-231 human breast cancer cells[4].

  • Treatment: Mice were treated with a vehicle control, Liensinine (60 mg/kg), Doxorubicin (2 mg/kg), or a combination of Liensinine and Doxorubicin[4].

  • Evaluation: Average tumor volume and body weight were monitored over a 30-day period[4].

Cell Culture Cell Culture Subcutaneous Injection Subcutaneous Injection Tumor Growth Tumor Growth Subcutaneous Injection->Tumor Growth Treatment Treatment Tumor Growth->Treatment Data Collection Data Collection Treatment->Data Collection

General Experimental Workflow for Xenograft Models

Conclusion

The available preclinical data indicate that Liensinine holds promise as an anti-cancer agent, demonstrating significant tumor growth inhibition in gastric and non-small-cell lung cancer animal models. Its mechanism of action, involving ROS generation and the targeting of crucial cancer survival pathways, suggests a potential for broad applicability. While direct comparisons with standard chemotherapies are not yet available, the synergistic effect observed with doxorubicin is encouraging. Further research, including head-to-head comparative studies and investigation in other cancer types, is warranted to fully elucidate the therapeutic potential of Liensinine.

References

Comparative Analysis of Neolinine Content in Aconitum Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Neolinine content across various Aconitum species. The information is supported by experimental data and detailed methodologies to assist in research and development endeavors.

The genus Aconitum, commonly known as monkshood or wolfsbane, encompasses over 250 species of flowering plants.[1] Many of these species have been utilized in traditional medicine for centuries, particularly in Asia, for their analgesic and anti-inflammatory properties.[2][3] this compound, a C19-diterpenoid alkaloid, is one of the active constituents found in several Aconitum species.[4][5] It has garnered scientific interest for its potential therapeutic effects, including the alleviation of neuropathic pain.[6] This guide aims to present a comparative overview of this compound content in different Aconitum species, providing a valuable resource for phytochemical analysis and drug discovery.

Quantitative Data on this compound Content

Aconitum SpeciesPlant PartThis compound ContentReference
Aconitum carmichaeliProcessed RootIdentified as a major active ingredient[6]
Aconitum flavumRootIsolated and structurally characterized[5]
Aconitum laciniatumRootIsolated alongside other diterpenoid alkaloids

Note: The table above summarizes available qualitative and semi-quantitative data. Direct quantitative comparisons require standardized analytical methods across multiple species.

Experimental Protocols

The accurate quantification of this compound in Aconitum species relies on robust analytical methodologies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are the most common techniques employed for the separation and detection of diterpenoid alkaloids.

Extraction of Diterpenoid Alkaloids (including this compound)

This protocol provides a general procedure for the extraction of alkaloids from Aconitum plant material.

Materials:

  • Dried and powdered Aconitum plant material (e.g., roots)

  • Methanol or 80% ethanol

  • Hydrochloric acid (HCl) solution (pH 2-3)

  • Ammonia solution

  • Dichloromethane or chloroform

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Macerate the powdered plant material with methanol or 80% ethanol at room temperature for 24 hours, or perform ultrasonic-assisted extraction for 30-60 minutes.

  • Filter the extract and repeat the extraction process two more times with fresh solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidify the crude extract with the HCl solution to a pH of 2-3.

  • Partition the acidic solution with dichloromethane or chloroform to remove non-alkaloidal compounds. Discard the organic layer.

  • Basify the aqueous layer with ammonia solution to a pH of 9-10.

  • Extract the liberated alkaloids with dichloromethane or chloroform multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the total alkaloid extract.

Quantification of this compound by UPLC-MS/MS

This protocol outlines a general method for the quantitative analysis of this compound using UPLC-MS/MS.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the total alkaloid extract in methanol and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A typical gradient might start with a low percentage of B, increasing linearly over several minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 1-5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation. The exact mass transitions should be determined by infusing a standard solution of this compound.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the comparative analysis of this compound content in different Aconitum species.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Comparative Analysis Aconitum_Species Different Aconitum Species Grinding Grinding & Powdering Aconitum_Species->Grinding Extraction Alkaloid Extraction Grinding->Extraction UPLC_MS UPLC-MS/MS Analysis Extraction->UPLC_MS Total Alkaloid Extract Data_Processing Data Processing & Quantification UPLC_MS->Data_Processing Comparison Comparative Analysis of This compound Content Data_Processing->Comparison

Caption: Workflow for this compound analysis in Aconitum.

This guide provides a foundational understanding for the comparative analysis of this compound in Aconitum species. Further research employing standardized methodologies across a broader range of species is crucial for a more comprehensive understanding of the distribution and therapeutic potential of this important alkaloid.

References

Comparative Guide to Analytical Methods for Amine Detection: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific cross-validation studies for Neoline, this guide utilizes 4-Nonylaniline as a representative amine compound to illustrate the comparison of analytical methodologies. The principles and techniques described are broadly applicable to the validation of analytical methods for similar compounds.

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of amine compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended for researchers, scientists, and professionals in drug development to facilitate the selection and cross-validation of analytical methods.

Data Presentation: Performance Characteristics

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities.[1] Both HPLC and GC-MS offer robust approaches for the quantification of amine compounds like 4-Nonylaniline.[1] A summary of their typical performance characteristics is presented below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in the gas phase followed by mass-based detection.[1]
Typical Stationary Phase C18 or C8 reversed-phase silica columns.[1]DB-1MS or HP-5MS fused silica capillary columns.[1]
Linearity (R²) > 0.999> 0.999[2]
Accuracy (Recovery) 98-102%[1]98.3–101.60%[2]
Precision (RSD) ≤ 2% (Intra-day)[1]0.89% to 1.51%[2]
Limit of Detection (LOD) Analyte and detector dependentAnalyte and detector dependent
Limit of Quantification (LOQ) Analyte and detector dependentAnalyte and detector dependent

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and cross-validation.

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the analysis of amine compounds involves reversed-phase HPLC with UV detection.

  • Chromatographic Conditions:

    • Column: C18 or C8 reversed-phase silica column.[1]

    • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. For example, a mobile phase could consist of acetonitrile, water, and phosphoric acid.[3]

    • Flow Rate: Typically around 1.0 mL/min.[4]

    • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 248 nm).[4]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions by dissolving the sample in the mobile phase or a compatible solvent.

  • Validation Parameters:

    • Specificity: Analyze a blank sample to ensure no interfering peaks at the retention time of the analyte.[1]

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at different levels.[1] Recoveries should ideally be within 98-102%.[1]

    • Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of a standard solution. The relative standard deviation (RSD) should typically be ≤ 2%.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] For polar compounds like some amines, derivatization may be necessary to increase volatility.[5]

  • Chromatographic Conditions:

    • Column: A non-polar capillary column such as DB-1MS or HP-5MS is commonly used.[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

    • Injector Temperature: Typically set around 280 °C.[1]

    • Oven Temperature Program: A temperature gradient is often employed, for instance, starting at 100 °C and ramping up to 300 °C.[1]

    • Injection Mode: Splitless injection is suitable for trace analysis.[1]

  • Mass Spectrometry Parameters:

    • Ion Source Temperature: Typically around 230 °C.[1]

    • Quadrupole Temperature: Maintained at approximately 150 °C.[1]

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[1]

  • Validation Parameters:

    • Specificity: Analyze a blank matrix to ensure no interfering peaks at the retention time of the target analyte.

    • Accuracy: Conduct recovery studies by spiking a blank matrix at three concentration levels. Recoveries are generally expected to be within 80-120%.[1]

    • Precision: Evaluate repeatability and intermediate precision. The RSD should typically be ≤ 15%.[1]

Visualization of the Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods.

Cross-Validation Workflow cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation cluster_3 Data Comparison & Conclusion A_Dev Develop Method A (e.g., HPLC) A_Val Validate Method A (Accuracy, Precision, Linearity) A_Dev->A_Val Sample_Prep Prepare Identical Sample Sets A_Val->Sample_Prep B_Dev Develop Method B (e.g., GC-MS) B_Val Validate Method B (Accuracy, Precision, Linearity) B_Dev->B_Val B_Val->Sample_Prep Analyze_A Analyze Samples with Method A Sample_Prep->Analyze_A Analyze_B Analyze Samples with Method B Sample_Prep->Analyze_B Compare Statistically Compare Results Analyze_A->Compare Analyze_B->Compare Conclusion Assess Agreement & Determine Method Suitability Compare->Conclusion

Caption: A generalized workflow for the cross-validation of two analytical methods.

References

Comparative Analysis of hERG Channel Blocking Activity: Neolinine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the human Ether-à-go-go-Related Gene (hERG) potassium channel blocking activity of Neolinine and related C19-diterpenoid alkaloids. Understanding the potential for hERG channel inhibition is a critical component of preclinical cardiac safety assessment in drug development, as blockade of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. This document summarizes available quantitative data, details relevant experimental methodologies, and presents visual representations of experimental workflows and structure-activity relationships to aid in the evaluation of these compounds.

Data Summary: hERG Channel Inhibition by Aconitum Alkaloids

The following table summarizes the available data on the hERG channel blocking activity of this compound and the structurally related compound, Aconitine. This data is essential for comparing the relative potency of these compounds in inhibiting the hERG potassium channel.

CompoundChemical ClasshERG Inhibition DataAssay Type
This compound C19-Diterpenoid AlkaloidSignificant hERG K+ channel inhibition at 10 µM[1]Whole-cell patch clamp
Aconitine C19-Diterpenoid AlkaloidIC50 = 1.801 ± 0.332 µM[2]Two-microelectrode voltage clamp (in Xenopus oocytes)

Note: A lower IC50 value indicates a higher potency for hERG channel blockade. The data indicates that Aconitine is a potent hERG channel blocker. While a specific IC50 value for this compound was not found in the reviewed literature, it is reported to cause significant inhibition at a concentration of 10 µM. Further dose-response studies would be necessary to determine its precise IC50.

Experimental Protocols

The assessment of a compound's effect on the hERG channel is primarily conducted using electrophysiological techniques. The data presented in this guide were obtained using the whole-cell patch-clamp and two-microelectrode voltage clamp methods.

Whole-Cell Patch Clamp Technique

This is the gold-standard method for characterizing ion channel pharmacology. It allows for the direct measurement of the ion current flowing through the channels in a single cell.

Objective: To measure the inhibitory effect of a test compound on the hERG potassium current.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.

General Procedure:

  • Cell Preparation: HEK293 cells expressing hERG channels are cultured and prepared for electrophysiological recording.

  • Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an internal solution that mimics the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: The membrane potential of the cell is controlled ("clamped") by the patch-clamp amplifier. A specific voltage protocol is applied to elicit hERG currents.

  • Compound Application: The test compound (e.g., this compound) is applied to the cell at various concentrations via a perfusion system.

  • Data Acquisition: The resulting hERG currents are recorded and measured before and after the application of the test compound.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration of the test compound to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a typical whole-cell patch-clamp experiment for assessing hERG channel blockade.

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CellCulture HEK293-hERG Cell Culture GigaSeal Giga-seal Formation CellCulture->GigaSeal Pipette Micropipette Fabrication & Filling Pipette->GigaSeal WholeCell Whole-Cell Configuration GigaSeal->WholeCell VoltageClamp Apply Voltage Protocol WholeCell->VoltageClamp CompoundApp Compound Application VoltageClamp->CompoundApp Record Record hERG Current CompoundApp->Record Inhibition Calculate % Inhibition Record->Inhibition IC50 Determine IC50 Inhibition->IC50

Whole-cell patch-clamp workflow for hERG assay.

Structure-Activity Relationship of Aconitum Alkaloids on hERG Channels

The cardiotoxicity of Aconitum alkaloids is a known concern, and hERG channel blockade is a contributing factor.[3] While a detailed structure-activity relationship (SAR) for the hERG blocking activity of a wide range of this compound derivatives is not yet available, some general structural features of C19-diterpenoid alkaloids are known to influence their cardiac effects.[4]

The diagram below illustrates a hypothetical structure-activity relationship based on the general understanding of how modifications to the Aconitum alkaloid scaffold might influence hERG channel blockade.

logical_relationship cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity hERG Blocking Activity Aconitum C19-Diterpenoid Alkaloid Scaffold Ester Ester Groups at C8/C14 Aconitum->Ester Hydroxyl Hydroxyl Groups Aconitum->Hydroxyl NSub N-substituent Aconitum->NSub High Increased hERG Blockade Ester->High Diester presence (e.g., Aconitine) Low Decreased hERG Blockade Hydroxyl->Low Hydrolysis of esters (e.g., this compound) NSub->High Positively charged nitrogen

Hypothetical structure-activity relationship for hERG blockade.

Generally, the presence and nature of ester groups on the diterpenoid skeleton are critical for the toxicity of Aconitum alkaloids. Diester-diterpenoid alkaloids are typically more toxic than monoester or amino-alcohol derivatives.[5] The hydrolysis of these ester groups, as seen in the metabolic processing of some of these compounds, often leads to a reduction in toxicity. This suggests that the lipophilicity and steric bulk conferred by the ester groups may play a role in the interaction with the hERG channel.

References

Independent Verification of Neolinine's Published Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Neolinine (also referred to as Neoline) with alternative compounds, supported by available experimental data. The focus is on its potential as a therapeutic agent for neuropathic pain through the inhibition of the voltage-gated sodium channel Nav1.7.

Executive Summary

Data Presentation: Comparative Analysis of Bio-activities

Table 1: Nav1.7 Inhibitors - In Vitro Potency
CompoundTarget(s)Assay TypeCell LineIC50Reference(s)
This compound (Neoline) Nav1.7Electrophysiology---Data not available[1]
PF-05089771 Nav1.7ElectrophysiologyHEK29311 nM (human)[2]
Ralfinamide Nav1.7, othersElectrophysiologyHEK29337.1 µM[3]
QLS-81 Nav1.7ElectrophysiologyHEK2933.5 µM[3]
Amitriptyline SERT, NET, Nav channelsElectrophysiologyCHO~1 µM (for Nav1.7)
Table 2: Alternatives for Neuropathic Pain - Mechanism of Action
CompoundPrimary Mechanism of ActionTherapeutic Use
This compound (Neoline) Nav1.7 channel inhibitionNeuropathic pain (preclinical)
Gabapentin Binds to the α2δ-1 subunit of voltage-gated calcium channelsNeuropathic pain, Epilepsy
Pregabalin Binds to the α2δ subunit of voltage-gated calcium channelsNeuropathic pain, Fibromyalgia, Epilepsy
Amitriptyline Serotonin and norepinephrine reuptake inhibitor; also blocks sodium channelsNeuropathic pain, Depression

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Nav1.7 Inhibition

This protocol is a standard method for assessing the inhibitory activity of a compound on Nav1.7 channels expressed in a heterologous system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on human Nav1.7 (hNav1.7) channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hNav1.7.

Methodology:

  • Cell Preparation: HEK293 cells expressing hNav1.7 are cultured to 70-80% confluency and then dissociated into single cells.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system or a manual setup.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Voltage Protocol:

    • Cells are held at a holding potential of -120 mV.

    • Nav1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms.

  • Compound Application: The test compound is perfused at increasing concentrations. The effect on the peak Nav1.7 current is measured at each concentration until a steady-state block is achieved.

  • Data Analysis: The peak current amplitude in the presence of the compound is normalized to the control current. The concentration-response data are fitted to a Hill equation to determine the IC50 value.

In Vivo Model of Neuropathic Pain: Streptozotocin (STZ)-Induced Diabetic Neuropathy

This is a widely used animal model to study the efficacy of potential analgesics for diabetic neuropathic pain.

Objective: To assess the ability of a test compound to reverse mechanical hyperalgesia in a diabetic rat model.

Animal Model: Male Sprague-Dawley rats.

Methodology:

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of Streptozotocin (STZ; 50-60 mg/kg) dissolved in citrate buffer. Control animals receive vehicle only.

  • Confirmation of Diabetes: Blood glucose levels are measured 72 hours post-STZ injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.

  • Development of Neuropathy: Mechanical hyperalgesia typically develops over 2-4 weeks.

  • Assessment of Mechanical Hyperalgesia (von Frey Test):

    • Rats are placed in individual plexiglass chambers on a wire mesh floor.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

  • Compound Administration: The test compound or vehicle is administered (e.g., orally or intraperitoneally).

  • Post-Dosing Assessment: The von Frey test is repeated at various time points after compound administration to evaluate the reversal of mechanical hyperalgesia.

  • Data Analysis: The paw withdrawal thresholds before and after treatment are compared. A significant increase in the withdrawal threshold in the compound-treated group compared to the vehicle group indicates an analgesic effect.

Mandatory Visualizations

Nav1_7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Noxious_Stimuli Noxious Stimuli (e.g., Heat, Mechanical) Nav1_7 Nav1.7 Channel Noxious_Stimuli->Nav1_7 Activates Na_Influx Na+ Influx Nav1_7->Na_Influx Opens Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Propagation Signal Propagation to CNS Action_Potential->Signal_Propagation Pain_Perception Pain Perception Signal_Propagation->Pain_Perception This compound This compound This compound->Nav1_7 Inhibits

Caption: Nav1.7 Signaling Pathway in Nociception.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy cluster_Tox Toxicology Target_Identification Target Identification (e.g., Nav1.7) Patch_Clamp Whole-Cell Patch Clamp (IC50 Determination) Target_Identification->Patch_Clamp Selectivity_Screening Selectivity Screening (Other Nav Channels) Patch_Clamp->Selectivity_Screening Pain_Model Neuropathic Pain Model (e.g., STZ-induced) Selectivity_Screening->Pain_Model Lead Compound Behavioral_Testing Behavioral Testing (e.g., von Frey) Pain_Model->Behavioral_Testing PK_PD_Analysis Pharmacokinetics/ Pharmacodynamics Behavioral_Testing->PK_PD_Analysis Safety_Assessment Safety & Toxicology Studies PK_PD_Analysis->Safety_Assessment

Caption: Drug Discovery Workflow for Neuropathic Pain.

References

A Comparative Analysis of Microtubule Disruption: Neolinine vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative study between neolinine and the well-established anti-cancer agent paclitaxel concerning their effects on microtubule disruption cannot be provided at this time. Extensive searches for scientific literature detailing the mechanism of action of this compound, specifically its interaction with microtubules and subsequent cellular effects, did not yield any relevant results. The current body of research available through public databases does not contain information on this compound's effect on tubulin polymerization, microtubule stability, or any associated signaling pathways.

Therefore, a data-driven comparison with paclitaxel, as requested, is not feasible.

Paclitaxel: A Microtubule-Stabilizing Agent

In contrast, the mechanism of paclitaxel is well-documented. Paclitaxel is a potent anti-cancer drug that functions by stabilizing microtubules, which are critical components of the cell's cytoskeleton involved in cell division and maintaining cell shape.

Mechanism of Action of Paclitaxel

Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their disassembly. This leads to the formation of abnormally stable and non-functional microtubules. The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division. Consequently, the cell cycle is arrested at the G2/M phase, ultimately leading to programmed cell death, or apoptosis.

Signaling Pathways Activated by Paclitaxel

The induction of apoptosis by paclitaxel is a complex process involving multiple signaling pathways. Some of the key pathways implicated include:

  • Activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway.

  • Modulation of the PI3K/Akt signaling pathway.

  • Involvement of the Bcl-2 family of proteins, which regulate apoptosis.

  • Activation of the TAK1–JNK activation pathway.

The specific signaling cascade activated can be dependent on the concentration of paclitaxel and the cell type.

Conclusion

While a comprehensive comparative guide on the microtubule-disrupting effects of this compound and paclitaxel cannot be generated due to the absence of data on this compound, the established mechanisms of paclitaxel highlight the critical role of microtubule dynamics as a target for cancer therapy. Future research on compounds like this compound is necessary to understand their potential therapeutic effects and mechanisms of action before such comparisons can be made.

Navigating the Synthesis of Neolinine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the ability to replicate and improve upon the synthesis of complex natural products is paramount. This guide focuses on the diterpenoid alkaloid Neolinine, providing a comprehensive overview of the current landscape of its chemical synthesis. Despite extensive searches for published total synthesis routes, it appears that a complete, publicly documented total synthesis of this compound has not yet been reported in scientific literature.

This guide will therefore summarize the available information regarding this compound's origin and structure, which is crucial for any future synthetic endeavors.

This compound: Structure and Origin

This compound is a complex diterpenoid alkaloid. Its chemical structure is characterized by a polycyclic framework typical of aconitane-type alkaloids.

Below is a diagram representing the chemical structure of this compound.

Neolinine_Structure cluster_this compound This compound neolinine_img

Caption: Chemical structure of this compound.

Current State of Synthetic Approaches

A thorough review of scientific databases and literature reveals a notable absence of a published total synthesis for this compound. Research on this molecule has predominantly focused on its isolation from natural sources and the elucidation of its complex structure.

Isolation of this compound:

This compound has been identified as a natural product found in plants of the Aconitum genus, commonly known as aconite or wolf's bane. The isolation and purification of this compound from these plant sources have been the primary methods for obtaining the compound for structural and biological studies.

Challenges in Synthesis:

The formidable chemical architecture of this compound presents significant challenges to synthetic chemists. These challenges likely include:

  • Stereochemical Complexity: The molecule contains numerous stereocenters that must be controlled precisely during a synthesis.

  • Dense Polycyclic System: The construction of the intricate and highly bridged ring system is a major synthetic hurdle.

  • Functional Group Manipulations: The presence of multiple reactive functional groups requires a carefully planned and executed synthetic strategy to avoid unwanted side reactions.

Future Outlook and Opportunities

The absence of a published total synthesis of this compound represents a significant opportunity for the synthetic chemistry community. The development of a successful synthesis would not only be a landmark achievement in natural product synthesis but would also open avenues for:

  • Confirmation of its absolute stereochemistry.

  • Production of this compound and its analogs for biological evaluation.

  • Exploration of the structure-activity relationships of this class of alkaloids.

Researchers interested in tackling this synthetic challenge would need to employ advanced strategies in organic synthesis, potentially including novel cycloaddition reactions, C-H activation methods, and intricate functional group interconversions.

Evaluating the Specificity of Ion Channel Inhibitors: A Comparative Guide for Nav1.7-Targeting Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, aims to provide a comprehensive framework for evaluating the specificity of compounds targeting Nav1.7, using publicly available data for other well-characterized Nav1.7 inhibitors as a benchmark. This information is intended for researchers, scientists, and drug development professionals to understand the experimental landscape for assessing the specificity of novel therapeutic candidates like Neoline.

The Role of Nav1.7 in Pain Signaling

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals. It is predominantly expressed in peripheral nociceptive neurons, where it plays a key role in the initiation and propagation of action potentials in response to noxious stimuli.[1][2] Genetic studies have solidified Nav1.7 as a significant therapeutic target for pain. Loss-of-function mutations in the SCN9A gene lead to a congenital insensitivity to pain, while gain-of-function mutations are associated with severe pain disorders.[1][3]

Below is a diagram illustrating the involvement of Nav1.7 in the pain signaling pathway.

Nav1.7_Pain_Signaling_Pathway cluster_0 Peripheral Nociceptive Neuron cluster_1 Synapse in Dorsal Horn cluster_2 Pharmacological Intervention Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) Transduction Signal Transduction Noxious_Stimulus->Transduction Nav1.7_Activation Nav1.7 Channel Activation Transduction->Nav1.7_Activation Depolarization Membrane Depolarization Nav1.7_Activation->Depolarization Na+ Influx Action_Potential Action Potential Initiation & Propagation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Spinal_Neuron Second-Order Spinal Neuron Neurotransmitter_Release->Spinal_Neuron Synaptic Transmission Brain Brain (Pain Perception) Spinal_Neuron->Brain Ascending Pathway Nav1.7_Inhibitor Nav1.7 Inhibitor (e.g., Neoline) Nav1.7_Inhibitor->Nav1.7_Activation Blockade

Caption: Role of Nav1.7 in the pain signaling pathway and its inhibition.

Comparative Analysis of Nav1.7 Inhibitors

To effectively evaluate a compound like Neoline, its inhibitory activity against Nav1.7 and its selectivity over other sodium channel subtypes must be quantified. High selectivity is crucial to minimize off-target effects, as other Nav subtypes are vital for the proper functioning of the central nervous system (e.g., Nav1.1, Nav1.2, Nav1.6), skeletal muscle (Nav1.4), and the heart (Nav1.5).[4]

The following table summarizes the inhibitory potency (IC50) of several known Nav1.7 inhibitors against various sodium channel subtypes. This data serves as a benchmark for the type of quantitative analysis required to assess the specificity of a new chemical entity.

CompoundNav1.7 IC50Nav1.1 IC50Nav1.2 IC50Nav1.3 IC50Nav1.4 IC50Nav1.5 IC50Nav1.6 IC50Nav1.8 IC50Selectivity (NavX/Nav1.7)
PF-05089771 11 nM[5]>100x>100x>100x>100x>100x>100x>10,000 nM[6]Highly selective for Nav1.7
Compound 25 < 100 nM[7]>800x>800x>800x>600x>600x>600x>800xHighly selective for Nav1.7[7]
QLS-81 3.5 µM[3]---37.3 µM15.4 µM--~10.7-fold vs Nav1.4, ~4.4-fold vs Nav1.5[3]
Lidocaine 450 µM[8]------104 µM~4.3-fold more selective for Nav1.8[8]

Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, temperature, and electrophysiological protocol).

Experimental Protocols for Specificity Assessment

The determination of a compound's inhibitory potency and selectivity relies on robust and standardized experimental methodologies. The two primary techniques employed for characterizing ion channel modulators are the Whole-Cell Patch Clamp assay and the Radioligand Binding Assay.

Whole-Cell Patch Clamp Assay

This electrophysiological technique is the gold standard for characterizing the effects of a compound on ion channel function. It allows for the direct measurement of the ion current flowing through the channels in a single cell, providing detailed information on the compound's potency, kinetics of block, and state-dependence (i.e., whether it preferentially binds to the resting, open, or inactivated state of the channel).

Methodology:

  • Cell Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express the human sodium channel subtype of interest (e.g., Nav1.7, Nav1.1, Nav1.2, etc.). Cells are cultured on glass coverslips to facilitate access for recording.

  • Pipette Preparation: A glass micropipette with a tip diameter of approximately 1-2 µm is fabricated using a micropipette puller. The pipette is filled with an intracellular solution that mimics the ionic composition of the cell's cytoplasm.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The cell's membrane potential is clamped at a holding potential (e.g., -120 mV) where most channels are in the resting state. A series of voltage steps are then applied to elicit channel opening and inactivation, and the resulting sodium currents are recorded.

  • Compound Application: The compound of interest (e.g., Neoline) is applied to the cell via a perfusion system at various concentrations. The effect of the compound on the sodium current is measured.

  • Data Analysis: The peak sodium current at each compound concentration is measured and plotted to generate a concentration-response curve. The IC50 value is calculated from this curve using a logistical equation. This process is repeated for each sodium channel subtype to determine the compound's selectivity profile.

Radioligand Binding Assay

This biochemical assay measures the ability of a test compound to displace a known radiolabeled ligand that binds to a specific site on the target receptor or ion channel. It is a high-throughput method for determining the binding affinity (Ki) of a compound.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target sodium channel subtype are prepared from cultured cells or tissue homogenates.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-Saxitoxin, which binds to site 1 of the sodium channel) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value (an indicator of the binding affinity) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Specificity Evaluation

The following diagram outlines a typical workflow for assessing the specificity of a novel compound targeting Nav1.7.

Specificity_Workflow Start Start: Novel Compound (e.g., Neoline) Primary_Screen Primary Screen: Nav1.7 Inhibition Assay (e.g., High-Throughput Electrophysiology) Start->Primary_Screen Hit_Identified Hit Identified? Primary_Screen->Hit_Identified Dose_Response Dose-Response Curve on Nav1.7 (Whole-Cell Patch Clamp) Hit_Identified->Dose_Response Yes No_Hit No Significant Inhibition Hit_Identified->No_Hit No IC50_Nav1.7 Determine Nav1.7 IC50 Dose_Response->IC50_Nav1.7 Selectivity_Panel Selectivity Panel: Test against other Nav Subtypes (Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.8) IC50_Nav1.7->Selectivity_Panel IC50_Others Determine IC50 for other Nav Subtypes Selectivity_Panel->IC50_Others Compare_IC50s Compare IC50 Values: Calculate Selectivity Ratios (IC50_NavX / IC50_Nav1.7) IC50_Others->Compare_IC50s Selective_Compound Conclusion: Compound is Selective Compare_IC50s->Selective_Compound High Ratio NonSelective_Compound Conclusion: Compound is Non-Selective Compare_IC50s->NonSelective_Compound Low Ratio

Caption: Experimental workflow for determining the specificity of a Nav1.7 inhibitor.

References

A Head-to-Head Comparison of Neolinine Isolation Protocols: Classical vs. Modern Chromatographic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in natural product chemistry and drug development, the efficient isolation of bioactive compounds is a critical first step. Neolinine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, has garnered interest for its potential pharmacological activities. The selection of an appropriate isolation protocol can significantly impact the yield, purity, and overall efficiency of obtaining this target molecule. This guide provides a head-to-head comparison of two distinct protocols for the isolation of this compound: a classical approach relying on traditional column chromatography and a modern method utilizing high-speed counter-current chromatography (HSCCC).

Data Presentation: Quantitative Comparison of Isolation Protocols

The following table summarizes the key performance indicators for the two isolation protocols. The data for the Classical Column Chromatography protocol is representative of typical outcomes for isolating diterpenoid alkaloids from Aconitum species, while the data for the High-Speed Counter-Current Chromatography protocol is based on published results for the separation of similar alkaloids from Aconitum crude extracts.[1][2][3]

ParameterClassical Column Chromatography ProtocolHigh-Speed Counter-Current Chromatography (HSCCC) Protocol
Starting Material Crude alkaloid extract from Aconitum spp.Crude alkaloid extract from Aconitum spp.
Sample Loading 1-5 g of crude extract90 mg - 3.5 g of crude extract[1][2]
Typical Yield Variable, often lower due to irreversible adsorptionHigh, with recoveries often exceeding 95%[1]
Purity of Isolated this compound 85-95% (often requires further purification steps)>95% in a single step[1][2][4]
Processing Time Several days to weeksHours to a single day
Solvent Consumption HighModerate to Low
Scalability Possible, but can be cumbersomeReadily scalable
Primary Separation Mechanism Adsorption chromatographyLiquid-liquid partitioning[5]

Experimental Protocols

Protocol 1: Classical Isolation via Column Chromatography

This protocol represents a traditional approach to alkaloid isolation, relying on solvent extraction and multiple steps of silica gel column chromatography.

1. Plant Material and Extraction:

  • Dried and powdered roots of an appropriate Aconitum species are macerated with 70% methanol for 24 hours.

  • The extract is filtered and the residue is re-extracted twice more with 70% methanol using ultrasonication for 30 minutes each time.

  • The combined filtrates are evaporated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning for Crude Alkaloid Extraction:

  • The crude extract is dissolved in 1% HCl.

  • The acidic solution is washed with petroleum ether to remove non-alkaloidal components.

  • The aqueous layer is then basified to pH 9.5 with ammonia water.

  • The basified solution is extracted with chloroform. The combined chloroform layers are evaporated to dryness to yield the crude alkaloid extract.[1]

3. Silica Gel Column Chromatography (Initial Separation):

  • A silica gel column is prepared using a suitable solvent system, often a gradient of chloroform and methanol.

  • The crude alkaloid extract is loaded onto the column.

  • Elution is performed with a step-wise or linear gradient of increasing methanol concentration in chloroform.

  • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to a this compound standard are pooled.

4. Further Purification by Column Chromatography:

  • The pooled fractions are subjected to one or more additional rounds of silica gel or alumina column chromatography using different solvent systems to further separate this compound from other co-eluting alkaloids.

  • Final purification may be achieved by preparative thin-layer chromatography (pTLC) or recrystallization.

5. Purity Assessment:

  • The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase consisting of a gradient of acetonitrile and an ammonium bicarbonate buffer, with UV detection at approximately 235 nm.[2]

Protocol 2: Modern Isolation via High-Speed Counter-Current Chromatography (HSCCC)

This protocol utilizes a modern liquid-liquid chromatography technique that avoids solid supports, leading to higher recovery and purity.

1. Plant Material and Crude Alkaloid Extraction:

  • The initial extraction and acid-base partitioning to obtain the crude alkaloid extract are performed as described in Protocol 1 (Steps 1 and 2).

2. HSCCC System and Solvent System Selection:

  • A preparative HSCCC instrument is used.

  • A suitable two-phase solvent system is selected. A common system for separating Aconitum alkaloids is a mixture of n-hexane-ethyl acetate-methanol-water (e.g., in a 3:5:4:5 v/v/v/v ratio).[2]

  • The crude alkaloid extract is dissolved in a mixture of the upper and lower phases of the solvent system for sample injection.

3. HSCCC Separation:

  • The HSCCC column is first filled with the stationary phase (often the upper phase).

  • The apparatus is then rotated at a specific speed (e.g., 850 rpm), and the mobile phase (the lower phase) is pumped through the column at a defined flow rate (e.g., 2.0 mL/min).[2]

  • Once hydrodynamic equilibrium is reached, the sample solution is injected.

  • The effluent from the column is continuously monitored by a UV detector (e.g., at 235 nm), and fractions are collected based on the resulting chromatogram.[2]

4. Purity Assessment:

  • The purity of the this compound-containing fractions is assessed by HPLC as described in Protocol 1, Step 5. Due to the high resolving power of HSCCC, a purity of over 95% can often be achieved in a single run.[2][4]

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams, generated using the DOT language, outline the experimental workflows for each protocol.

Classical_Protocol start Plant Material (Aconitum spp.) extraction Solvent Extraction (Methanol) start->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column1 Silica Gel Column Chromatography (Step 1) crude_alkaloids->column1 tlc TLC Monitoring & Pooling column1->tlc column2 Silica Gel Column Chromatography (Step 2+) tlc->column2 final_purification Final Purification (pTLC/Recrystallization) column2->final_purification pure_this compound Pure this compound final_purification->pure_this compound hplc HPLC Purity Analysis pure_this compound->hplc

Caption: Workflow for the Classical this compound Isolation Protocol.

Modern_Protocol start Plant Material (Aconitum spp.) extraction Solvent Extraction (Methanol) start->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_alkaloids->hsccc fraction_collection Fraction Collection based on UV hsccc->fraction_collection pure_this compound Pure this compound (>95%) fraction_collection->pure_this compound hplc HPLC Purity Analysis pure_this compound->hplc

Caption: Workflow for the Modern this compound Isolation Protocol.

Comparison of Methodologies

The logical relationship between the two protocols highlights a shift from a multi-step, adsorption-based separation to a more streamlined, partition-based approach.

Comparison_Diagram cluster_classical Classical Protocol cluster_modern Modern HSCCC Protocol c1 Multiple Adsorption Steps c2 Irreversible Sample Loss c1->c2 leads to c3 High Solvent Consumption c1->c3 leads to c4 Lower Purity c1->c4 leads to m1 Single Partition Step m2 High Sample Recovery m1->m2 leads to m3 Lower Solvent Consumption m1->m3 leads to m4 High Purity m1->m4 leads to start Goal: Isolate this compound start->c1 Traditional Path start->m1 Modern Path

Caption: Logical comparison of classical and modern isolation pathways.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for Neolinine

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of potent compounds like neolinine is a cornerstone of a safe and compliant research environment. This compound, a diterpenoid alkaloid derived from plants of the Aconitum genus, requires meticulous disposal procedures due to the inherent toxicity associated with this class of compounds. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Two pairs of nitrile gloves are recommended.

  • Eye Protection: Chemical splash goggles are essential.

  • Lab Coat: A fully buttoned lab coat, preferably a disposable one.

  • Respiratory Protection: When handling the solid form or creating solutions, a certified respirator (e.g., N95 or higher) is necessary to prevent inhalation.

Quantitative Data for Related Compound: Neoline

The following table summarizes available quantitative data for neoline, a closely related Aconitum alkaloid. This information should be considered as indicative of the potential hazards of this compound.

PropertyValueSource
CAS Number 466-26-2ECHEMI
Molecular Formula C₂₄H₃₉NO₆ECHEMI
Molecular Weight 437.57 g/mol ECHEMI
Toxicity (LD50, oral) 150 mg/kg (intraperitoneal, mouse)ECHEMI
Solubility Soluble in organic solvents, less soluble in waterCymitQuimica[1]

Step-by-Step Disposal Procedure

This compound waste must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Segregation and Collection:

    • All solid waste contaminated with this compound (e.g., weighing papers, contaminated PPE) should be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.

    • Liquid waste containing this compound (e.g., unused solutions, solvent rinses) must be collected in a separate, sealed, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used.

  • Labeling:

    • The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • The date of waste accumulation should also be clearly marked.

  • Decontamination of Labware:

    • All labware that has come into contact with this compound must be decontaminated.

    • Rinse the contaminated labware three times with a suitable solvent (e.g., ethanol or methanol).

    • Collect all rinsate in the designated liquid hazardous waste container.

    • After thorough rinsing, the labware can be washed with soap and water.

  • Storage:

    • Store the hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and clearly marked.

  • Disposal:

    • Once the waste container is full, or in accordance with your institution's guidelines for storage duration, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Workflow for this compound Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.

Neolinine_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_containment Containment & Labeling cluster_decon Decontamination cluster_storage Storage & Final Disposal start This compound Waste Generated solid_waste Solid Waste (Contaminated PPE, etc.) start->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste Liquid solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage labware Contaminated Labware rinse Triple Rinse with Appropriate Solvent labware->rinse collect_rinsate Collect Rinsate in Liquid Waste Container rinse->collect_rinsate collect_rinsate->liquid_container ehs_disposal Arrange for Pickup by EHS or Licensed Contractor storage->ehs_disposal

This compound Disposal Workflow Diagram

By adhering to these rigorous procedures, laboratories can effectively manage the risks associated with this compound and maintain a safe and compliant working environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Essential Safety and Handling Protocols for Neolinine

Author: BenchChem Technical Support Team. Date: November 2025

It is crucial to distinguish Neolinine from the similarly named Neoline (CAS No. 466-26-2), also known as Bullatine B, which is another diterpene alkaloid found in Aconitum species.[2][3][4] While some toxicological data exists for Neoline, this data cannot be directly extrapolated to this compound.

Personal Protective Equipment (PPE)

Due to the unknown toxicity profile of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.

Protection Type Specific PPE Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, double-gloved)Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes.
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashes or aerosol generation.
Body Protection Fully-buttoned lab coatProvides a barrier against contamination of personal clothing.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher) or use of a certified chemical fume hoodMinimizes the risk of inhaling fine particles of the compound.
Operational Plan for Safe Handling

All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weighing paper, containers, etc.) within the fume hood.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Handle this compound as a solid powder.

    • Use a micro-spatula to carefully transfer the required amount of this compound onto weighing paper.

    • Avoid any actions that could generate dust.

    • Promptly and securely close the primary container after dispensing.

  • In Case of a Spill:

    • Do not panic. Alert others in the laboratory.

    • If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

    • Avoid sweeping dry powder. If necessary, gently cover the spill with damp paper towels to prevent dust from becoming airborne.

    • Collect all contaminated materials into a designated hazardous waste container.

Disposal Plan

All waste materials contaminated with this compound are considered hazardous waste.

  • Solid Waste:

    • This includes any contaminated PPE (gloves, bench paper), weighing paper, and disposable equipment.

    • Place all solid waste into a clearly labeled, sealed hazardous waste bag or container.

  • Unused this compound:

    • Do not dispose of unused this compound down the drain or in regular trash.

    • It must be disposed of as hazardous chemical waste.

  • Waste Collection:

    • Store all hazardous waste in a designated, secure area until it can be collected by a licensed chemical waste disposal service, in accordance with local and institutional regulations.

Emergency First Aid
  • In case of skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • If inhaled: Move the individual to fresh air.

  • If ingested: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide as much information as possible about the substance.

Safe Handling Workflow for Potent Research Chemicals

G Diagram: Safe Handling and Disposal Workflow for this compound prep Preparation - Verify fume hood - Don all PPE - Prepare workspace handling Handling in Fume Hood - Weighing and aliquoting - Minimize dust generation prep->handling spill Spill Response - Contain spill - Clean with appropriate kit handling->spill If spill occurs disposal Waste Disposal - Collect all contaminated materials - Segregate solid waste handling->disposal After use exposure Exposure Event - Skin/Eye Contact, Inhalation - Follow First Aid handling->exposure If exposure occurs spill->disposal After cleanup spill->exposure If exposure occurs end End of Procedure - Decontaminate workspace - Doff PPE correctly disposal->end medical Seek Immediate Medical Attention exposure->medical

Caption: Workflow for safe handling and disposal of this compound.

References

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neolinine
Reactant of Route 2
Neolinine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.